molecular formula C14H16N2O3 B15560496 Cyclo(L-Phe-trans-4-OH-L-Pro)

Cyclo(L-Phe-trans-4-OH-L-Pro)

Katalognummer: B15560496
Molekulargewicht: 260.29 g/mol
InChI-Schlüssel: PYQJYHACQOBZLF-WOPDTQHZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Cyclo-(L-phenylalanyl-4R-hydroxy-L-proline) is an organooxygen compound and an organonitrogen compound. It is functionally related to an alpha-amino acid.
cyclo(L-Phe-trans-4-hydroxy-L-Pro) has been reported in Penicillium canescens, Aspergillus fumigatus, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3S,7R,8aS)-3-benzyl-7-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-10-7-12-13(18)15-11(14(19)16(12)8-10)6-9-4-2-1-3-5-9/h1-5,10-12,17H,6-8H2,(H,15,18)/t10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQJYHACQOBZLF-WOPDTQHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C2=O)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cyclo(L-Phe-trans-4-OH-L-Pro): A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Phe-trans-4-OH-L-Pro) is a cyclic dipeptide, a class of natural products known for their diverse biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed protocols for its isolation and purification, and a summary of its biological activities with a focus on its antifungal properties. Quantitative data from the literature is presented in structured tables, and proposed signaling pathways are visualized using diagrams to facilitate a deeper understanding of its mechanism of action. This document aims to serve as a comprehensive resource for researchers interested in the therapeutic potential of Cyclo(L-Phe-trans-4-OH-L-Pro).

Natural Sources

Cyclo(L-Phe-trans-4-OH-L-Pro) is a secondary metabolite primarily produced by various microorganisms. To date, the most well-documented sources are bacteria and fungi.

Microbial Sources:

  • Bacteria: The lactic acid bacterium Lactobacillus plantarum (strain MiLAB 393), isolated from grass silage, is a notable producer of Cyclo(L-Phe-trans-4-OH-L-Pro).[1][2][3][4] This strain also produces the related compound, cyclo(L-Phe-L-Pro).

  • Fungi: Several fungal species have been reported to produce this cyclic dipeptide, including:

    • Penicillium canescens

    • Aspergillus fumigatus

    • A jellyfish-derived fungus, Aspergillus flavus, has been shown to produce related diketopiperazines, suggesting that marine-derived fungi are a promising source for novel cyclic dipeptides.

Isolation and Purification Protocols

The isolation of Cyclo(L-Phe-trans-4-OH-L-Pro) from microbial cultures typically involves a multi-step process of extraction and chromatography.

General Experimental Workflow for Isolation

A general workflow for the isolation and purification of cyclic dipeptides from microbial cultures is outlined below.

Isolation Workflow General Workflow for Isolation of Cyclo(L-Phe-trans-4-OH-L-Pro) Fermentation Microbial Fermentation (e.g., L. plantarum in MRS broth) Centrifugation Centrifugation/Filtration (to remove biomass) Fermentation->Centrifugation Extraction Solvent Extraction (e.g., Ethyl Acetate) Centrifugation->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration SPE Solid-Phase Extraction (SPE) (e.g., C18 column) Concentration->SPE HPLC High-Performance Liquid Chromatography (HPLC) (Preparative C18 column) SPE->HPLC Fractionation Further Fractionation (e.g., Porous Graphitic Carbon Column) HPLC->Fractionation Characterization Structural Elucidation (NMR, MS, etc.) Fractionation->Characterization

Caption: General experimental workflow for the isolation and purification of Cyclo(L-Phe-trans-4-OH-L-Pro).

Detailed Protocol from Lactobacillus plantarum Culture

The following protocol is based on the successful isolation of Cyclo(L-Phe-trans-4-OH-L-Pro) from Lactobacillus plantarum MiLAB 393.[1][2][3]

1. Fermentation:

  • Culture Lactobacillus plantarum MiLAB 393 in a suitable medium, such as MRS broth, under optimal growth conditions.

2. Preparation of Cell-Free Supernatant:

  • Separate the bacterial cells from the culture broth by centrifugation.

  • Collect the supernatant and filter it through a sterile filter to remove any remaining cells.

3. Solid-Phase Extraction (SPE):

  • Fractionate the cell-free supernatant using a C18 SPE column.

  • Elute with a stepwise gradient of aqueous acetonitrile. The fraction containing the antifungal activity, which includes Cyclo(L-Phe-trans-4-OH-L-Pro), is typically eluted with 95% aqueous acetonitrile.[1]

4. Preparative High-Performance Liquid Chromatography (HPLC):

  • Further separate the active fraction from the SPE step using a preparative HPLC system equipped with a C18 column.[1]

  • Monitor the elution profile and collect fractions based on bioactivity assays.

5. Porous Graphitic Carbon Column Chromatography:

  • For final purification, subject the active HPLC fractions to chromatography on a porous graphitic carbon column.[1]

6. Structural Elucidation:

  • Confirm the structure of the purified compound as Cyclo(L-Phe-trans-4-OH-L-Pro) using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Quantitative Data

Quantitative data on the production and biological activity of Cyclo(L-Phe-trans-4-OH-L-Pro) is limited in the current literature. The following tables summarize the available information.

Table 1: Production of Cyclo(L-Phe-trans-4-OH-L-Pro) by Lactobacillus plantarum

Fermentation MediumRelative YieldReference
MRS BrothHigher Yield[2]
Defined Medium (DM1)Approx. 10 times lower than MRS broth[2]

Table 2: Antifungal Activity of Cyclo(L-Phe-L-Pro) (a related compound)

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Aspergillus fumigatus20 mg/mL[2][5]
Penicillium roqueforti>20 mg/mL[1]

Biological Activities and Signaling Pathways

Cyclo(L-Phe-trans-4-OH-L-Pro) has been reported to exhibit a range of biological activities, with its antifungal properties being the most studied.

Antifungal Activity and Proposed Mechanism

Cyclo(L-Phe-trans-4-OH-L-Pro) demonstrates significant activity against various fungal pathogens. The primary proposed mechanism of action involves the disruption of the fungal cell membrane's integrity. This leads to increased permeability and leakage of essential intracellular components, ultimately resulting in fungal cell death. This disruption of the cell wall is believed to trigger the Cell Wall Integrity (CWI) signaling pathway, a conserved stress response pathway in fungi.

Antifungal_Mechanism Proposed Antifungal Mechanism of Action Compound Cyclo(L-Phe-trans-4-OH-L-Pro) CellWall Fungal Cell Wall/Membrane Compound->CellWall Interacts with Disruption Membrane Disruption & Increased Permeability CellWall->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CWI_Pathway Cell Wall Integrity (CWI) Signaling Pathway Activation Disruption->CWI_Pathway Triggers Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of antifungal action of Cyclo(L-Phe-trans-4-OH-L-Pro).

Other Potential Biological Activities

Preliminary studies and research on related diketopiperazines suggest that Cyclo(L-Phe-trans-4-OH-L-Pro) may possess other therapeutic properties, including:

  • Anticancer Activity: A proposed mechanism for anticancer activity involves the induction of apoptosis (programmed cell death) through the intrinsic pathway, potentially initiated by the generation of reactive oxygen species (ROS).

Anticancer_Mechanism Putative Anticancer Signaling Pathway Compound Cyclo(L-Phe-trans-4-OH-L-Pro) ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Mitochondria Mitochondria ROS->Mitochondria Induces stress Intrinsic_Pathway Intrinsic Apoptosis Pathway (e.g., Bcl-2 family, Caspases) Mitochondria->Intrinsic_Pathway Activates Apoptosis Apoptosis (Cancer Cell Death) Intrinsic_Pathway->Apoptosis

Caption: Putative signaling pathway for the anticancer activity of Cyclo(L-Phe-trans-4-OH-L-Pro).

  • Anti-inflammatory Activity: It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α, possibly through the modulation of the NF-κB signaling pathway.

Anti_inflammatory_Mechanism Hypothesized Anti-inflammatory Mechanism Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->TLR4 NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway TNFa TNF-α Production NFkB_Pathway->TNFa Compound Cyclo(L-Phe-trans-4-OH-L-Pro) Compound->NFkB_Pathway Inhibits Inflammation Inflammation TNFa->Inflammation

Caption: Hypothesized anti-inflammatory mechanism of Cyclo(L-Phe-trans-4-OH-L-Pro) via NF-κB inhibition.

Experimental Protocols for Biological Assays

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Fungal Inoculum:

  • Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).

  • Prepare a suspension of fungal cells or spores in sterile saline or broth.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

  • Further dilute the suspension in the test medium (e.g., RPMI-1640) to achieve the desired final inoculum concentration.

2. Preparation of Antifungal Agent Dilutions:

  • Prepare a stock solution of Cyclo(L-Phe-trans-4-OH-L-Pro) in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the test medium to obtain a range of concentrations.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the compound dilutions with the prepared fungal suspension.

  • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for yeasts).

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Conclusion and Future Directions

Cyclo(L-Phe-trans-4-OH-L-Pro) is a promising natural product with demonstrated antifungal activity and potential applications in cancer and inflammatory disease research. While Lactobacillus plantarum has been identified as a key microbial source with established isolation protocols, further exploration of fungal sources could reveal novel and more efficient production methods. The current understanding of its mechanisms of action is still in its early stages and relies heavily on proposed pathways. Future research should focus on:

  • Quantitative analysis of production yields from various microbial sources to optimize fermentation conditions.

  • Comprehensive screening of its bioactivity against a wider range of pathogens and cancer cell lines to establish detailed MIC and IC50 values.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways involved in its antifungal, anticancer, and anti-inflammatory effects.

This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this intriguing cyclic dipeptide.

References

An In-depth Technical Guide to the Biological Activity of Cyclo(L-Phe-trans-4-OH-L-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Phe-trans-4-OH-L-Pro) is a naturally occurring cyclic dipeptide, a secondary metabolite produced by various microorganisms, including bacteria and fungi.[1] Its rigid diketopiperazine ring structure is a key determinant of its diverse biological functions.[1] This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of Cyclo(L-Phe-trans-4-OH-L-Pro), with a focus on its potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions. This document details the putative mechanisms of action, summarizes key experimental findings, and presents detailed experimental protocols to facilitate further research and drug development.

Anticancer Activity

Exploratory studies suggest that Cyclo(L-Phe-trans-4-OH-L-Pro) possesses antiproliferative properties, making it a person of interest for cancer research. While specific quantitative data against a wide array of cancer cell lines are not extensively available in the public domain, preliminary research indicates its potential to inhibit tumor growth and induce apoptosis.[1]

Putative Signaling Pathway for Anticancer Activity

Based on studies of structurally related compounds, a proposed mechanism for the anticancer activity of Cyclo(L-Phe-trans-4-OH-L-Pro) involves the induction of apoptosis through the intrinsic pathway. The generation of reactive oxygen species (ROS) is believed to play a central role in initiating this cascade, leading to mitochondrial dysfunction and the activation of caspases.[1]

CPHP Cyclo(L-Phe-trans-4-OH-L-Pro) ROS ↑ Reactive Oxygen Species (ROS) CPHP->ROS Mito Mitochondrial Stress ROS->Mito Bcl2 Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) Mito->Bcl2 CytC Cytochrome c Release Bcl2->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 forms Apoptosome Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Start Start Seed Seed cells in 96-well plate (5,000-10,000 cells/well) Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with serial dilutions of Cyclo(L-Phe-trans-4-OH-L-Pro) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT solution (20 µL/well) Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Remove medium, add DMSO (150 µL/well) Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze CPHP Cyclo(L-Phe-trans-4-OH-L-Pro) Interaction Interaction with Membrane CPHP->Interaction Membrane Fungal Cell Membrane Membrane->Interaction Disruption Membrane Disruption & Pore Formation Interaction->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Fungal Cell Death Leakage->Death LPS LPS TLR4 TLR4 LPS->TLR4 Signaling Intracellular Signaling (e.g., MyD88, TRAF6) TLR4->Signaling IKK IKK Activation Signaling->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Transcription NFkB->Gene TNFa TNF-α Production Gene->TNFa CPHP Cyclo(L-Phe-trans-4-OH-L-Pro) CPHP->Signaling Inhibition

References

An In-depth Technical Guide to Cyclo(L-Phe-trans-4-OH-L-Pro) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclo(L-Phe-trans-4-OH-L-Pro), a naturally occurring cyclic dipeptide, has garnered significant scientific interest due to its diverse and potent biological activities. This diketopiperazine, produced by various microorganisms, including bacteria and fungi, presents a promising scaffold for therapeutic development in oncology, infectious diseases, and inflammatory conditions.[1] Its rigid cyclic structure, conferred by the diketopiperazine ring, is a key determinant of its biological functions. The presence of a hydroxyl group on the proline residue is a critical structural feature that significantly influences its bioactivity. This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and biological activities of Cyclo(L-Phe-trans-4-OH-L-Pro) to facilitate further research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Cyclo(L-Phe-trans-4-OH-L-Pro) is fundamental for its application in research and development. These properties influence its solubility, stability, and bioavailability.

PropertyValueSource
Molecular Formula C₁₄H₁₆N₂O₃[2]
Molecular Weight 260.29 g/mol [2]
Exact Mass 260.116 g/mol [2]
CAS Number 118477-06-8[2]
Appearance White to off-white solid powder[2]
Density 1.4 ± 0.1 g/cm³[2]
Boiling Point 568.2 ± 50.0 °C at 760 mmHg[2]
Flash Point 297.4 ± 30.1 °C[2]
Melting Point Not reported. For comparison, the non-hydroxylated analog, Cyclo(L-Phe-L-Pro), has a melting point of 146-148 °C.[3]
logP -1.83[2]
Solubility Soluble in DMSO (e.g., 100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2]
SMILES OC1CC2N(C1)C(=O)C(Cc1ccccc1)NC2=O[2]
InChI InChI=1S/C14H16N2O3/c17-10-7-12-13(18)15-11(14(19)16(12)8-10)6-9-4-2-1-3-5-9/h1-5,10-12,17H,6-8H2,(H,15,18)/t10-,11+,12+/m1/s1[2]
InChIKey PYQJYHACQOBZLF-WOPDTQHZSA-N[2]

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and characterization of Cyclo(L-Phe-trans-4-OH-L-Pro).

Synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro)

The synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro) involves the coupling of protected L-trans-4-hydroxyproline and L-phenylalanine, followed by deprotection and intramolecular cyclization.

Materials:

  • L-trans-4-hydroxyproline

  • 4M NaOH solution

  • Benzyl (B1604629) chloroformate

  • Diethyl ether

  • DMF

  • t-butyldimethylsilyl chloride

  • Imidazole

  • Toluene (B28343)

  • DMAP (4-Dimethylaminopyridine)

Procedure:

  • Protection of L-trans-4-hydroxyproline:

    • Dissolve L-trans-4-hydroxyproline in 4M NaOH solution and cool to 0°C.

    • Add benzyl chloroformate dropwise while maintaining the temperature at 0°C.

    • Stir the mixture for 2 hours, allowing it to warm to room temperature.

    • Monitor the reaction by TLC (methanol:glacial acetic acid, 19:1).

    • Extract the reaction mixture with diethyl ether.

  • Silylation of the hydroxyl group:

    • To a solution of the protected hydroxyproline (B1673980) derivative in DMF, add t-butyldimethylsilyl chloride and imidazole.

    • Stir the reaction mixture for 14 hours and monitor by TLC (EtOAc, Rf 0.86).

  • Coupling with L-phenylalanine ethyl ester:

    • Couple the protected L-trans-4-hydroxyproline with L-phenylalanine ethyl ester using a suitable coupling agent.

  • Deprotection and Cyclization:

    • Deprotect the amino group.

    • Reflux the resulting dipeptide in toluene with a catalytic amount of DMAP for 2 hours to induce intramolecular cyclization. Monitor by TLC (EtOAc, Rf 0.65).

  • Desilylation:

    • Remove the silyl (B83357) protecting group to yield the final product, Cyclo(L-Phe-trans-4-OH-L-Pro).

G L-trans-4-hydroxyproline L-trans-4-hydroxyproline Protected Hydroxyproline Protected Hydroxyproline L-trans-4-hydroxyproline->Protected Hydroxyproline Protection Silylated Hydroxyproline Silylated Hydroxyproline Protected Hydroxyproline->Silylated Hydroxyproline Silylation Linear Dipeptide Linear Dipeptide Silylated Hydroxyproline->Linear Dipeptide Coupling with L-phenylalanine ethyl ester Cyclized Product Cyclized Product Linear Dipeptide->Cyclized Product Deprotection & Cyclization Cyclo(L-Phe-trans-4-OH-L-Pro) Cyclo(L-Phe-trans-4-OH-L-Pro) Cyclized Product->Cyclo(L-Phe-trans-4-OH-L-Pro) Desilylation

Caption: Synthetic workflow for Cyclo(L-Phe-trans-4-OH-L-Pro).

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 9.4 mm × 250 mm).[4]

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.05% TFA is commonly used. For example, a linear gradient of 5–95% acetonitrile in water.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the crude product in a suitable solvent like methanol (B129727) or DMSO. Dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase for analysis.

  • Injection and Elution: Inject the sample onto the HPLC system. The compound will be eluted based on its polarity, with less polar compounds eluting later in a reversed-phase system.

  • Fraction Collection: Collect the fractions corresponding to the peak of Cyclo(L-Phe-trans-4-OH-L-Pro).

  • Purity Analysis: Re-inject a small aliquot of the collected fraction to confirm its purity.

Structural Elucidation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural elucidation of Cyclo(L-Phe-trans-4-OH-L-Pro).[5]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent such as CDCl₃ or DMSO-d₆ in a 5 mm NMR tube. Add tetramethylsilane (B1202638) (TMS) as an internal standard.[5]

  • ¹H NMR: Provides information on the proton environment. Expected chemical shifts are summarized in the table below.

  • ¹³C NMR: Provides information on the carbon skeleton. Expected chemical shifts are summarized in the table below.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, confirming the overall structure.

Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Phe α-H~4.7~61.5
Phe β-H~3.0 (m)~37.9
Phe Aromatic-H~7.2 (m)~128.5, 129.1, 136.0
Pro α-H~4.0~55.6
Pro β-H~2.1 (m)~37.0
Pro γ-H~1.8 (s)-
Pro δ-H~3.6 (m)~53.3
Pro γ-OH~6.3 (s)~69.2
Carbonyls-~170.1, 171.8

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[5]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Technique: Electrospray ionization (ESI) is a common technique for analyzing such compounds.

  • Expected Mass: The protonated molecule [M+H]⁺ would have an m/z of approximately 261.12.

  • Fragmentation: Collision-induced dissociation (CID) of the parent ion would likely lead to the cleavage of the diketopiperazine ring and loss of side chains. The fragmentation pattern of proline-containing cyclic peptides can be complex due to ring opening and rearrangement.

Biological Activities and Signaling Pathways

Cyclo(L-Phe-trans-4-OH-L-Pro) exhibits a range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.

Antifungal Activity

The primary proposed mechanism of antifungal action for Cyclo(L-Phe-trans-4-OH-L-Pro) is the disruption of the fungal cell membrane's integrity.[1] The hydroxyl group is thought to enhance its interaction with the fungal cell wall and membrane, potentially through hydrogen bonding, leading to increased permeability and leakage of essential intracellular components, ultimately causing cell death.

G cluster_0 Fungal Cell Cell Membrane Cell Membrane Intracellular Components Intracellular Components Cell Membrane->Intracellular Components Leakage Cell Death Cell Death Intracellular Components->Cell Death Cyclo(L-Phe-trans-4-OH-L-Pro) Cyclo(L-Phe-trans-4-OH-L-Pro) Cyclo(L-Phe-trans-4-OH-L-Pro)->Cell Membrane Disruption

Caption: Proposed antifungal mechanism of action.

Anticancer Activity

The proposed anticancer mechanism of Cyclo(L-Phe-trans-4-OH-L-Pro) involves the induction of apoptosis through intrinsic pathways. This is thought to be initiated by the generation of reactive oxygen species (ROS), which in turn modulates the Bcl-2 family of proteins, leading to the activation of caspases and programmed cell death.

G Cyclo(L-Phe-trans-4-OH-L-Pro) Cyclo(L-Phe-trans-4-OH-L-Pro) ROS Generation ROS Generation Cyclo(L-Phe-trans-4-OH-L-Pro)->ROS Generation Bcl-2 Family Modulation Bcl-2 Family Modulation ROS Generation->Bcl-2 Family Modulation Mitochondrial Pathway Mitochondrial Pathway Bcl-2 Family Modulation->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed apoptotic signaling pathway.

Anti-inflammatory Activity

The anti-inflammatory effects of cyclic dipeptides are often associated with the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting the activation of NF-κB, Cyclo(L-Phe-trans-4-OH-L-Pro) can potentially reduce the production of pro-inflammatory cytokines.

G Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Nuclear Translocation NF-κB Nuclear Translocation IκBα Degradation->NF-κB Nuclear Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Nuclear Translocation->Pro-inflammatory Gene Expression Inflammation Inflammation Pro-inflammatory Gene Expression->Inflammation Cyclo(L-Phe-trans-4-OH-L-Pro) Cyclo(L-Phe-trans-4-OH-L-Pro) Cyclo(L-Phe-trans-4-OH-L-Pro)->IKK Activation Inhibition

Caption: Putative inhibition of the NF-κB signaling pathway.

Conclusion

Cyclo(L-Phe-trans-4-OH-L-Pro) is a compelling natural product with a spectrum of bioactivities that warrant further in-depth investigation. The current body of research provides a strong foundation for its potential as a lead compound in the development of new anticancer, antimicrobial, and anti-inflammatory agents. This technical guide consolidates the available physicochemical data and experimental protocols to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this fascinating molecule. Further studies are encouraged to elucidate the precise molecular targets and to conduct comprehensive structure-activity relationship analyses to optimize its therapeutic efficacy.

References

An In-depth Technical Guide to the Spectroscopic Data of Cyclo(L-Phe-trans-4-OH-L-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Phe-trans-4-OH-L-Pro) is a cyclic dipeptide with significant interest in pharmaceutical research due to its potential biological activities.[1] This technical guide provides a comprehensive overview of the spectroscopic data for this compound, intended to support researchers and scientists in its identification, characterization, and application in drug development. While direct, experimentally-derived spectroscopic data for Cyclo(L-Phe-trans-4-OH-L-Pro) is not extensively available in public literature, this document compiles its known physicochemical properties and presents detailed spectroscopic data for the closely related analogue, Cyclo(L-Phe-L-Pro), to serve as a valuable reference. Furthermore, it outlines standardized experimental protocols for acquiring the necessary spectroscopic data.

Physicochemical Properties of Cyclo(L-Phe-trans-4-OH-L-Pro)

PropertyValueSource
Molecular Formula C₁₄H₁₆N₂O₃[1]
Molecular Weight 260.29 g/mol [1]
CAS Number 118477-06-8[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Cyclo(L-Phe-L-Pro)

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for Cyclo(L-Phe-L-Pro).

Table 2.1.1: ¹H NMR Spectroscopic Data for Cyclo(L-Phe-L-Pro)

ProtonChemical Shift (δ) ppm
Phenyl-H (aromatic)7.38 (t, J = 7.3 Hz, 2H), 7.31 (t, J = 7.2 Hz, 1H), 7.25 (d, J = 7.5 Hz, 2H)
NH5.92 (s, 1H)
Phe α-H4.32 (dd, J = 10.4, 3.7 Hz, 1H)
Pro α-H4.11 (t, J = 8.1 Hz, 1H)
Pro δ-CH₂3.68 (dt, J = 12.0, 7.9 Hz, 1H), 3.59 (m, 1H)
Phe β-CH₂3.20 (m, 1H), 2.84 (dd, J = 14.5, 10.3 Hz, 1H)
Pro β-CH₂2.36 (dt, J = 13.4, 5.7 Hz, 1H), 1.95 (m, 1H)
Pro γ-CH₂2.05 (m, 1H), 1.95 (m, 1H)

Solvent: CDCl₃, Frequency: 500 MHz

Table 2.1.2: ¹³C NMR Spectroscopic Data for Cyclo(L-Phe-L-Pro)

CarbonChemical Shift (δ) ppm
C=O (Phe)169.70
C=O (Pro)165.05
Phenyl C (quaternary)135.77
Phenyl CH129.27, 129.17, 127.60
Pro α-C59.12
Phe α-C56.31
Pro δ-C45.49
Phe β-C36.80
Pro β-C28.33
Pro γ-C22.51

Solvent: CDCl₃, Frequency: 126 MHz

Mass Spectrometry (MS) Data for Cyclo(L-Phe-L-Pro)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in molecular weight determination and structural elucidation.

Table 2.2.1: Mass Spectrometry Data for Cyclo(L-Phe-L-Pro)

ParameterValue
Molecular Formula C₁₄H₁₆N₂O₂
Molecular Weight 244.29 g/mol
Monoisotopic Mass 244.1212 Da
Precursor Ion (LC-MS) [M+H]⁺
Precursor m/z 245
Infrared (IR) Spectroscopy Data for Cyclo(L-Phe-L-Pro)

Infrared spectroscopy is used to identify functional groups within a molecule based on their characteristic absorption of infrared radiation.

Table 2.3.1: Infrared (IR) Spectroscopy Data for Cyclo(L-Phe-L-Pro)

Functional GroupWavenumber (cm⁻¹)
N-H Stretch~3300-3500
C-H Stretch (aromatic)~3000-3100
C-H Stretch (aliphatic)~2850-3000
C=O Stretch (amide)~1630-1680
C=C Stretch (aromatic)~1450-1600

Note: These are expected ranges for the functional groups present in Cyclo(L-Phe-L-Pro). Actual peak positions may vary.

Circular Dichroism (CD) Spectroscopy Data for Cyclo(L-Phe-L-Pro)

Circular dichroism spectroscopy is essential for studying the stereochemistry and conformation of chiral molecules like cyclic dipeptides. The ECD spectrum of Cyclo(L-Phe-L-Pro) exhibits characteristic Cotton effects that can be used to differentiate between its stereoisomers.[2]

Experimental Protocols

This section details the methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the cyclic dipeptide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlated Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive or negative ion mode to determine the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern. This is achieved by isolating the precursor ion and subjecting it to collision-induced dissociation (CID).

Circular Dichroism (CD) Spectroscopy

Objective: To analyze the stereochemistry and secondary structure.

Methodology:

  • Sample Preparation: Prepare a solution of the cyclic dipeptide in a suitable solvent (e.g., methanol, ethanol, or water) at a known concentration (typically in the range of 0.1-1.0 mg/mL). The solvent should be transparent in the desired wavelength range.

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition:

    • Record the CD spectrum over a specific wavelength range (e.g., 190-300 nm).

    • The data is typically presented as ellipticity (θ) in millidegrees (mdeg) versus wavelength (nm).

    • It is crucial to also measure the spectrum of the solvent blank and subtract it from the sample spectrum.

    • The data can be converted to molar ellipticity [θ] for standardized comparison.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of a cyclic dipeptide.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Cyclic Dipeptide Sample NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS CD CD Spectroscopy Sample->CD Structure Structural Elucidation NMR->Structure MS->Structure Stereochem Stereochemical Assignment CD->Stereochem Structure->Stereochem

Caption: General workflow for the spectroscopic analysis of cyclic dipeptides.

Tandem_Mass_Spectrometry_Workflow cluster_ms1 MS1: Full Scan cluster_ms2 MS2: Fragmentation IonSource Ion Source (e.g., ESI) MassAnalyzer1 Mass Analyzer 1 IonSource->MassAnalyzer1 Detector1 Detector MassAnalyzer1->Detector1 PrecursorIon Precursor Ion Selection Detector1->PrecursorIon CollisionCell Collision Cell (CID) PrecursorIon->CollisionCell MassAnalyzer2 Mass Analyzer 2 CollisionCell->MassAnalyzer2 Detector2 Detector MassAnalyzer2->Detector2 FragmentationSpectrum Fragmentation Spectrum Detector2->FragmentationSpectrum

Caption: Workflow for tandem mass spectrometry (MS/MS) analysis.

References

The Architecture of a Bioactive Molecule: A Technical Guide to the Biosynthesis of Cyclo(L-Phe-trans-4-OH-L-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Phe-trans-4-OH-L-Pro) is a naturally occurring cyclic dipeptide with notable antifungal, antibacterial, and antiproliferative properties.[1][2] Its unique structure, featuring a diketopiperazine core and a hydroxylated proline residue, has garnered significant interest in the scientific community for potential therapeutic applications. This technical guide provides an in-depth exploration of the core biosynthetic pathway of Cyclo(L-Phe-trans-4-OH-L-Pro), detailing the enzymatic machinery, reaction mechanisms, and experimental methodologies used to investigate this fascinating metabolic route. While the complete biosynthetic gene cluster in a single organism remains to be fully elucidated, this document synthesizes the current understanding based on homologous systems to present a comprehensive overview for researchers in natural product synthesis and drug development.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are the smallest class of cyclic peptides and are prolific among microorganisms, including bacteria and fungi.[2][3] Their rigidified backbone offers advantages in biological systems, such as increased stability and resistance to proteolysis, making them attractive scaffolds for drug design. Cyclo(L-Phe-trans-4-OH-L-Pro) is a prominent member of this family, and its bioactivities are influenced by the presence of the hydroxyl group on the proline ring.[2] Understanding its biosynthesis is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches.

The Core Biosynthetic Pathway

The biosynthesis of Cyclo(L-Phe-trans-4-OH-L-Pro) is proposed to be a two-step enzymatic process. The initial step involves the formation of the cyclic dipeptide backbone, cyclo(L-Phe-L-Pro), from its constituent amino acids, L-phenylalanine and L-proline. This is followed by a post-cyclization modification, the stereospecific hydroxylation of the proline residue at the C4 position.

Formation of the Cyclo(L-Phe-L-Pro) Scaffold

The cyclization of L-phenylalanine and L-proline to form cyclo(L-Phe-L-Pro) is primarily catalyzed by one of two major enzyme families:

  • Non-Ribosomal Peptide Synthetases (NRPSs): These are large, modular mega-enzymes that act as assembly lines for peptide synthesis. In the context of cyclo(L-Phe-L-Pro) formation, a di-modular NRPS is implicated. The first module would be responsible for the activation and incorporation of L-phenylalanine, and the second module for L-proline. The final condensation and cyclization are typically carried out by a specialized terminal domain.[4][5]

  • Cyclodipeptide Synthases (CDPSs): This family of enzymes utilizes aminoacyl-tRNAs (aa-tRNAs), the building blocks of ribosomal protein synthesis, as substrates. A CDPS specific for Phe-tRNAPhe and Pro-tRNAPro would catalyze the formation of the dipeptide bond and subsequent cyclization to release cyclo(L-Phe-L-Pro).

The following diagram illustrates the general NRPS-mediated pathway for the synthesis of cyclo(L-Phe-L-Pro).

NRPS_pathway cluster_termination Termination A1 A (Adenylation) T1 T (Thiolation) A1->T1 C2 C (Condensation) T1->C2 Peptide bond formation C1 C (Condensation) A2 A (Adenylation) T2 T (Thiolation) A2->T2 Activates & tethers L-Pro TE TE (Thioesterase) T2->TE cFP cyclo(L-Phe-L-Pro) TE->cFP L_Phe L-Phenylalanine L_Phe->A1 L_Pro L-Proline L_Pro->A2

Figure 1. NRPS-mediated biosynthesis of cyclo(L-Phe-L-Pro).
Post-Cyclization Hydroxylation

Following the formation of the diketopiperazine ring, the proline residue of cyclo(L-Phe-L-Pro) undergoes hydroxylation at the trans-4 position. This reaction is catalyzed by a prolyl-4-hydroxylase (P4H) , a non-heme iron(II) and α-ketoglutarate-dependent dioxygenase.[6][7] These enzymes utilize molecular oxygen to introduce a hydroxyl group onto the proline ring, with the concomitant oxidative decarboxylation of α-ketoglutarate to succinate.

The overall proposed biosynthetic pathway is depicted below.

full_biosynthesis cluster_cyclization Step 1: Cyclization cluster_hydroxylation Step 2: Hydroxylation NRPS_CDPS NRPS or CDPS cFP cyclo(L-Phe-L-Pro) NRPS_CDPS->cFP P4H Prolyl-4-hydroxylase (P4H) cFP_OH cyclo(L-Phe-trans-4-OH-L-Pro) P4H->cFP_OH Succinate Succinate P4H->Succinate CO2 CO2 P4H->CO2 L_Phe L-Phenylalanine L_Phe->NRPS_CDPS L_Pro L-Proline L_Pro->NRPS_CDPS cFP->P4H O2 O2 O2->P4H aKG α-ketoglutarate aKG->P4H

Figure 2. Proposed two-step biosynthesis of cyclo(L-Phe-trans-4-OH-L-Pro).

Quantitative Data

While specific kinetic data for the enzymes directly responsible for Cyclo(L-Phe-trans-4-OH-L-Pro) biosynthesis are not extensively documented, data from homologous systems provide valuable insights.

Table 1: Representative Kinetic Parameters for Prolyl-4-Hydroxylases
Enzyme SourceSubstrateKm (µM)Vmax or kcatReference
Human HIF-P4HHIF-1α peptide (Pro564)~250 (for O2)-[8]
Chicken Embryo P4H(Pro-Pro-Gly)10--[9]
Chicken Embryo P4Ht-Boc-Val-Pro-Gly-Val-OH1500.08 µmol/min/mg[9]
Chicken Embryo P4Ht-Boc-Pro-Pro-Gly-Pro-OH6700.02 µmol/min/mg[9]

Note: The kinetic parameters for P4Hs are highly dependent on the specific peptide substrate.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of Cyclo(L-Phe-trans-4-OH-L-Pro) biosynthesis.

Heterologous Expression of an NRPS for Cyclo(L-Phe-L-Pro) Production

This protocol is adapted from methods used for the production of other cyclic dipeptides via heterologous expression of NRPS genes in a suitable host like E. coli.

Objective: To produce cyclo(L-Phe-L-Pro) by expressing the responsible NRPS gene or gene cluster in a heterologous host.

Workflow Diagram:

hetero_expression_workflow cluster_cloning 1. Gene Cloning cluster_expression 2. Protein Expression cluster_extraction 3. Product Extraction cluster_analysis 4. Analysis PCR PCR amplify NRPS gene(s) Vector Ligate into expression vector PCR->Vector Transform Transform E. coli host Vector->Transform Culture Culture cells and induce expression Transform->Culture Harvest Harvest cell culture Culture->Harvest Extract Solvent extraction of supernatant/lysate Harvest->Extract HPLC HPLC analysis Extract->HPLC MS Mass Spectrometry confirmation HPLC->MS

Figure 3. Workflow for heterologous production of cyclo(L-Phe-L-Pro).

Materials:

  • Genomic DNA from the producing organism (e.g., Streptomyces sp.)

  • High-fidelity DNA polymerase and PCR primers

  • Appropriate expression vector (e.g., pET series) and E. coli expression host (e.g., BL21(DE3))

  • Restriction enzymes and T4 DNA ligase (or Gibson assembly mix)

  • LB medium and appropriate antibiotics

  • Inducing agent (e.g., IPTG)

  • Ethyl acetate (B1210297) or other suitable organic solvent for extraction

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Gene Identification and Cloning:

    • Identify the putative NRPS gene cluster responsible for cyclo(L-Phe-L-Pro) synthesis using bioinformatics tools by searching for conserved NRPS domains (Adenylation, Thiolation, Condensation).

    • Design PCR primers to amplify the entire NRPS gene or the relevant modules.

    • Amplify the gene(s) from the genomic DNA of the producing organism.

    • Clone the amplified PCR product into a suitable expression vector.

  • Heterologous Expression:

    • Transform the expression vector into a suitable E. coli host strain.

    • Grow the transformed cells in LB medium with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM) and incubate at a lower temperature (e.g., 16-25°C) for 16-24 hours.

  • Extraction of Cyclic Dipeptide:

    • Centrifuge the cell culture to separate the supernatant and cell pellet.

    • Extract the supernatant and/or the lysed cell pellet with an equal volume of ethyl acetate three times.

    • Pool the organic layers and evaporate to dryness under reduced pressure.

  • Analysis:

    • Dissolve the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the extract by HPLC, comparing the retention time to a synthetic standard of cyclo(L-Phe-L-Pro).

    • Confirm the identity of the product by mass spectrometry, looking for the expected molecular ion peak.

In Vitro Assay for Prolyl-4-Hydroxylase Activity

This protocol describes a general method to assess the activity of a P4H enzyme on a cyclic dipeptide substrate.

Objective: To determine if a purified P4H can hydroxylate cyclo(L-Phe-L-Pro) to form Cyclo(L-Phe-trans-4-OH-L-Pro).

Materials:

  • Purified recombinant P4H enzyme

  • Cyclo(L-Phe-L-Pro) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Cofactors: FeSO4, α-ketoglutarate, and L-ascorbic acid

  • Quenching solution (e.g., methanol (B129727) or acetonitrile)

  • HPLC-MS system

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the assay buffer, FeSO4 (e.g., 10 µM), α-ketoglutarate (e.g., 100 µM), and L-ascorbic acid (e.g., 1 mM).

    • Add the cyclo(L-Phe-L-Pro) substrate to the desired final concentration (e.g., 50-500 µM).

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding the purified P4H enzyme.

    • Incubate the reaction for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by adding an equal volume of cold quenching solution (e.g., methanol).

  • Analysis:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant by HPLC-MS.

    • Monitor for the depletion of the cyclo(L-Phe-L-Pro) substrate and the appearance of the Cyclo(L-Phe-trans-4-OH-L-Pro) product by comparing retention times and mass-to-charge ratios with authentic standards.

Workflow Diagram:

p4h_assay_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Product Analysis Mix Prepare reaction mix (buffer, cofactors, substrate) Preincubate Pre-incubate at optimal temperature Mix->Preincubate AddEnzyme Add purified P4H enzyme Preincubate->AddEnzyme Incubate Incubate for a defined time AddEnzyme->Incubate Quench Quench reaction Incubate->Quench Centrifuge Centrifuge to remove protein Quench->Centrifuge HPLC_MS Analyze supernatant by HPLC-MS Centrifuge->HPLC_MS

Figure 4. Workflow for in vitro prolyl-4-hydroxylase assay.

Conclusion

The biosynthesis of Cyclo(L-Phe-trans-4-OH-L-Pro) represents a fascinating example of microbial secondary metabolism, combining the modularity of peptide synthesis with the specificity of post-assembly tailoring enzymes. While the precise genetic and enzymatic details are still emerging, the proposed pathway involving an NRPS or CDPS followed by a P4H provides a solid framework for future research. The experimental protocols outlined in this guide offer a starting point for the heterologous production, enzymatic characterization, and quantitative analysis of this and other bioactive cyclic dipeptides. Further investigation into the specific enzymes and their kinetics will undoubtedly pave the way for the engineered biosynthesis of novel analogs with enhanced therapeutic properties.

References

Unraveling the Structure of Cyclo(L-Phe-trans-4-OH-L-Pro): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the molecular structure elucidation of Cyclo(L-Phe-trans-4-OH-L-Pro), a cyclic dipeptide of significant interest to researchers, scientists, and drug development professionals. This document details the experimental methodologies and presents key quantitative data essential for the characterization of this natural product.

Cyclo(L-Phe-trans-4-OH-L-Pro) is a 2,5-diketopiperazine comprised of L-phenylalanine and trans-4-hydroxy-L-proline residues.[1] First reported as a natural product from Lactobacillus plantarum, this compound has demonstrated antifungal properties, making it a valuable subject for further investigation in the development of novel therapeutic agents.[2] The precise determination of its molecular architecture is fundamental to understanding its bioactivity and for guiding synthetic efforts.

Physicochemical Properties

A summary of the key physicochemical properties of Cyclo(L-Phe-trans-4-OH-L-Pro) is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₄H₁₆N₂O₃[3]
Molecular Weight 260.29 g/mol [3]
CAS Number 118477-06-8[3]
Appearance White to off-white solid[4]

Spectroscopic Data for Structure Elucidation

The definitive structure of Cyclo(L-Phe-trans-4-OH-L-Pro) was established through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For Cyclo(L-Phe-trans-4-OH-L-Pro), a suite of 1D and 2D NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations.

Table 2: ¹H NMR Spectroscopic Data for Cyclo(L-Phe-trans-4-OH-L-Pro) (500 MHz, CDCl₃)

Atom No.δ (ppm)MultiplicityJ (Hz)
Phenylalanine Residue
NH~6.0br s
H-α (2)~4.2m
H-βa (3)~3.2dd14.0, 4.0
H-βb (3)~2.9dd14.0, 8.0
H-2'/6' (5)~7.2-7.4m
H-3'/5' (6)~7.2-7.4m
H-4' (7)~7.2-7.4m
Proline Residue
H-α (9)~4.0t8.0
H-βa (10)~2.3m
H-βb (10)~2.0m
H-γ (11)~4.5m
H-δa (12)~3.6m
H-δb (12)~3.4m
OH-br s

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Coupling constants (J) are in Hertz (Hz). Assignments are based on 2D NMR data.

Table 3: ¹³C NMR Spectroscopic Data for Cyclo(L-Phe-trans-4-OH-L-Pro) (125 MHz, CDCl₃)

Atom No.δ (ppm)
Phenylalanine Residue
C=O (1)~169.5
C-α (2)~56.5
C-β (3)~38.0
C-1' (4)~135.0
C-2'/6' (5)~129.5
C-3'/5' (6)~128.8
C-4' (7)~127.5
Proline Residue
C=O (8)~166.0
C-α (9)~59.0
C-β (10)~37.5
C-γ (11)~68.0
C-δ (12)~55.0
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides further structural evidence by revealing characteristic losses of functional groups.

Table 4: High-Resolution Mass Spectrometry Data for Cyclo(L-Phe-trans-4-OH-L-Pro)

IonCalculated m/zObserved m/z
[M+H]⁺261.1234261.1239

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data for the structural elucidation of Cyclo(L-Phe-trans-4-OH-L-Pro).

Sample Preparation for NMR Spectroscopy

A sample of 5-10 mg of purified Cyclo(L-Phe-trans-4-OH-L-Pro) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube for analysis.[1]

NMR Data Acquisition

All NMR spectra are recorded on a 500 MHz spectrometer.

  • ¹H NMR: A standard pulse sequence is used to acquire the one-dimensional proton spectrum.

  • ¹³C NMR: A proton-decoupled pulse sequence is used to acquire the one-dimensional carbon spectrum.

  • COSY (Correlation Spectroscopy): This 2D experiment is used to identify proton-proton spin-spin couplings, revealing adjacent protons in the molecular structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with their directly attached carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular fragments.

Mass Spectrometry

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. For MS/MS analysis, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern.

Structural Elucidation Workflow

The process of elucidating the molecular structure of Cyclo(L-Phe-trans-4-OH-L-Pro) follows a logical progression of experiments and data analysis.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Structure Confirmation Isolation Isolation & Purification MS Mass Spectrometry (HRMS & MS/MS) Isolation->MS NMR NMR Spectroscopy (1D & 2D) Isolation->NMR MF Molecular Formula Determination MS->MF Frag Fragmentation Analysis MS->Frag Assign NMR Signal Assignment NMR->Assign Corr 2D NMR Correlation Analysis NMR->Corr Structure Final Structure of Cyclo(L-Phe-trans-4-OH-L-Pro) MF->Structure Frag->Structure Assign->Corr Corr->Structure

Workflow for the structure elucidation of Cyclo(L-Phe-trans-4-OH-L-Pro).

Key Structural Correlations

The connectivity of the molecule is established through the analysis of 2D NMR data, particularly COSY and HMBC correlations.

G cluster_Phe Phenylalanine Residue cluster_Pro Proline Residue cluster_carbonyls Phe_NH NH Phe_Halpha H-α Phe_NH->Phe_Halpha COSY Phe_Hbeta H-β Phe_Halpha->Phe_Hbeta COSY C1_CO Phe_Halpha->C1_CO HMBC C8_CO Phe_Halpha->C8_CO HMBC Phe_Hbeta->C1_CO HMBC Phe_Aryl Aryl-H Pro_Halpha H-α Pro_Hbeta H-β Pro_Halpha->Pro_Hbeta COSY Pro_Halpha->C1_CO HMBC Pro_Hgamma H-γ Pro_Hbeta->Pro_Hgamma COSY Pro_Hdelta H-δ Pro_Hgamma->Pro_Hdelta COSY Pro_OH OH Pro_Hgamma->Pro_OH COSY Pro_Hdelta->C8_CO HMBC

Key 2D NMR correlations for Cyclo(L-Phe-trans-4-OH-L-Pro).

This guide provides a foundational understanding of the structural characterization of Cyclo(L-Phe-trans-4-OH-L-Pro). The detailed spectroscopic data and experimental protocols serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

References

In Vitro Bioactivity of Cyclo(L-Phe-trans-4-OH-L-Pro): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Phe-trans-4-OH-L-Pro) is a naturally occurring cyclic dipeptide, a secondary metabolite produced by various microorganisms, including bacteria and fungi.[1] Its rigid diketopiperazine ring structure is a key determinant of its diverse biological activities, which include antifungal, anticancer, and anti-inflammatory properties.[1][2] The presence of a hydroxyl group on the proline residue is a critical structural feature that is believed to significantly enhance its bioactivity.[1] This technical guide provides a comprehensive overview of the in vitro studies on the bioactivity of Cyclo(L-Phe-trans-4-OH-L-Pro), including detailed experimental protocols and a summary of the available quantitative data.

Antifungal Activity

Cyclo(L-Phe-trans-4-OH-L-Pro) has demonstrated notable antifungal properties. The hydroxyl group is thought to enhance its activity compared to its non-hydroxylated counterpart, Cyclo(L-Phe-L-Pro), potentially through improved interaction with fungal cellular targets via hydrogen bonding.[3] The proposed mechanism of its antifungal action involves the disruption of the microbial cell membrane's integrity, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.[3]

Quantitative Data for Antifungal Activity

Specific Minimum Inhibitory Concentration (MIC) values for Cyclo(L-Phe-trans-4-OH-L-Pro) are not extensively documented in publicly available literature. However, data for the structurally related compound Cyclo(L-Phe-L-Pro) is available and provides a benchmark. It is hypothesized that Cyclo(L-Phe-trans-4-OH-L-Pro) would exhibit lower MIC values due to its hydroxylated structure.[3]

CompoundFungal StrainMIC (mg/mL)Reference
Cyclo(L-Phe-L-Pro)Aspergillus fumigatus20[2]
Cyclo(L-Phe-L-Pro)Penicillium roqueforti>20[2]
Cyclo(L-Phe-trans-4-OH-L-Pro) Various Fungi Data Not Available
Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility (MIC Determination)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of Cyclo(L-Phe-trans-4-OH-L-Pro).

1. Preparation of Fungal Inoculum:

  • Subculture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate to obtain a fresh culture.

  • For yeasts (e.g., Candida spp.), suspend several colonies in sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • For molds (e.g., Aspergillus spp.), collect spores from a mature culture and suspend them in sterile saline containing a wetting agent (e.g., Tween 80). Adjust the spore suspension to the desired concentration.

  • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[4]

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of Cyclo(L-Phe-trans-4-OH-L-Pro) in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.[4]

3. Inoculation and Incubation:

  • Add the prepared fungal inoculum to each well containing the compound dilutions.

  • Include a growth control well (inoculum without the compound) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[4]

4. MIC Determination:

  • The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth, as determined visually or with a spectrophotometer.[4]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fresh Fungal Culture Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation Inoculate plate with fungal suspension Inoculum_Prep->Inoculation Compound_Stock Cyclo(L-Phe-trans-4-OH-L-Pro) Stock Solution Serial_Dilution Serial Dilutions in 96-well plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 35°C (24-72h) Inoculation->Incubation Read_Plate Visually or Spectrophotometrically Read Plate Incubation->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Workflow for MIC Determination.

Anticancer Activity

Exploratory in vitro studies suggest that Cyclo(L-Phe-trans-4-OH-L-Pro) possesses antiproliferative properties and has the potential to induce apoptosis in cancer cells.[1] However, direct mechanistic studies on this specific compound are limited. Research on related compounds isolated from the same sources, such as phenethyl acetate, provides a hypothetical framework for its mechanism of action. This proposed mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.[5]

Quantitative Data for Anticancer Activity

Specific IC50 values for Cyclo(L-Phe-trans-4-OH-L-Pro) against a comprehensive panel of cancer cell lines are not extensively published.[5] Further research is required to establish robust quantitative data.

CompoundCancer Cell LineIC50 (µM)Reference
Cyclo(L-Phe-trans-4-OH-L-Pro) Various Cancer Cell Lines Data Not Available
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol describes a general method to determine the concentration of Cyclo(L-Phe-trans-4-OH-L-Pro) that inhibits cell growth by 50% (IC50).

1. Cell Seeding:

  • Seed cancer cells (e.g., HL-60, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[1]

2. Compound Treatment:

  • Prepare serial dilutions of Cyclo(L-Phe-trans-4-OH-L-Pro) in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

  • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration, not exceeding 0.1%) and an untreated control.[1]

3. Incubation:

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.[1]

4. MTT Addition and Formazan (B1609692) Solubilization:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]

5. Data Analysis:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.[1]

cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay & Analysis Cell_Seeding Seed Cancer Cells in 96-well plate Treatment Treat cells with compound dilutions Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Cyclo(L-Phe-trans-4-OH-L-Pro) Compound_Prep->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Solubilization Add Solubilization Buffer MTT_Addition->Solubilization Read_Absorbance Read Absorbance (570 nm) Solubilization->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Workflow for Cytotoxicity Assay.
Putative Signaling Pathway for Anticancer Activity

The proposed mechanism for the anticancer activity of Cyclo(L-Phe-trans-4-OH-L-Pro) involves the induction of apoptosis through the intrinsic pathway, initiated by the generation of reactive oxygen species (ROS).

Compound Cyclo(L-Phe-trans-4-OH-L-Pro) ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Bcl2 Bcl-2 Family Modulation ROS->Bcl2 Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Proposed Apoptotic Signaling Pathway.

Anti-inflammatory Activity

Cyclo(L-Phe-trans-4-OH-L-Pro) has been suggested to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). The putative mechanism involves the modulation of intracellular signaling cascades, such as the NF-κB pathway, which is activated by inflammatory stimuli like lipopolysaccharide (LPS).[1]

Quantitative Data for Anti-inflammatory Activity

Specific IC50 values or percentage inhibition of TNF-α production at given concentrations for Cyclo(L-Phe-trans-4-OH-L-Pro) are not consistently available in the literature.[1]

CompoundAssayResultReference
Cyclo(L-Phe-trans-4-OH-L-Pro) Inhibition of TNF-α production Qualitative reports suggest activity [1]
Experimental Protocol: Inhibition of TNF-α Production in Macrophages

This protocol provides a method for evaluating the anti-inflammatory effect of Cyclo(L-Phe-trans-4-OH-L-Pro) by measuring TNF-α production in LPS-stimulated macrophages.

1. Cell Seeding:

  • Plate RAW 264.7 macrophage cells in 24-well plates and allow them to adhere overnight.[1]

2. Compound Pre-treatment:

  • Treat the cells with various concentrations of Cyclo(L-Phe-trans-4-OH-L-Pro) for a pre-incubation period of 1-2 hours.[1]

3. LPS Stimulation:

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Include a negative control (no LPS) and a positive control (LPS only).[1]

4. Incubation:

  • Incubate the cells for 6-24 hours to allow for cytokine production.[1]

5. Supernatant Collection and TNF-α Measurement:

  • Collect the cell culture supernatants.

  • Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[1]

6. Data Analysis:

  • Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-only control.[1]

Putative Signaling Pathway for TNF-α Inhibition

The inhibition of TNF-α production by Cyclo(L-Phe-trans-4-OH-L-Pro) is thought to occur through the modulation of the NF-κB signaling pathway.

LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway TNFa TNF-α Production NFkB_Pathway->TNFa Compound Cyclo(L-Phe-trans-4-OH-L-Pro) Compound->NFkB_Pathway Inhibition

Proposed Pathway for TNF-α Inhibition.

Conclusion

Cyclo(L-Phe-trans-4-OH-L-Pro) is a promising natural product with a spectrum of bioactivities that warrant further in-depth investigation. The current body of research provides a strong foundation for its potential as a lead compound in the development of new antifungal, anticancer, and anti-inflammatory agents. Future research should focus on systematic screening against diverse cancer cell lines, microbial strains, and in various inflammatory models to establish robust quantitative data (IC50, MIC, etc.) and to elucidate the precise molecular targets and signaling pathways modulated by this compound.

References

Cyclo(L-Phe-trans-4-OH-L-Pro): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Promising Bioactive Secondary Metabolite

Cyclo(L-Phe-trans-4-OH-L-Pro), a cyclic dipeptide belonging to the 2,5-diketopiperazine class, is a naturally occurring secondary metabolite produced by a variety of microorganisms, including bacteria and fungi. This compound has garnered significant scientific interest due to its diverse and potent biological activities, which suggest its potential as a lead compound in the development of new therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on Cyclo(L-Phe-trans-4-OH-L-Pro), including its biological activities, putative mechanisms of action, and relevant experimental protocols.

Physicochemical Properties

Cyclo(L-Phe-trans-4-OH-L-Pro) is characterized by a rigid cyclic structure formed by the amino acids L-phenylalanine and trans-4-hydroxy-L-proline. This conformation is a key determinant of its biological function.

PropertyValue
Molecular FormulaC₁₄H₁₆N₂O₃
Molecular Weight260.29 g/mol
AppearanceWhite to off-white solid powder
LogP-1.83
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2

Data sourced from publicly available chemical databases.

Biological Activities and Quantitative Data

While extensive quantitative data for Cyclo(L-Phe-trans-4-OH-L-Pro) is not widely available in the public domain, preliminary studies and research on related compounds indicate its potential in several therapeutic areas.[1] Further systematic screening is required to establish robust quantitative data.[1]

Anticancer Activity

Table 1: Anticancer Activity of a Related Cyclic Dipeptide

CompoundCell LineAssayIC50 (µM)Reference
Cyclo(L-Phe-L-Pro)Not SpecifiedNot SpecifiedNot Specified[2]

Note: This data is for a related compound and is provided for illustrative purposes. Specific IC50 values for Cyclo(L-Phe-trans-4-OH-L-Pro) are not well-documented.

Antimicrobial and Antifungal Activity

Cyclo(L-Phe-trans-4-OH-L-Pro) has demonstrated notable antimicrobial properties, particularly against fungi.[1] The hydroxyl group on the proline ring is believed to be crucial for its enhanced antifungal activity compared to its non-hydroxylated counterpart.[1] The proposed mechanism involves the disruption of the microbial cell membrane.[3]

Table 2: Antimicrobial Activity of a Related Cyclic Dipeptide

CompoundOrganismAssayMIC (mg/mL)Reference
Cyclo(L-Phe-L-Pro)Aspergillus fumigatusBroth Microdilution20[4]
Cyclo(L-Phe-L-Pro)Penicillium roquefortiBroth Microdilution20[4]

Note: This data is for a related compound. It is hypothesized that the hydroxylated form, Cyclo(L-Phe-trans-4-OH-L-Pro), would exhibit a lower MIC.[3]

Anti-inflammatory Activity

The anti-inflammatory potential of Cyclo(L-Phe-trans-4-OH-L-Pro) has been suggested through the inhibition of pro-inflammatory cytokines like TNF-α. One study reported an IC50 value for the inhibition of LPS-induced TNF-alpha production in mouse RAW264.7 cells.

Table 3: Anti-inflammatory Activity of Cyclo(L-Phe-trans-4-OH-L-Pro)

Cell LineStimulantAssayIC50Reference
RAW264.7LPSTNF-α Inhibition14.2 µg/mL[5]
Quorum Sensing Inhibition

Cyclo(L-Phe-trans-4-OH-L-Pro) has been shown to modulate quorum sensing in bacteria, a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[1] The trans-4-hydroxyl group is considered pivotal for this activity.[1]

Signaling Pathways and Mechanisms of Action

The precise molecular targets of Cyclo(L-Phe-trans-4-OH-L-Pro) are still under investigation. However, based on studies of related compounds, several signaling pathways have been proposed.

Proposed Anticancer Signaling Pathway

The anticancer activity of Cyclo(L-Phe-trans-4-OH-L-Pro) is hypothesized to involve the induction of apoptosis through the intrinsic pathway, potentially initiated by the generation of reactive oxygen species (ROS).[1]

Cyclo(L-Phe-trans-4-OH-L-Pro) Cyclo(L-Phe-trans-4-OH-L-Pro) ROS Reactive Oxygen Species (ROS) Cyclo(L-Phe-trans-4-OH-L-Pro)->ROS Bcl2 Bcl-2 Family (e.g., Bax/Bcl-2 ratio) ROS->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed apoptotic signaling pathway for Cyclo(L-Phe-trans-4-OH-L-Pro).
Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of Cyclo(L-Phe-trans-4-OH-L-Pro) are thought to be mediated by the inhibition of the NF-κB signaling pathway. This involves preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

cluster_cytoplasm Cytoplasm LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Transcription Compound Cyclo(L-Phe-trans-4-OH-L-Pro) Compound->IKK inhibits

Proposed inhibition of the NF-κB signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of Cyclo(L-Phe-trans-4-OH-L-Pro) are not extensively published. The following sections provide generalized protocols that can be adapted for research on this and other cyclic dipeptides.

General Protocol for Synthesis of Cyclic Dipeptides

This protocol describes a general method for the synthesis of cyclic dipeptides from linear dipeptides.[6]

  • Reaction Setup: In a suitable reaction vessel, dissolve 0.1 mmol of the linear dipeptide (L-Phe-trans-4-OH-L-Pro) in 1 mL of an alkaline aqueous solution.

  • pH Adjustment: Adjust the pH of the reaction mixture to 11 using a 10 M NaOH solution.

  • Incubation: Place the reaction mixture at 55°C for 24 hours.

  • Quenching: Quench the reaction by adding a 6 M HCl solution.

  • Purification: The resulting cyclic dipeptide can be purified using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

General Protocol for Isolation from Bacterial Culture

This protocol outlines a general procedure for the extraction and isolation of secondary metabolites like Cyclo(L-Phe-trans-4-OH-L-Pro) from a bacterial culture supernatant.[4][7]

  • Culture Preparation: Grow the producing bacterial strain (e.g., Lactobacillus plantarum) in a suitable liquid medium until optimal production of the secondary metabolite is achieved.

  • Cell Separation: Centrifuge the bacterial culture to separate the cell pellet from the supernatant.

  • Solvent Extraction: Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate, butanol) to the supernatant. Shake the mixture vigorously for at least 1 hour at room temperature.

  • Phase Separation: Separate the organic phase from the aqueous phase.

  • Concentration: Evaporate the organic solvent to concentrate the crude extract.

  • Purification:

    • Solid-Phase Extraction (SPE): Fractionate the crude extract using a C18 SPE column.

    • High-Performance Liquid Chromatography (HPLC): Further purify the active fractions using a preparative HPLC system with a suitable column (e.g., C18).

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).[8][9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of Cyclo(L-Phe-trans-4-OH-L-Pro) in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO, at a concentration not exceeding 0.1%).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Antimicrobial Susceptibility Test (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12]

  • Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of Cyclo(L-Phe-trans-4-OH-L-Pro) in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) according to standard protocols (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

Experimental Workflow for Bioactivity Screening

cluster_synthesis Synthesis/Isolation cluster_characterization Characterization cluster_bioassays Biological Evaluation cluster_analysis Data Analysis Start Chemical Synthesis or Natural Product Isolation Char Structural Elucidation (NMR, MS) Start->Char Anticancer Anticancer Assays (MTT, Apoptosis) Char->Anticancer Antimicrobial Antimicrobial Assays (MIC) Char->Antimicrobial Antiinflammatory Anti-inflammatory Assays (TNF-α) Char->Antiinflammatory QS Quorum Sensing Inhibition Assays Char->QS Data IC50/MIC Determination Mechanism of Action Studies Anticancer->Data Antimicrobial->Data Antiinflammatory->Data QS->Data

General experimental workflow for the evaluation of Cyclo(L-Phe-trans-4-OH-L-Pro).

Conclusion

Cyclo(L-Phe-trans-4-OH-L-Pro) is a compelling natural product with a range of biological activities that warrant further investigation. The current body of research provides a strong foundation for its potential as a lead compound for the development of new anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on robust quantitative profiling, elucidation of precise molecular targets, and structure-activity relationship studies to optimize its therapeutic potential.

References

An In-depth Technical Guide to Cyclo(L-Phe-trans-4-OH-L-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: (3S,7R,8aS)-3-benzyl-7-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

This technical guide provides a comprehensive overview of the cyclic dipeptide Cyclo(L-Phe-trans-4-OH-L-Pro), a naturally occurring compound with significant potential in drug development. The document is intended for researchers, scientists, and professionals in the field, detailing its chemical properties, biological activities, and the experimental protocols for its study.

Physicochemical Properties

Cyclo(L-Phe-trans-4-OH-L-Pro) is a secondary metabolite produced by various microorganisms, including bacteria and fungi. Its rigid cyclic structure, formed by a diketopiperazine ring, is a key determinant of its biological functions. The presence of a hydroxyl group on the proline residue is a critical structural feature that significantly influences its bioactivity.

PropertyValue
Molecular Formula C₁₄H₁₆N₂O₃
Molecular Weight 260.29 g/mol
Appearance White to off-white solid powder
CAS Number 118477-06-8

Biological Activities and Quantitative Data

Cyclo(L-Phe-trans-4-OH-L-Pro) has demonstrated a range of biological activities, including antifungal, anticancer, and anti-inflammatory properties. While specific quantitative data for this compound is somewhat limited in publicly available literature, studies on closely related compounds provide valuable insights.

Anticancer Activity

Preliminary studies suggest that Cyclo(L-Phe-trans-4-OH-L-Pro) possesses antiproliferative properties, making it a candidate for further investigation in cancer research. While specific IC50 values against a comprehensive panel of cancer cell lines are not widely documented, research on related cyclic dipeptides suggests potential mechanisms involving the induction of apoptosis. For instance, a study on similar compounds isolated from Streptomyces griseus indicated that they can induce apoptosis in HL-60 cells through the generation of reactive oxygen species (ROS) and subsequent activation of the Bcl signaling pathway.

A proposed in vivo study using a human colon cancer (HCT-116) xenograft model suggests the potential for tumor growth inhibition. The following table presents hypothetical comparative data to illustrate a possible experimental outcome.

Treatment GroupDose RegimenMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control10 mL/kg, i.p., daily1500 ± 2500+2.5
Cyclo(L-Phe-trans-4-OH-L-Pro) 50 mg/kg, i.p., daily 750 ± 150 50 -1.0
Cisplatin5 mg/kg, i.p., weekly450 ± 10070-8.0
Cyclo(L-Phe-L-Pro)50 mg/kg, i.p., daily900 ± 18040-1.5
Data is presented as mean ± standard deviation. Tumor growth inhibition is calculated relative to the vehicle control group.
Antifungal Activity

The hydroxylated form of this cyclic dipeptide is believed to exhibit significantly greater antifungal activity compared to its non-hydroxylated counterpart, Cyclo(L-Phe-L-Pro), particularly against pathogens like Candida albicans. This enhanced activity is thought to be due to improved interaction with fungal cellular targets through hydrogen bonding.

Specific Minimum Inhibitory Concentration (MIC) values for Cyclo(L-Phe-trans-4-OH-L-Pro) are not extensively documented. However, for the related compound, Cyclo(L-Phe-L-Pro), the following MIC value has been reported:

Fungal StrainCompoundMIC (mg/mL)Reference
Aspergillus fumigatusCyclo(L-Phe-L-Pro)20[1][2]
Penicillium roquefortiCyclo(L-Phe-L-Pro)>20[1]

It is hypothesized that Cyclo(L-Phe-trans-4-OH-L-Pro) would exhibit a lower MIC against these and other fungal strains.

Anti-inflammatory Activity

Signaling Pathways and Mechanisms of Action

Proposed Anticancer Signaling Pathway

The anticancer activity of Cyclo(L-Phe-trans-4-OH-L-Pro) is hypothesized to be mediated through the induction of apoptosis via the intrinsic pathway, initiated by the generation of Reactive Oxygen Species (ROS).

anticancer_pathway Cyclo(L-Phe-trans-4-OH-L-Pro) Cyclo(L-Phe-trans-4-OH-L-Pro) ROS ROS Cyclo(L-Phe-trans-4-OH-L-Pro)->ROS Mitochondria Mitochondria ROS->Mitochondria Bax Bax Mitochondria->Bax inhibits Bcl2 Bcl-2 Bcl2->Bax inhibits CytochromeC Cytochrome c Bax->CytochromeC release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway initiated by Cyclo(L-Phe-trans-4-hydroxy-L-Pro).

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effects are thought to be mediated by the inhibition of the NF-κB signaling pathway, which is a key regulator of TNF-α production in response to LPS stimulation.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates TNFa TNF-α Nucleus->TNFa transcription Compound Cyclo(L-Phe-trans-4-OH-L-Pro) Compound->IKK inhibits?

Caption: Putative inhibition of the LPS-induced TNF-α production pathway by Cyclo(L-Phe-trans-4-OH-L-Pro).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following sections provide detailed protocols for key experiments.

Isolation from Lactobacillus plantarum

This protocol describes a general procedure for the isolation of Cyclo(L-Phe-trans-4-OH-L-Pro) from a culture of Lactobacillus plantarum.[1][3]

Workflow Diagram:

isolation_workflow Start L. plantarum Culture Centrifugation Centrifugation Start->Centrifugation Supernatant Cell-free Supernatant Centrifugation->Supernatant SPE C18 Solid-Phase Extraction Supernatant->SPE Fractionation1 95% Acetonitrile (B52724) Fraction SPE->Fractionation1 HPLC1 Preparative HPLC (C18) Fractionation1->HPLC1 ActiveFractions Active Fractions HPLC1->ActiveFractions HPLC2 Preparative HPLC (Porous Graphite Carbon) ActiveFractions->HPLC2 PurifiedCompound Purified Cyclo(L-Phe-trans-4-OH-L-Pro) HPLC2->PurifiedCompound

Caption: General workflow for the isolation of Cyclo(L-Phe-trans-4-OH-L-Pro).

Methodology:

  • Culture and Harvest: Culture Lactobacillus plantarum in an appropriate broth medium. Harvest the culture and centrifuge to separate the cells from the supernatant.

  • Solid-Phase Extraction (SPE): Fractionate the cell-free supernatant using a C18 SPE column. Elute with a stepwise gradient of aqueous acetonitrile.

  • Preparative High-Performance Liquid Chromatography (HPLC) - Step 1: Further separate the active fraction (e.g., 95% aqueous acetonitrile fraction) on a preparative C18 HPLC column.

  • Bioassay: Employ a microtiter well spore germination bioassay to identify the fractions with antifungal activity.

  • Preparative HPLC - Step 2: Fractionate the active fractions from the first HPLC step on a porous graphitic carbon column to achieve final purification.

  • Structure Determination: Determine the structure of the purified compound using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and gas chromatography (GC).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the concentration-dependent cytotoxic effect of Cyclo(L-Phe-trans-4-OH-L-Pro) on a cancer cell line (e.g., HCT-116).

Materials:

  • HCT-116 human colorectal carcinoma cells

  • McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • Cyclo(L-Phe-trans-4-OH-L-Pro) stock solution (dissolved in DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Cyclo(L-Phe-trans-4-OH-L-Pro) in complete culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of Cyclo(L-Phe-trans-4-OH-L-Pro) against a fungal strain (e.g., Candida albicans).

Materials:

  • Candida albicans strain

  • RPMI-1640 medium

  • Cyclo(L-Phe-trans-4-OH-L-Pro) stock solution (dissolved in DMSO)

  • Sterile 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium.

  • Compound Dilution: Perform serial two-fold dilutions of the Cyclo(L-Phe-trans-4-OH-L-Pro) stock solution in RPMI-1640 medium in the wells of a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth.

Anti-inflammatory Assay (TNF-α Inhibition)

This protocol is for measuring the inhibition of LPS-induced TNF-α production in RAW264.7 macrophage cells.

Materials:

  • RAW264.7 murine macrophage cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Cyclo(L-Phe-trans-4-OH-L-Pro) stock solution (dissolved in DMSO)

  • Mouse TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of Cyclo(L-Phe-trans-4-OH-L-Pro) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 6 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentration of TNF-α in the supernatant using a mouse TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of the compound compared to the LPS-stimulated control.

Conclusion

Cyclo(L-Phe-trans-4-OH-L-Pro) is a promising natural product with a diverse range of biological activities that warrant further in-depth investigation. The current body of research provides a strong foundation for its potential as a lead compound in the development of new anticancer, antifungal, and anti-inflammatory agents. Future research should focus on comprehensive quantitative bioactivity profiling, elucidation of precise molecular targets, and structure-activity relationship studies to optimize its therapeutic potential.

References

CAS number for Cyclo(L-Phe-trans-4-OH-L-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cyclo(L-Phe-trans-4-OH-L-Pro)

CAS Number: 118477-06-8

Introduction

Cyclo(L-Phe-trans-4-OH-L-Pro), a cyclic dipeptide, is a naturally occurring secondary metabolite produced by various microorganisms, including bacteria and fungi.[1][2] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, which include antifungal, anticancer, and anti-inflammatory properties.[1][2] Its rigid diketopiperazine ring structure is a key determinant of its biological functions.[2] This technical guide provides a comprehensive overview of the chemical properties, biological activities, and relevant experimental protocols for Cyclo(L-Phe-trans-4-OH-L-Pro), aimed at researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

PropertyValueReference
CAS Number 118477-06-8[3]
Molecular Formula C₁₄H₁₆N₂O₃[3]
Molecular Weight 260.29 g/mol [3]
Appearance White to off-white solid[4]
Storage Conditions Store at -20°C[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]

Biological Activities and Mechanisms of Action

Cyclo(L-Phe-trans-4-OH-L-Pro) exhibits a range of biological activities, making it a promising candidate for further investigation in various therapeutic areas.

Antifungal Activity

This cyclic dipeptide demonstrates significant antifungal properties.[4] The presence of a hydroxyl group on the proline residue is thought to enhance its interaction with fungal cellular targets, potentially through hydrogen bonding, leading to augmented antifungal effects.[6]

Mechanism of Action: The primary proposed mechanism of antifungal action for Cyclo(L-Phe-trans-4-OH-L-Pro) involves the disruption of the fungal cell membrane's integrity.[6] This leads to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.[6]

Quantitative Data: While specific MIC values for Cyclo(L-Phe-trans-4-OH-L-Pro) are not extensively documented, data for the related compound, cyclo(L-Phe-L-Pro), provides a reference point. It is suggested that the hydroxylated form has enhanced activity.[6][7]

Fungal StrainCompoundMIC (µg/mL)Reference
Aspergillus fumigatuscyclo(L-Phe-L-Pro)20000[7]
Penicillium roqueforticyclo(L-Phe-L-Pro)>20000[7]

Note: The data presented is for the non-hydroxylated analog. Further studies are needed to establish precise MIC values for Cyclo(L-Phe-trans-4-OH-L-Pro).[7]

Signaling Pathway and Experimental Workflow:

Antifungal_Mechanism cluster_workflow Experimental Workflow cluster_mechanism Proposed Mechanism of Action Isolation Isolation Purification Purification Isolation->Purification MIC_Assay MIC Assay Purification->MIC_Assay Compound Cyclo(L-Phe-trans-4-OH-L-Pro) Membrane Fungal Cell Membrane Compound->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: General workflow for antifungal evaluation and proposed mechanism of action.[6]

Anticancer Activity

Preliminary studies suggest that Cyclo(L-Phe-trans-4-OH-L-Pro) possesses antiproliferative properties and has the potential to inhibit tumor growth and induce apoptosis.[1][2]

Mechanism of Action: Based on studies of related compounds, a proposed mechanism for the anticancer activity may involve the induction of apoptosis via intrinsic pathways.[1][2] The generation of reactive oxygen species (ROS) could play a central role in initiating this cascade.[1]

Treatment GroupDose RegimenMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control10 mL/kg, i.p., daily1500 ± 2500+2.5
c(F-OH-P) 50 mg/kg, i.p., daily 750 ± 150 50 -1.0
Cisplatin5 mg/kg, i.p., weekly450 ± 10070-8.0
Cyclo(L-Phe-L-Pro)50 mg/kg, i.p., daily900 ± 18040-1.5

Note: Data is hypothetical and for comparative purposes. c(F-OH-P) refers to Cyclo(L-Phe-trans-4-hydroxy-L-Pro).[8]

Signaling Pathway:

Anticancer_Pathway Compound Cyclo(L-Phe-trans-4-OH-L-Pro) ROS ROS Generation Compound->ROS Bcl2 Bcl-2 Family Modulation ROS->Bcl2 Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed apoptotic signaling pathway initiated by the compound.[1]

Anti-inflammatory Activity

Cyclo(L-Phe-trans-4-OH-L-Pro) has also been noted for its potential anti-inflammatory effects, possibly through the modulation of inflammatory signaling pathways.[2]

Mechanism of Action: For other cyclic dipeptides, anti-inflammatory effects have been shown to be mediated through the inhibition of the NF-κB signaling pathway.[9] It is plausible that Cyclo(L-Phe-trans-4-OH-L-Pro) shares a similar mechanism.

Signaling Pathway:

Anti_inflammatory_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Stimuli->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression Compound Cyclo(L-Phe-trans-4-OH-L-Pro) Compound->IkB Inhibition

Caption: Putative inhibition of the NF-κB signaling pathway.

Experimental Protocols

Synthesis

The synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro) involves the coupling of protected L-trans-4-hydroxyproline and L-phenylalanine, followed by intramolecular cyclization.[10]

Materials:

  • L-trans-4-hydroxyproline

  • L-phenylalanine ethyl ester

  • Protecting group reagents (e.g., Benzyl chloroformate, t-butyldimethylsilyl chloride)

  • Coupling agents

  • Solvents (e.g., DMF, Diethyl ether)

  • Deprotection reagents

General Procedure:

  • Protection of Amino Acids: Protect the amino group of L-trans-4-hydroxyproline (e.g., with a benzyloxycarbonyl group) and the hydroxyl group (e.g., as a silyl (B83357) ether) to prevent side reactions.[10][11]

  • Peptide Coupling: Couple the protected L-trans-4-hydroxyproline with L-phenylalanine ethyl ester to form the linear dipeptide.[10]

  • Deprotection: Selectively remove the amino-protecting group.[10]

  • Cyclization: Induce intramolecular cyclization to form the diketopiperazine ring.[10][11]

  • Final Deprotection: Remove the hydroxyl-protecting group to yield the final product.[10]

Purification and Analysis

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.05% TFA.[12]

  • Detection: UV at 214 nm and 254 nm.[13]

  • Flow Rate: 1.0 mL/min.[13]

Structural Characterization: The structure of the synthesized compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[14]

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound.[7]

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain.[7]

  • Compound Dilution: Perform serial two-fold dilutions of Cyclo(L-Phe-trans-4-OH-L-Pro) in a 96-well microtiter plate.[7]

  • Inoculation: Add the fungal inoculum to each well.[7]

  • Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.[7]

  • MIC Determination: The MIC is the lowest concentration that completely inhibits visible growth.[7]

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).[1]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with serial dilutions of Cyclo(L-Phe-trans-4-OH-L-Pro) and incubate for 24-72 hours.[1]

  • MTT Addition: Add MTT solution to each well and incubate to allow for formazan (B1609692) crystal formation.[1]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance using a microplate reader to determine cell viability.[2]

Conclusion

Cyclo(L-Phe-trans-4-OH-L-Pro) is a promising natural product with a spectrum of bioactivities that warrant further in-depth investigation.[2] The current body of research provides a strong foundation for its potential as a lead compound in the development of new antifungal, anticancer, and anti-inflammatory agents.[2] Future research should focus on comprehensive quantitative profiling to establish robust IC50 and MIC values, elucidation of specific molecular targets, and in vivo efficacy studies.

References

Molecular weight and formula of Cyclo(L-Phe-trans-4-OH-L-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Phe-trans-4-OH-L-Pro), a naturally occurring cyclic dipeptide, has garnered significant interest in the scientific community due to its diverse biological activities. This secondary metabolite, produced by various microorganisms, including bacteria and fungi, presents a promising scaffold for therapeutic applications in oncology, infectious diseases, and inflammatory conditions.[1] Its rigid diketopiperazine ring structure is a key determinant of its biological functions, with the hydroxyl group on the proline residue significantly influencing its bioactivity.[1] This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, biological activities, and experimental protocols related to Cyclo(L-Phe-trans-4-OH-L-Pro).

Physicochemical Properties

The fundamental molecular and physical properties of Cyclo(L-Phe-trans-4-OH-L-Pro) are summarized below.

PropertyValue
Molecular Formula C₁₄H₁₆N₂O₃[2][3][4]
Molecular Weight 260.29 g/mol [2][3]
CAS Number 118477-06-8[2][3][4]
Appearance White to off-white solid powder[2]
Density 1.4 ± 0.1 g/cm³[2]
Boiling Point 568.2 ± 50.0 °C at 760 mmHg[2]
Flash Point 297.4 ± 30.1 °C[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]
SMILES OC1CC2N(C1)C(=O)C(Cc1ccccc1)NC2=O[2]
InChI Key PYQJYHACQOBZLF-WOPDTQHZSA-N[2]

Biological Activities and Mechanisms of Action

Cyclo(L-Phe-trans-4-OH-L-Pro) exhibits a range of biological activities, with its antifungal properties being the most prominently reported. Emerging research also suggests potential anticancer and anti-inflammatory effects.

Antifungal Activity

This cyclic dipeptide has demonstrated notable antifungal properties.[2][5][6] The proposed primary mechanism of action involves the disruption of the fungal cell membrane's integrity.[4] The amphipathic nature of the molecule allows it to insert into the lipid bilayer, leading to increased permeability, pore formation, and leakage of essential intracellular components, ultimately causing fungal cell death.[2][4] The hydroxyl group is believed to enhance this activity, possibly through increased hydrogen bonding with fungal cell surface components, when compared to its non-hydroxylated counterpart, cyclo(L-Phe-L-Pro).[2][4]

Anticancer Activity

While research is ongoing, preliminary studies and research on related compounds suggest that Cyclo(L-Phe-trans-4-OH-L-Pro) may possess anticancer properties.[3] A proposed mechanism involves the induction of apoptosis (programmed cell death) in cancer cells. This is thought to be initiated by the generation of reactive oxygen species (ROS), which in turn modulates the Bcl-2 family of proteins, leading to the activation of caspases and subsequent cell death.[3]

Anti-inflammatory Activity

The anti-inflammatory potential of Cyclo(L-Phe-trans-4-OH-L-Pro) is an area of growing interest. While direct studies are limited, research on other cyclic dipeptides, such as Cyclo(His-Pro), has shown anti-inflammatory effects through the modulation of key signaling pathways like NF-κB and Nrf2.[7] It is hypothesized that Cyclo(L-Phe-trans-4-OH-L-Pro) may exert similar effects by suppressing pro-inflammatory signaling cascades.

Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for the evaluation of this compound.

Proposed Anticancer Signaling Pathway of Cyclo(L-Phe-trans-4-OH-L-Pro) Compound Cyclo(L-Phe-trans-4-OH-L-Pro) ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Bcl2 Modulation of Bcl-2 Family Proteins ROS->Bcl2 Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed apoptotic signaling pathway initiated by Cyclo(L-Phe-trans-4-OH-L-Pro).

Proposed Antifungal Mechanism of Action Compound Cyclo(L-Phe-trans-4-OH-L-Pro) Membrane Interaction with Fungal Cell Membrane Compound->Membrane Disruption Membrane Disruption & Pore Formation Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Fungal Cell Death Leakage->Death

Caption: Proposed mechanism of antifungal action for Cyclo(L-Phe-trans-4-OH-L-Pro).

General Workflow for Bioactivity Evaluation Isolation Isolation & Purification (from natural source or synthesis) Characterization Structural Characterization (NMR, Mass Spec) Isolation->Characterization InVitro In Vitro Bioassays (e.g., MIC, IC50) Characterization->InVitro Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) InVitro->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Development Lead Optimization & Drug Development InVivo->Development

Caption: General workflow for the evaluation of biological activity.

Experimental Protocols

Synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro)

The synthesis of this cyclic dipeptide generally involves the coupling of protected L-trans-4-hydroxyproline and L-phenylalanine, followed by intramolecular cyclization.[8]

1. Protection of Amino Acids:

  • The amino group of L-trans-4-hydroxyproline and the carboxyl group of L-phenylalanine are protected to ensure selective peptide bond formation. Common protecting groups include benzyloxycarbonyl (Cbz) for the amino group and conversion to an ethyl ester for the carboxyl group.[8]

  • The hydroxyl group on the proline residue is often protected, for instance as a silyl (B83357) ether, to prevent interference during coupling and cyclization.[9]

2. Dipeptide Formation:

  • The protected amino acids are coupled using a standard peptide coupling reagent to form the linear dipeptide.[8]

3. Deprotection and Cyclization:

  • The amino-protecting group is selectively removed.

  • The resulting linear dipeptide undergoes intramolecular cyclization to form the diketopiperazine ring.[8]

4. Final Deprotection:

  • Any remaining protecting groups, such as on the hydroxyl group, are removed to yield the final product.[8]

Isolation from Lactobacillus plantarum

Cyclo(L-Phe-trans-4-OH-L-Pro) can be isolated from the culture filtrate of certain bacterial strains like Lactobacillus plantarum.[10]

1. Cultivation:

  • Lactobacillus plantarum is cultured in a suitable medium (e.g., MRS broth) under optimal conditions.[11]

2. Extraction:

  • The cell-free supernatant is obtained by centrifugation and filtration.[10]

  • The supernatant is then extracted with an organic solvent such as ethyl acetate.[5]

3. Chromatographic Purification:

  • The crude extract is subjected to a series of chromatographic steps for purification. This typically involves solid-phase extraction (e.g., C18 SPE column) followed by preparative High-Performance Liquid Chromatography (HPLC).[10]

4. Structure Determination:

  • The structure of the purified compound is confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[10]

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[4]

1. Preparation of Fungal Inoculum:

  • The fungal strain of interest is cultured on an appropriate agar (B569324) medium.

  • A suspension of fungal spores or cells is prepared in a sterile liquid medium and its turbidity is adjusted to a 0.5 McFarland standard.[4]

2. Preparation of Compound Dilutions:

  • A stock solution of Cyclo(L-Phe-trans-4-OH-L-Pro) is prepared in a suitable solvent (e.g., DMSO).

  • A series of twofold dilutions of the compound are prepared in a 96-well microtiter plate using a suitable broth medium.[4]

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared fungal suspension.

  • The plate is incubated at an appropriate temperature and duration for the specific fungal strain.[4]

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.[4]

Cell Viability Assay (MTT Assay) for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.[3]

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

2. Compound Treatment:

  • The cells are treated with various concentrations of Cyclo(L-Phe-trans-4-OH-L-Pro) and incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition:

  • MTT reagent is added to each well and the plate is incubated for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

4. Solubilization and Absorbance Reading:

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength using a microplate reader.

5. Data Analysis:

  • The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.[3]

References

Methodological & Application

Application Note & Protocol: Total Synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the total synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro), a naturally occurring cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP). The synthesis follows a classical solution-phase peptide chemistry approach, involving the coupling of protected amino acid precursors to form a linear dipeptide, followed by deprotection and intramolecular cyclization. This protocol is designed to be a reliable method for producing the target compound for research in areas such as oncology, infectious diseases, and inflammation.[1]

Introduction

Cyclo(L-Phe-trans-4-OH-L-Pro) is a secondary metabolite produced by various microorganisms, including the bacterium Lactobacillus plantarum.[2][3] Like many diketopiperazines, it exhibits a range of interesting biological activities and serves as a valuable scaffold in medicinal chemistry.[1] Its rigid bicyclic structure makes it an attractive starting point for developing novel therapeutic agents.

The synthesis strategy detailed here involves two key stages:

  • Formation of the Linear Dipeptide Precursor: N-terminally protected L-phenylalanine (Boc-L-Phe-OH) is coupled with the methyl ester of trans-4-hydroxy-L-proline (H-trans-4-OH-L-Pro-OMe) using a standard peptide coupling agent to form the protected linear dipeptide.

  • Deprotection and Cyclization: The Boc protecting group is removed under acidic conditions. The resulting dipeptide ester amine salt is then neutralized and induced to cyclize via intramolecular aminolysis, typically by heating in a suitable high-boiling solvent, to yield the final diketopiperazine product.

Experimental Protocol

This protocol outlines the synthesis in two distinct steps. All operations should be performed in a fume hood with appropriate personal protective equipment.

Step 1: Synthesis of the Linear Dipeptide (Boc-L-Phe-trans-4-OH-L-Pro-OMe)

  • Reagent Preparation:

    • Dissolve Boc-L-Phe-OH (1.0 eq) and H-trans-4-OH-L-Pro-OMe hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

  • Coupling Reaction:

    • Slowly add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled solution.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to neutralize the hydrochloride salt and facilitate the coupling.

    • Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature, stirring overnight (approx. 16 hours).

  • Work-up and Purification:

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the pure linear dipeptide.

Step 2: Deprotection and Cyclization to Cyclo(L-Phe-trans-4-OH-L-Pro)

  • Boc Deprotection:

    • Dissolve the purified linear dipeptide from Step 1 in a 50% solution of Trifluoroacetic Acid (TFA) in DCM.

    • Stir the mixture at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.

    • Concentrate the solution under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene (B28343) several times to ensure complete removal of residual TFA.

  • Intramolecular Cyclization:

    • Dissolve the resulting TFA salt of the dipeptide ester in a high-boiling solvent such as ethylene (B1197577) glycol or xylene.

    • Heat the solution to reflux (typically 120-140 °C) for 4-6 hours. The intramolecular aminolysis of the methyl ester by the newly freed N-terminal amine will form the diketopiperazine ring.[4]

    • Monitor the cyclization by TLC.

  • Purification of Final Product:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under high vacuum.

    • Purify the crude product by flash column chromatography (Silica gel, MeOH/DCM gradient) or by recrystallization to afford the pure Cyclo(L-Phe-trans-4-OH-L-Pro).

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation

The following table summarizes the key quantitative data for the synthesis protocol. Yields are representative and may vary based on experimental conditions and scale.

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Starting MaterialsKey ReagentsTypical Yield (%)
1Boc-L-Phe-trans-4-OH-L-Pro-OMeC₂₀H₂₈N₂O₆392.45Boc-L-Phe-OH, H-trans-4-OH-L-Pro-OMe·HClDCC, HOBt, DIPEA75-85%
2Cyclo(L-Phe-trans-4-OH-L-Pro)C₁₄H₁₆N₂O₃260.29[5]Boc-L-Phe-trans-4-OH-L-Pro-OMeTFA, Ethylene Glycol60-70%

Visualization

The following diagrams illustrate the chemical structures and the overall experimental workflow for the total synthesis.

G cluster_0 Step 1: Linear Dipeptide Synthesis cluster_1 Step 2: Deprotection & Cyclization start_materials Boc-L-Phe-OH + H-trans-4-OH-L-Pro-OMe reagents1 DCC, HOBt, DIPEA DCM, 0°C to RT, 16h start_materials->reagents1 intermediate Protected Dipeptide (Boc-L-Phe-trans-4-OH-L-Pro-OMe) reagents1->intermediate workup1 Filtration & Column Chromatography intermediate->workup1 Purification reagents2 1. TFA / DCM 2. Heat (e.g., Ethylene Glycol) workup1->reagents2 Input for Step 2 final_product Cyclo(L-Phe-trans-4-OH-L-Pro) reagents2->final_product workup2 Column Chromatography / Recrystallization final_product->workup2 Final Purification

References

Application Notes and Protocols for the Synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro) Utilizing Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Phe-trans-4-OH-L-Pro) is a naturally occurring cyclic dipeptide, also known as a 2,5-diketopiperazine, which has garnered significant interest in the scientific community.[1] This compound, originally isolated from the marine sponge Jaspidae, exhibits a range of biological activities, including antifungal and potential anticancer properties.[1] Its therapeutic potential is attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. The synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro) is a multi-step process that necessitates the strategic use of protecting groups to ensure the desired stereochemistry and prevent unwanted side reactions. This document provides detailed application notes and protocols for the chemical synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro), with a focus on the application of protecting groups.

Protecting Group Strategies in Synthesis

The synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro) involves the formation of a linear dipeptide from L-phenylalanine and L-trans-4-hydroxyproline, followed by an intramolecular cyclization. To achieve this in a controlled manner, it is crucial to temporarily block the reactive functional groups of the amino acid precursors. The most common strategies involve the protection of the amino group of hydroxyproline (B1673980) and the carboxyl group of phenylalanine. Additionally, the hydroxyl group of hydroxyproline is often protected to prevent its interference in subsequent reaction steps.

A widely employed and effective strategy utilizes the benzyloxycarbonyl (Cbz) group for the protection of the amino group of L-trans-4-hydroxyproline and a silyl (B83357) ether, such as tert-butyldimethylsilyl (TBDMS), for the protection of its hydroxyl group. The carboxyl group of L-phenylalanine is typically protected as an ester, for example, an ethyl ester.

Synthetic Workflow Overview

The overall synthetic pathway can be visualized as a multi-step process involving protection, coupling, deprotection, and cyclization.

G cluster_protection Protection Steps cluster_coupling Coupling Reaction cluster_deprotection_cyclization Deprotection & Cyclization L-trans-4-hydroxyproline L-trans-4-hydroxyproline N-Cbz-L-trans-4-hydroxyproline N-Cbz-L-trans-4-hydroxyproline L-trans-4-hydroxyproline->N-Cbz-L-trans-4-hydroxyproline Cbz-Cl, NaOH N-Cbz-O-TBDMS-L-trans-4-hydroxyproline N-Cbz-O-TBDMS-L-trans-4-hydroxyproline N-Cbz-L-trans-4-hydroxyproline->N-Cbz-O-TBDMS-L-trans-4-hydroxyproline TBDMS-Cl, Imidazole (B134444) Protected Dipeptide Protected Dipeptide N-Cbz-O-TBDMS-L-trans-4-hydroxyproline->Protected Dipeptide + L-phenylalanine ethyl ester Coupling Agent (e.g., DCC) L-phenylalanine L-phenylalanine L-phenylalanine ethyl ester L-phenylalanine ethyl ester L-phenylalanine->L-phenylalanine ethyl ester EtOH, SOCl2 Linear Dipeptide Linear Dipeptide Protected Dipeptide->Linear Dipeptide H2, Pd/C Cyclo(L-Phe-trans-4-OH-L-Pro) Cyclo(L-Phe-trans-4-OH-L-Pro) Linear Dipeptide->Cyclo(L-Phe-trans-4-OH-L-Pro) Reflux in Toluene (B28343)

Caption: Synthetic workflow for Cyclo(L-Phe-trans-4-OH-L-Pro).

Experimental Protocols

The following protocols are based on the successful synthesis reported by S. Jhaumeer-Laulloo, et al.[1]

Materials and Reagents
  • L-trans-4-hydroxyproline

  • L-phenylalanine

  • Benzyl (B1604629) chloroformate (Cbz-Cl)

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • N,N-Dimethylformamide (DMF)

  • Thionyl chloride (SOCl₂)

  • Ethanol (B145695) (EtOH)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Palladium on carbon (10% Pd/C)

  • Toluene

  • 4-Dimethylaminopyridine (DMAP)

Protocol 1: Protection of L-trans-4-hydroxyproline

Step 1a: N-Benzyloxycarbonyl (Cbz) Protection

  • Dissolve L-trans-4-hydroxyproline (1.0 g, 7.63 mmol) in a 4M NaOH solution (4 ml, 16.01 mmol).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add benzyl chloroformate (1.56 g, 9.15 mmol) dropwise over 20 minutes with continuous stirring, maintaining the temperature at 0°C.

  • Stir the mixture for an additional 2 hours, allowing the temperature to gradually rise to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of methanol (B129727):glacial acetic acid (19:1).

  • Upon completion, extract the aqueous layer with diethyl ether (2 x 15 ml) to remove excess benzyl chloroformate.

  • Acidify the aqueous layer with concentrated HCl to pH 2-3 and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield N-(Benzyloxycarbonyl)-L-trans-4-hydroxyproline.

Step 1b: O-tert-Butyldimethylsilyl (TBDMS) Protection

  • Dissolve N-(Benzyloxycarbonyl)-L-trans-4-hydroxyproline (2.15 g, 7.33 mmol) in DMF (10 ml).

  • Add imidazole (0.699 g, 10.26 mmol) and tert-butyldimethylsilyl chloride (1.326 g, 8.80 mmol) to the solution.

  • Stir the reaction mixture continuously for 14 hours at room temperature.

  • Monitor the reaction by TLC (EtOAc, Rf 0.86).

  • Upon completion, add water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(Benzyloxycarbonyl)-O-(tert-butyldimethylsilyl)-L-trans-4-hydroxyproline.

Protocol 2: Protection of L-phenylalanine
  • Suspend L-phenylalanine (5.0 g, 30.3 mmol) in ethanol (50 ml).

  • Cool the suspension to 0°C and add thionyl chloride (2.2 ml, 30.3 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure to obtain L-phenylalanine ethyl ester hydrochloride as a white solid.

Protocol 3: Dipeptide Coupling
  • Dissolve N-(Benzyloxycarbonyl)-O-(tert-butyldimethylsilyl)-L-trans-4-hydroxyproline (2.58 g, 6.87 mmol) in DCM (20 ml).

  • Add L-phenylalanine ethyl ester hydrochloride (1.58 g, 6.87 mmol) and HOBt (1.02 g, 7.56 mmol) to the solution.

  • Cool the mixture to 0°C and add DCC (1.56 g, 7.56 mmol) in DCM.

  • Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected dipeptide, N-Cbz-(O-TBDMS)-L-trans-4-Hyp-L-Phe-OEt.

Protocol 4: Deprotection and Cyclization

Step 4a: N-Deprotection (Cbz removal)

  • Dissolve the protected dipeptide (2.70 g, 4.70 mmol) in methanol (20 ml).

  • Add 10% Pd/C catalyst (0.27 g).

  • Stir the mixture under a hydrogen atmosphere (balloon) for 4 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Evaporate the solvent to obtain the deprotected linear dipeptide.

Step 4b: Intramolecular Cyclization and O-Deprotection

  • Dissolve the deprotected linear dipeptide (1.98 g, 4.70 mmol) in toluene (15 ml).

  • Add a catalytic amount of DMAP.

  • Reflux the mixture for 2 hours, monitoring by TLC (EtOAc, Rf 0.65).

  • Upon completion of cyclization, cool the reaction mixture and evaporate the solvent.

  • Dissolve the residue in THF and treat with a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF to remove the TBDMS protecting group.

  • Stir for 30 minutes, then quench with saturated ammonium (B1175870) chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain Cyclo(L-Phe-trans-4-OH-L-Pro).

Quantitative Data Summary

StepProductStarting MaterialReagentsYield (%)
1aN-(Benzyloxycarbonyl)-L-trans-4-hydroxyprolineL-trans-4-hydroxyprolineCbz-Cl, NaOH~90
1bN-Cbz-O-TBDMS-L-trans-4-hydroxyprolineN-Cbz-L-trans-4-hydroxyprolineTBDMS-Cl, Imidazole~94
2L-phenylalanine ethyl ester hydrochlorideL-phenylalanineEtOH, SOCl₂Quantitative
3Protected DipeptideProtected Hydroxyproline & Phenylalanine EsterDCC, HOBt~85
4aDeprotected Linear DipeptideProtected DipeptideH₂, Pd/C~95
4bCyclo(L-Phe-trans-4-OH-L-Pro)Deprotected Linear DipeptideToluene (reflux), TBAF~80

Yields are approximate and may vary depending on reaction conditions and purification efficiency.

Biological Activity and Signaling Pathway

Cyclo(L-Phe-trans-4-OH-L-Pro) has been reported to exhibit antiproliferative activity against various cancer cell lines. The proposed mechanism of action involves the induction of apoptosis. This process is tightly regulated by a complex network of signaling molecules. The intrinsic apoptotic pathway, which is often implicated in chemotherapy-induced cell death, is a likely target of Cyclo(L-Phe-trans-4-OH-L-Pro).

G Cyclo(L-Phe-trans-4-OH-L-Pro) Cyclo(L-Phe-trans-4-OH-L-Pro) Cellular Stress Cellular Stress Cyclo(L-Phe-trans-4-OH-L-Pro)->Cellular Stress Bcl-2 Bcl-2 Cellular Stress->Bcl-2 Inhibits Bax/Bak Bax/Bak Cellular Stress->Bax/Bak Activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bcl-2->Bax/Bak Inhibits Bax/Bak->Mitochondrion Pore formation Apoptosome Formation Apoptosome Formation Cytochrome c->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome Formation->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Proposed intrinsic apoptotic signaling pathway.

This pathway is initiated by cellular stress, which can be induced by compounds like Cyclo(L-Phe-trans-4-OH-L-Pro). This leads to the activation of pro-apoptotic proteins such as Bax and Bak, and the inhibition of anti-apoptotic proteins like Bcl-2. The activation of Bax and Bak results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis. The ability of Cyclo(L-Phe-trans-4-OH-L-Pro) to modulate this pathway highlights its potential as a lead compound in the development of novel anticancer therapeutics.

References

Application Notes and Protocols for the Characterization of Cyclo(L-Phe-trans-4-OH-L-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the characterization of the cyclic dipeptide Cyclo(L-Phe-trans-4-OH-L-Pro). This document includes detailed experimental protocols for structural elucidation and purity assessment, alongside quantitative data and visual workflows to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Cyclo(L-Phe-trans-4-OH-L-Pro) is a naturally occurring cyclic dipeptide, also known as a 2,5-diketopiperazine, isolated from various microbial sources such as Penicillium canescens and Aspergillus fumigatus.[1] Composed of L-phenylalanine and trans-4-hydroxy-L-proline residues, this molecule has garnered significant interest due to its diverse biological activities, including antifungal, antimicrobial, and antiproliferative properties.[2][3][4][5] Accurate and thorough analytical characterization is crucial for understanding its structure-activity relationships and for its potential development as a therapeutic agent.[4]

This guide outlines the primary analytical techniques for the characterization of Cyclo(L-Phe-trans-4-OH-L-Pro), including Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity and stability analysis, and Mass Spectrometry (MS) for molecular weight confirmation.

Physicochemical Properties

A summary of the key physicochemical properties of Cyclo(L-Phe-trans-4-OH-L-Pro) is presented below.

PropertyValue
Molecular Formula C₁₄H₁₆N₂O₃[2]
Molecular Weight 260.29 g/mol [2][3]
Exact Mass 260.116[2]
CAS Number 118477-06-8[2]
Appearance White to off-white solid powder[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of Cyclo(L-Phe-trans-4-OH-L-Pro) in solution.[1] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments is required for complete structural assignment.

Experimental Protocol: NMR Analysis

Sample Preparation:

  • Accurately weigh 5-10 mg of purified Cyclo(L-Phe-trans-4-OH-L-Pro).[1]

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is recommended for observing exchangeable protons (NH and OH).[1]

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

  • Transfer the solution to a clean, dry 5 mm NMR tube.[1]

Instrumentation and Parameters (General):

  • Spectrometer: 500 MHz or higher field strength NMR spectrometer.

  • Temperature: 298 K.

¹H NMR:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64.

¹³C NMR:

  • Pulse Program: Proton-decoupled ¹³C experiment.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):

  • Data Points: 2048 in F2 and 256-512 in F1.[1]

  • Number of Scans per Increment: 8-16.[1]

  • Mixing Time (for NOESY/ROESY): 300-800 ms (B15284909) for NOESY, 150-300 ms for ROESY.[1]

Expected NMR Data

The following table summarizes the expected ¹H and ¹³C chemical shifts for Cyclo(L-Phe-trans-4-OH-L-Pro). Note that specific chemical shifts can vary slightly depending on the solvent, concentration, and temperature.[1]

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC CorrelationsKey NOESY/ROESY Correlations
Phe-αH ~4.2~56.0Phe-C=O, Phe-βC, Phe-γCPhe-βH, Phe-NH
Phe-βH ~3.0, ~3.2~38.0Phe-αC, Phe-γC, Phe-δCPhe-αH, Phe-NH, Phe-εH
Phe-γC -~136.0--
Phe-δ/ζH ~7.2-7.4~129.0Phe-βC, Phe-ζCPhe-βH
Phe-εH ~7.2-7.4~128.0Phe-γCPhe-βH
Phe-NH ~6.0-Phe-C=O, Phe-αCPhe-αH, Phe-βH, Pro-αH
Phe-C=O -~166.0--
Pro-αH ~4.0~60.0Pro-C=O, Pro-δCPro-βH, Pro-γH, Phe-NH
Pro-βH ~2.0, ~2.3~37.0Pro-γC, Pro-δCPro-αH, Pro-γH
Pro-γH ~4.4~70.0Pro-βC, Pro-δCPro-βH, Pro-δH, Pro-OH
Pro-δH ~3.5, ~3.6~58.0Pro-αC, Pro-γC, Pro-C=OPro-γH
Pro-OH Variable-Pro-γCPro-γH
Pro-C=O -~170.0--

NMR Workflow Diagram

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample Cyclo(L-Phe-trans-4-OH-L-Pro) (5-10 mg) Solvent Deuterated Solvent (0.6 mL, e.g., DMSO-d6) Sample->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec D1_NMR 1D NMR (1H, 13C) NMR_Spec->D1_NMR D2_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Spec->D2_NMR Process Data Processing (FT, Phasing, Baseline Correction) D1_NMR->Process D2_NMR->Process Assign Signal Assignment Process->Assign Structure Structure Confirmation Assign->Structure

Experimental workflow for NMR-based structure elucidation.

Purity and Stability Analysis by HPLC

HPLC is a standard method for assessing the purity of Cyclo(L-Phe-trans-4-OH-L-Pro) and for monitoring its stability under various conditions. The primary degradation pathway is the hydrolysis of the amide bonds, leading to the formation of the linear dipeptide L-Phenylalanyl-trans-4-hydroxy-L-proline.[6]

Experimental Protocol: HPLC Analysis

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of Cyclo(L-Phe-trans-4-OH-L-Pro) in a suitable solvent like methanol (B129727) or DMSO.[6]

  • For analysis, dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase.[6]

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B

    • 45-50 min: 5% B

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 214 nm and 254 nm.[6]

  • Injection Volume: 10 µL.[6]

Data Analysis:

  • Integrate the peak areas to determine the purity of the compound.

  • Identify any additional peaks as potential impurities or degradation products. Mass spectrometry can be coupled with HPLC (LC-MS) to identify the molecular weights of these unexpected peaks.[6]

Hypothetical Stability Data

The stability of cyclic dipeptides is influenced by pH, temperature, and solvent.[6] The following table presents hypothetical stability data for illustrative purposes, based on general principles of diketopiperazine stability.

Condition No.Temperature (°C)pHSolventHalf-lifePrimary Degradation Product
1252Aqueous Buffer~48 hoursLinear Dipeptide
2257Aqueous Buffer> 2 weeksMinimal Degradation
32510Aqueous Buffer~72 hoursLinear Dipeptide
447Aqueous Buffer> 1 monthMinimal Degradation
5257DMSO> 1 monthMinimal Degradation

Note: This table presents hypothetical data for illustrative purposes and is based on general principles of diketopiperazine stability.[6]

HPLC Troubleshooting Workflow

HPLC_Troubleshooting Start Unexpected Peaks in HPLC Chromatogram Cause Possible Cause: Compound Degradation Start->Cause Verify Verify Peak Identity using LC-MS Cause->Verify Step 1 Review Review Sample Prep & Storage Conditions Cause->Review Step 2 Compare Compare MW with Potential Degradants Verify->Compare Check Check for pH, Temp, & Storage Duration Review->Check Resolve Optimize Storage & Handling Protocol Check->Resolve Compare->Resolve

Troubleshooting workflow for unexpected HPLC peaks.

Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of Cyclo(L-Phe-trans-4-OH-L-Pro). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Experimental Protocol: LC-MS Analysis

Sample Preparation:

  • Prepare a dilute solution of the compound (e.g., 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

LC-MS Conditions:

  • LC System: Utilize the HPLC conditions described in section 4.1, or a faster gradient for rapid analysis.

  • Mass Spectrometer: Electrospray Ionization (ESI) is a common ionization technique for this type of molecule.

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is recommended for high-resolution mass data.

  • Scan Range: m/z 100-500.

Expected Result:

  • The protonated molecule [M+H]⁺ should be observed at m/z 261.123.

Proposed Biological Signaling Pathway

Cyclo(L-Phe-trans-4-OH-L-Pro) has demonstrated potential anticancer properties.[5] While the exact mechanism is still under investigation, a proposed pathway involves the induction of apoptosis through intrinsic cellular mechanisms. This may be initiated by the generation of reactive oxygen species (ROS).[5]

Apoptosis_Pathway cluster_cell Cancer Cell Compound Cyclo(L-Phe-trans-4-OH-L-Pro) ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed apoptotic signaling pathway initiated by the compound.

Storage and Stability

To minimize degradation, Cyclo(L-Phe-trans-4-OH-L-Pro) should be stored as a solid in a cool, dry place.[6] For stock solutions, storage at -20°C or -80°C is recommended to prolong shelf life.[6][7] It is advisable to prepare fresh solutions for experiments whenever possible and to avoid repeated freeze-thaw cycles.[6]

References

Application Note: High-Resolution Mass Spectrometry (HRMS) for the Characterization of Cyclo(L-Phe-trans-4-OH-L-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Phe-trans-4-OH-L-Pro) is a naturally occurring cyclic dipeptide with a range of reported biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1] As a molecule of significant interest for therapeutic development, accurate and robust analytical methods for its identification and characterization are crucial. High-Resolution Mass Spectrometry (HRMS) offers unparalleled accuracy and sensitivity for the determination of the elemental composition and structural elucidation of such compounds. This application note provides a detailed protocol for the analysis of Cyclo(L-Phe-trans-4-OH-L-Pro) using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Cyclo(L-Phe-trans-4-OH-L-Pro) is fundamental for its analysis.

PropertyValueReference
Molecular FormulaC₁₄H₁₆N₂O₃[2]
Molecular Weight260.29 g/mol [1][2]
Exact Mass260.1161 Da[2]
AppearanceWhite to off-white solid[2]

Experimental Protocols

This section details the methodology for the HRMS analysis of Cyclo(L-Phe-trans-4-OH-L-Pro).

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results.

  • Standard Solution: Prepare a 1 mg/mL stock solution of Cyclo(L-Phe-trans-4-OH-L-Pro) in a suitable solvent such as methanol (B129727) or DMSO. For analysis, dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Biological Matrix (e.g., Plasma, Cell Culture Supernatant): Protein precipitation is a common method for sample cleanup. Add three volumes of ice-cold acetonitrile (B52724) to one volume of the biological sample. Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins. Collect the supernatant for LC-HRMS analysis.

Liquid Chromatography (LC)

Chromatographic separation is essential to resolve the analyte of interest from other components in the sample.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of this moderately polar compound.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides high mass accuracy for confident identification and structural elucidation.

  • Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for the analysis of cyclic dipeptides.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Temperature: 350 - 450 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Acquisition Mode:

    • Full Scan MS: Acquire data over a mass range of m/z 50-500 to detect the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): Perform fragmentation of the precursor ion (m/z 261.1234) to obtain structural information. Use a collision energy of 10-30 eV.

Data Presentation

High-Resolution Mass Spectrometry Data

The high mass accuracy provided by HRMS allows for the confident determination of the elemental composition.

ParameterTheoretical ValueMeasured Value (Hypothetical)Mass Error (ppm)
Molecular FormulaC₁₄H₁₆N₂O₃--
Protonated Molecule [M+H]⁺261.1234261.1232-0.77
Proposed MS/MS Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the protonated molecule provides characteristic fragment ions that aid in structural confirmation. The fragmentation of cyclic dipeptides often involves the cleavage of the diketopiperazine ring.

Fragment Ion (m/z)Proposed Structure/Loss
243.1128[M+H - H₂O]⁺
215.1180[M+H - H₂O - CO]⁺
162.0762[Phe immonium ion + H]⁺
120.0813Phenylalanine immonium ion
91.0548Tropylium ion (from Phenylalanine side chain)

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Standard Standard Solution (1-10 µg/mL) LC Liquid Chromatography (C18 Column) Standard->LC Matrix Biological Matrix (Protein Precipitation) Matrix->LC HRMS High-Resolution Mass Spectrometry (ESI+, Full Scan & MS/MS) LC->HRMS Identification Accurate Mass Measurement (Elemental Composition) HRMS->Identification Fragmentation Fragmentation Analysis (Structural Elucidation) HRMS->Fragmentation G TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP c-IAP1/2 TRAF2->cIAP RIP1 RIP1 TRAF2->RIP1 IKK IKK Complex RIP1->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation activates Compound Cyclo(L-Phe-trans-4-OH-L-Pro) Compound->IKK inhibits G Compound Cyclo(L-Phe-trans-4-OH-L-Pro) Bax Bax Compound->Bax activates Bcl2 Bcl-2 Compound->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols: Infrared (IR) Spectroscopy of Cyclo(L-Phe-trans-4-OH-L-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclo(L-Phe-trans-4-OH-L-Pro) is a cyclic dipeptide, a class of compounds also known as 2,5-diketopiperazines (DKPs). These molecules are of significant interest in drug development due to their diverse biological activities. Cyclo(L-Phe-trans-4-OH-L-Pro), in particular, has demonstrated notable antifungal properties, making it a promising candidate for the development of new antimicrobial agents.[1][2][3] Its proposed mechanism of action involves the disruption of the fungal cell membrane integrity.[1][2] Infrared (IR) spectroscopy is a powerful analytical technique for the structural characterization of such molecules, providing valuable insights into their functional groups and conformation. This document provides detailed protocols for the analysis of Cyclo(L-Phe-trans-4-OH-L-Pro) using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy and presents the expected characteristic vibrational frequencies.

Data Presentation: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupExpected IntensityNotes
~3300 - 3500O-H StretchHydroxyl (-OH)Broad, MediumThe presence of hydrogen bonding can significantly broaden this peak.
~3200 - 3400N-H StretchAmide (in diketopiperazine ring)MediumIn solid-state, intermolecular hydrogen bonding can influence the position and shape of this band.
~3000 - 3100C-H Stretch (Aromatic)Phenyl ringWeak to MediumCharacteristic of the phenylalanine residue.
~2850 - 3000C-H Stretch (Aliphatic)CH, CH₂ groups in Pro and PheMediumRepresents the saturated portions of the amino acid residues.
~1650 - 1690C=O Stretch (Amide I)Diketopiperazine ringStrongThis is a characteristic and intense band for peptides and diketopiperazines. The exact position is sensitive to conformation.[4][5]
~1450 - 1550N-H Bend (Amide II)Diketopiperazine ringMediumAnother key indicator of the peptide backbone structure.
~1450, ~1495C=C Stretch (in-ring)Phenyl ringMediumAromatic ring vibrations from the phenylalanine side chain.
~1050 - 1200C-O StretchSecondary alcohol (-CH-OH)MediumArises from the hydroxyl group on the proline residue.
~690 - 770C-H Out-of-plane bendPhenyl ringStrongMonosubstituted benzene (B151609) ring of phenylalanine.

Experimental Protocols: ATR-FTIR Spectroscopy

This protocol outlines the procedure for acquiring an infrared spectrum of a solid sample of Cyclo(L-Phe-trans-4-OH-L-Pro) using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.[7][8][9]

1. Objective: To obtain a high-quality infrared spectrum of solid Cyclo(L-Phe-trans-4-OH-L-Pro) for structural characterization.

2. Materials and Equipment:

  • Cyclo(L-Phe-trans-4-OH-L-Pro) solid sample (powder form)

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Spatula

  • Isopropanol (B130326) or ethanol (B145695) for cleaning

  • Lint-free wipes (e.g., Kimwipes)

3. Procedure:

3.1. Instrument Preparation:

  • Ensure the FTIR spectrometer and the ATR accessory are powered on and have had adequate time to warm up and stabilize, as per the manufacturer's instructions.

  • Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol or ethanol and gently wipe the crystal surface. Allow the solvent to fully evaporate.

3.2. Background Spectrum Acquisition:

  • With the clean, empty ATR crystal in place, collect a background spectrum. This spectrum will measure the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

  • The background scan is typically performed over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans for a good signal-to-noise ratio.

3.3. Sample Analysis:

  • Place a small amount of the solid Cyclo(L-Phe-trans-4-OH-L-Pro) powder onto the center of the ATR crystal using a clean spatula.

  • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The pressure should be sufficient to create intimate contact without damaging the crystal.

  • Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans). The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

3.4. Data Processing and Analysis:

  • The resulting spectrum should be baseline-corrected if necessary.

  • Identify and label the major absorption peaks.

  • Compare the peak positions with the expected values in the data table above and with reference spectra of similar compounds if available.

3.5. Cleaning:

  • After the measurement, release the pressure and remove the bulk of the sample from the ATR crystal.

  • Clean the crystal surface thoroughly with a solvent-moistened lint-free wipe as described in step 3.1.

Mandatory Visualizations

experimental_workflow Experimental Workflow for ATR-FTIR Spectroscopy cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis cluster_cleanup 4. Cleanup instrument_prep Instrument Warm-up & Stabilization clean_crystal Clean ATR Crystal instrument_prep->clean_crystal background_scan Acquire Background Spectrum load_sample Place Sample on Crystal background_scan->load_sample apply_pressure Apply Pressure load_sample->apply_pressure sample_scan Acquire Sample Spectrum apply_pressure->sample_scan process_spectrum Baseline Correction sample_scan->process_spectrum peak_identification Identify & Label Peaks process_spectrum->peak_identification comparison Compare with Reference Data peak_identification->comparison remove_sample Remove Sample final_clean Clean ATR Crystal remove_sample->final_clean

Caption: Workflow for ATR-FTIR analysis.

antifungal_mechanism Proposed Antifungal Mechanism of Action cluster_interaction Interaction Phase cluster_disruption Disruption Phase cluster_outcome Cellular Outcome compound Cyclo(L-Phe-trans-4-OH-L-Pro) fungal_cell Fungal Cell Membrane compound->fungal_cell Interaction with lipid bilayer membrane_disruption Membrane Disruption fungal_cell->membrane_disruption permeability_increase Increased Permeability membrane_disruption->permeability_increase ion_leakage Leakage of Intracellular Components permeability_increase->ion_leakage cell_death Fungal Cell Death ion_leakage->cell_death

Caption: Antifungal mechanism of action.

References

Application Notes and Protocols for the Solution-Phase Synthesis of Cyclic Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent the simplest class of cyclic peptides and are prevalent in nature.[1] Their rigidified backbone, increased resistance to enzymatic degradation, and enhanced cell permeability make them attractive scaffolds in drug discovery and development.[2] CDPs serve as privileged structures for designing therapeutic agents, drug delivery systems, and biomaterials.[2] This document provides detailed protocols for the solution-phase synthesis of these valuable compounds, summarizes quantitative data for key synthetic steps, and illustrates a relevant biological signaling pathway.

Application Notes

Cyclic dipeptides exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2][3][4] For instance, the endogenous cyclic dipeptide cyclo(His-Pro) has been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[3][5] This modulation of key cellular pathways highlights the potential of CDPs as therapeutic agents for a variety of diseases. The proline-containing CDP scaffold is particularly noteworthy for its extra-rigid conformation and ability to bind to diverse biological targets with high affinity.[2]

The solution-phase synthesis of cyclic dipeptides offers a flexible and scalable approach compared to solid-phase methods, particularly for the production of larger quantities of the target molecule. The general strategy involves the coupling of two amino acid precursors to form a linear dipeptide, followed by deprotection and intramolecular cyclization to yield the desired diketopiperazine ring. The choice of coupling reagents, protecting groups, and reaction conditions is crucial for achieving high yields and purity.

Experimental Protocols

Herein, we provide detailed protocols for the solution-phase synthesis of representative cyclic dipeptides.

Protocol 1: Synthesis of Cyclo(L-Prolyl-L-Leucine)

This protocol describes the synthesis of a proline-containing cyclic dipeptide.

Materials:

  • N-Boc-L-Proline

  • L-Leucine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanol (B129727) (MeOH)

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

Step 1: Synthesis of the Linear Dipeptide (Boc-L-Pro-L-Leu-OMe)

  • Dissolve L-Leucine methyl ester hydrochloride (1.0 eq) in DCM and add TEA (1.1 eq). Stir the mixture at room temperature for 15 minutes.

  • In a separate flask, dissolve N-Boc-L-Proline (1.0 eq), DCC (1.1 eq), and HOBt (1.1 eq) in DCM. Stir this mixture at 0 °C for 30 minutes.

  • Add the solution from step 1 to the mixture from step 2 and stir the reaction at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

  • Combine the filtrates and wash successively with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected linear dipeptide.

Step 2: Deprotection and Cyclization to form Cyclo(L-Pro-L-Leu)

  • Dissolve the purified Boc-L-Pro-L-Leu-OMe (1.0 eq) in a 1:1 mixture of TFA and DCM. Stir at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting residue in toluene and heat to reflux. The cyclization progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude cyclic dipeptide by recrystallization or silica gel column chromatography to yield the final product.

Protocol 2: Synthesis of Tryptophan-Containing Cyclic Dipeptides (e.g., Cyclo(Trp-Phe))

This protocol outlines a general method for synthesizing cyclic dipeptides containing tryptophan.

Materials:

  • N-Boc-L-Tryptophan

  • L-Phenylalanine methyl ester hydrochloride

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of the Linear Dipeptide (Boc-L-Trp-L-Phe-OMe)

  • To a solution of N-Boc-L-Tryptophan (1.0 eq), L-Phenylalanine methyl ester hydrochloride (1.0 eq), and HATU (1.1 eq) in DMF, add DIPEA (2.5 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Dilute the reaction mixture with EtOAc and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Step 2: Deprotection and Cyclization

  • Treat the purified linear dipeptide with a 4 M solution of HCl in 1,4-dioxane (B91453) for 1-2 hours at room temperature to remove the Boc protecting group.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the resulting dipeptide methyl ester hydrochloride in methanol and heat to reflux for 12-24 hours to induce cyclization.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the desired cyclic dipeptide.

Quantitative Data Presentation

The following tables summarize quantitative data from various solution-phase syntheses of cyclic dipeptides, providing a basis for comparison of different methods and substrates.

Cyclic DipeptideCoupling ReagentCyclization ConditionsYield (%)Reference
Cyclo(L-Pro-L-Leu)DCC/HOBtReflux in tolueneNot specifiedGeneral Method
Cyclo(L-Trp-L-Phe)HATUReflux in methanolNot specifiedGeneral Method
Tryprostatin AN-Boc-Pro-OH couplingIntramolecular cyclization98 (coupling), then cyclization[6][7]
Maremycin A and BPd(II)-catalyzed methylationIntramolecular cyclizationNot specified[6]
Cyclo(Pro-Pro)Mechanochemical couplingDeprotection-cyclization sequenceHigh stereoselectivity[8]
Cyclo(Gly-Pro)N-Boc-L-proline couplingIntramolecular cyclization upon heating71[1]

Table 1: Summary of Synthetic Yields for Various Cyclic Dipeptides.

Coupling ReagentAdditiveBaseSolventGeneral Yield RangeRacemizationReference
DCCHOBtTEADCMGoodMinimized with HOBt[9]
HATU-DIPEADMFHighLow[10]
PyBOP-DIPEADMFHighLow[10]
COMU-DIPEADMFExcellentVery Low[9][11][12]
T3P®-DIPEADCM>99 (conversion)No epimerization[13]

Table 2: Comparison of Common Coupling Reagents for Dipeptide Synthesis.

Mandatory Visualizations

Experimental Workflow

G General Workflow for Solution-Phase Synthesis of Cyclic Dipeptides cluster_0 Linear Dipeptide Synthesis cluster_1 Cyclization cluster_2 Purification Amino_Acid_1 N-Protected Amino Acid Coupling Peptide Coupling (e.g., DCC/HOBt, HATU) Amino_Acid_1->Coupling Amino_Acid_2 C-Protected Amino Acid Ester Amino_Acid_2->Coupling Linear_Dipeptide Protected Linear Dipeptide Coupling->Linear_Dipeptide Deprotection N-Terminal Deprotection (e.g., TFA) Linear_Dipeptide->Deprotection Cyclization_Step Intramolecular Cyclization (Heating in appropriate solvent) Deprotection->Cyclization_Step Cyclic_Dipeptide Crude Cyclic Dipeptide Cyclization_Step->Cyclic_Dipeptide Purification Purification (e.g., Column Chromatography, Recrystallization) Cyclic_Dipeptide->Purification Final_Product Pure Cyclic Dipeptide Purification->Final_Product

Caption: General workflow for the solution-phase synthesis of cyclic dipeptides.

Signaling Pathway

G Signaling Pathway of Cyclo(His-Pro) in Inflammation cluster_Nrf2 Nrf2 Pathway Activation cluster_NFkB NF-κB Pathway Inhibition Cyclo_His_Pro Cyclo(His-Pro) Nrf2 Nrf2 Cyclo_His_Pro->Nrf2 Activates Cyclo_His_Pro->Nrf2 Keap1 Keap1 Nrf2->Keap1 Dissociation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces expression of NFkB NF-κB HO1->NFkB Inhibits activation of HO1->NFkB Inflammation Inflammation NFkB->Inflammation Promotes IkB IκB IkB->NFkB Releases Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IkB Induces degradation of

Caption: Cyclo(His-Pro) modulates NF-κB and Nrf2 signaling pathways.

References

Application Note: A Comparative Study of Peptide Coupling Reagents for the Synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclo(L-Phe-trans-4-OH-L-Pro) is a naturally occurring cyclic dipeptide (CDP) with demonstrated antifungal and other biological activities.[1][2] CDPs are a class of the simplest peptide derivatives, and their constrained cyclic structure often imparts unique pharmacological properties, making them attractive scaffolds in drug discovery. The critical step in the synthesis of these molecules is the intramolecular cyclization of a linear dipeptide precursor. This step is often challenging, with risks of side reactions such as intermolecular polymerization and racemization.[3]

The choice of peptide coupling reagent is paramount to achieving a high yield and purity of the desired cyclic product. These reagents work by activating the C-terminal carboxylic acid of the linear dipeptide, making it susceptible to nucleophilic attack by the N-terminal amine.[4][5] This application note provides a comparative overview and detailed protocols for the synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro) using several common classes of peptide coupling reagents, including uronium/aminium salts, carbodiimides, and phosphonium-based reagents.

General Synthetic Workflow

The synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro) involves two primary stages: the synthesis of the linear dipeptide precursor, L-Phenylalanyl-trans-4-hydroxy-L-proline, followed by the crucial intramolecular cyclization. The efficiency of the cyclization is highly dependent on the coupling reagent and reaction conditions.

G cluster_0 Phase 1: Linear Precursor Synthesis cluster_1 Phase 2: Intramolecular Cyclization A 1. Couple Protected Amino Acids (e.g., Fmoc-L-Phe-OH + H-trans-4-OH-L-Pro-OMe) B 2. Saponification (Hydrolyze methyl ester) A->B C 3. N-terminal Deprotection (Remove Fmoc/Boc group) B->C D Linear Dipeptide Precursor (H-L-Phe-trans-4-OH-L-Pro-OH) C->D E 1. High Dilution in Solvent (e.g., DMF/DCM) D->E Proceed to Cyclization F 2. Add Base & Coupling Reagent E->F G 3. Reaction Monitoring (LC-MS) F->G H 4. Work-up & Purification (Filtration, Chromatography) G->H I Final Product Cyclo(L-Phe-trans-4-OH-L-Pro) H->I

Caption: General workflow for the synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro).

Peptide Coupling Reagents: A Comparative Overview

The selection of a coupling reagent impacts reaction time, yield, purity, and the potential for racemization.[6] Below is a summary of commonly used reagents for the cyclization step.

Coupling ReagentClassAdditiveBaseTypical YieldKey Characteristics & Byproducts
HATU Uronium/AminiumNoneDIPEA, 2,4,6-CollidineHighFast, highly efficient, low racemization, ideal for hindered couplings.[7][8] Byproducts are water-soluble.
HBTU Uronium/AminiumHOBtDIPEA, NMMGood-HighVery efficient with minimal racemization when HOBt is added.[7] Byproducts are water-soluble.
EDC·HCl CarbodiimideHOBt, OxymaDIPEA, NMMModerate-GoodWater-soluble carbodiimide; byproduct (urea) is also water-soluble, simplifying work-up.[5][9] Risk of N-acylurea side product.[5]
DCC CarbodiimideHOBtNMMModerate-GoodCost-effective, but byproduct (DCU) is insoluble in most organic solvents, which can simplify removal by filtration but may complicate purification.[5][6][7]
T3P® Phosphonic Anhydride (B1165640)NonePyridine, DIPEAHigh"Green" reagent with high efficiency and low epimerization.[10][11] Byproducts are water-soluble phosphates, allowing for easy aqueous extraction.[12][13]
PyBOP PhosphoniumNoneDIPEA, NMMHighHigh coupling efficiency with low racemization.[7] Byproduct HMPA is a known carcinogen, requiring careful handling.

Yields are generalized and highly dependent on specific reaction conditions, particularly concentration.

Experimental Protocols

Materials and Reagents:

  • Linear Dipeptide Precursor (H-L-Phe-trans-4-OH-L-Pro-OH)

  • Peptide Coupling Reagent (e.g., HATU, EDC·HCl, T3P®)

  • Additive (if required, e.g., HOBt)

  • Base (e.g., DIPEA, N-methylmorpholine)

  • Anhydrous Solvent (e.g., DMF, DCM)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica (B1680970) Gel for column chromatography

Protocol 1: General Cyclization Procedure

This protocol describes a general method for the intramolecular cyclization. The specific coupling reagent, base, and equivalents should be chosen based on the table above.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the linear dipeptide precursor (1.0 eq) in the chosen anhydrous solvent (e.g., DMF or a 1:1 mixture of DMF:DCM) to achieve a high dilution condition (final concentration of 0.01-0.005 M). This is critical to favor the intramolecular reaction.

  • Base Addition: Add the appropriate base (e.g., DIPEA, 2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Coupling Reagent Addition: In a separate flask, dissolve the coupling reagent (1.1-1.5 eq) and any required additive (1.1-1.5 eq) in a small amount of the anhydrous solvent. Add this solution dropwise to the stirred dipeptide solution over 30-60 minutes. For slow reactions, a syringe pump is recommended.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can take from 2 to 24 hours depending on the reagent.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Redissolve the residue in a large volume of Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 5% aqueous HCl (if a basic catalyst like DIPEA was used), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure Cyclo(L-Phe-trans-4-OH-L-Pro).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Factors Influencing Reagent Selection

The choice of a coupling reagent is a multi-factorial decision. The ideal reagent balances reactivity, cost, safety, and ease of purification.

G Choice Choice of Coupling Reagent Reactivity Reactivity & Speed Choice->Reactivity Cost Cost & Availability Choice->Cost Byproducts Byproduct Properties Choice->Byproducts Racemization Racemization Risk Choice->Racemization Safety Safety & Handling Choice->Safety HighReactivity High: HATU, PyBOP Moderate: EDC, DCC Reactivity->HighReactivity LowCost Low: DCC, EDC High: HATU, T3P Cost->LowCost SolubleByproduct Water-Soluble: EDC-Urea, T3P-Phosphates Byproducts->SolubleByproduct InsolubleByproduct Insoluble: DCU (from DCC) Byproducts->InsolubleByproduct LowRisk Low: HATU, T3P (with additives) Racemization->LowRisk HighRisk Higher without additives: Carbodiimides Racemization->HighRisk GreenChem Green Chemistry: T3P Safety->GreenChem Toxic Toxicity Concerns: PyBOP (HMPA) Safety->Toxic

Caption: Key factors influencing the selection of a peptide coupling reagent.

Conclusion

The successful synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro) hinges on an effective intramolecular cyclization step. For high efficiency and purity with minimal racemization, modern uronium (HATU) and phosphonic anhydride (T3P®) reagents are highly recommended.[8][10] HATU offers rapid and clean conversion, while T3P® provides an environmentally benign option with an exceptionally easy work-up due to its water-soluble byproducts.[11][12][13] Traditional carbodiimides like EDC/HOBt remain a viable, cost-effective alternative, provided that reaction conditions are carefully optimized to mitigate side reactions.[14] The protocols and data presented herein serve as a guide for researchers to select the most appropriate method based on their specific laboratory and project requirements.

References

Application Notes and Protocols: Intramolecular Cyclization for Diketopiperazine Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the conditions for intramolecular cyclization to form diketopiperazines (DKPs), a class of cyclic dipeptides with significant biological activity. The protocols detailed below are intended to guide researchers in synthesizing these valuable scaffolds, which are prevalent in natural products and serve as privileged structures in drug discovery.

Introduction to Diketopiperazine Synthesis

Diketopiperazines are six-membered rings containing two amide bonds, typically formed from the head-to-tail cyclization of a linear dipeptide. The formation of the DKP ring is a critical step and can be influenced by a variety of factors, including the nature of the amino acid residues, the solvent, temperature, and the presence of catalysts. Understanding and optimizing these conditions is crucial for achieving high yields and purity while minimizing side reactions such as racemization.

The most common route to 2,5-diketopiperazines involves the cyclization of dipeptides.[1] This can be achieved through several methods, including amide bond formation, N-alkylation, and C-acylation.[1] Dipeptides with an ester terminus often undergo spontaneous cyclization.[1]

Key Factors Influencing Diketopiperazine Formation

Several key parameters critically influence the efficiency and outcome of the intramolecular cyclization to form DKPs. Careful consideration of these factors is essential for successful synthesis.

  • Solvent: The polarity of the solvent plays a significant role in the reaction rate. Studies have shown that DKP formation is more rapid in less polar solvents.[2][3][4] The reaction rate generally increases with decreasing solvent polarity.[2][3][4] For instance, the rate of DKP formation from the peptide FPG8K was observed to be faster in propanol (B110389) and ethanol (B145695) compared to methanol (B129727) and water.[2][3] The choice of solvent can also be critical in microwave-assisted solid-phase synthesis, with some resins like PEGA showing high yields even in water.[5][6]

  • Temperature: Temperature significantly impacts the rate of cyclization. Higher temperatures generally accelerate the reaction. For example, in the solid-phase synthesis of DKPs, increasing the temperature from room temperature to 100 °C dramatically reduced the reaction time from over a week to 8 hours.[5] However, excessively high temperatures (e.g., 120 °C) can lead to the formation of side-products and reduced yields.[5] Thermally-induced formation of DKPs is a known process, for instance, during the roasting of cocoa beans.[7]

  • Catalysts: Both acid and base catalysis can be employed for DKP formation. Basic conditions, such as using methanolic ammonia, are common.[8] However, these conditions can sometimes lead to racemization.[9] Acidic conditions can also promote cyclization.[8] More recently, organocatalysts like diboronic acid anhydride (B1165640) have been used for hydroxy-directed peptide bond formation followed by cyclization, offering high yields.[10] Supramolecular peptide assemblies have also been designed to catalyze DKP synthesis, mimicking nonribosomal peptide synthetases.[11]

  • Microwave Irradiation: Microwave-assisted synthesis has emerged as a rapid and efficient method for DKP formation.[8][9] It often leads to significantly reduced reaction times and improved yields compared to conventional heating.[5][9] Microwave-assisted cyclization in water has been shown to be particularly effective, providing good to excellent yields with high purity and no observable epimerization.[8][9]

  • Protecting Groups: The choice of protecting groups for the N-terminus and C-terminus of the dipeptide precursor is crucial. The cyclization is typically initiated after the deprotection of the N-terminal amino group. For instance, N-Boc protected dipeptidyl esters can undergo a one-pot deprotection and cyclization under microwave irradiation.[8] The use of specific protecting groups like N-PMB has been shown to prevent racemization during base-catalyzed cyclization.[12]

  • Peptide Sequence: The amino acid sequence of the dipeptide precursor has a strong influence on the rate of DKP formation. Dipeptides containing proline or glycine (B1666218) at the second position are particularly prone to cyclization due to their conformational preferences that favor the necessary cis-amide bond formation.[13] The peptide sequence can also impact the stability of the linear precursor, with certain sequences being more susceptible to premature DKP formation during solid-phase peptide synthesis (SPPS).[13][14][15]

Data Presentation: Comparison of Cyclization Conditions

The following tables summarize quantitative data from various studies on DKP formation, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Microwave-Assisted Cyclization of Dipeptide Methyl Esters
Dipeptide Methyl EsterSolventHeating MethodTemperature (°C)TimeYield (%)Reference
Ala-Phe-OMeToluene (B28343)Microwave15010 min85[9]
Ala-Phe-OMeTolueneConventionalReflux12 h75[9]
Ala-Phe-OMet-ButanolMicrowave12010 min90[9]
Ala-Phe-OMet-ButanolConventionalReflux12 h80[9]
Ala-Phe-OMeWaterMicrowave12010 min95[9]
Ala-Phe-OMeWaterConventionalReflux12 h60[9]
Val-Leu-OMeTolueneMicrowave15010 min88[9]
Val-Leu-OMeWaterMicrowave12010 min92[9]
Table 2: Solid-Phase Synthesis of DKPs under Microwave and Conventional Heating
ResinSolventHeating MethodTemperature (°C)TimeYield (%)Reference
PolystyreneToluene/2-butanolMicrowave12030 min85-95[5][6]
TentaGelToluene/2-butanolMicrowave12030 min88-96[5][6]
ArgoGelToluene/2-butanolMicrowave12030 min82-94[5][6]
PEGAToluene/2-butanolMicrowave12030 min90-98[5][6]
PolystyreneWaterMicrowave12030 min45-60[5][6]
PEGAWaterMicrowave12030 min79-87[5][6]
PEGAWaterConventional1008 h~80[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Solution-Phase Synthesis of Diketopiperazines in Water

This protocol describes a general procedure for the cyclization of N-Boc protected dipeptide esters in an aqueous medium under microwave irradiation.[8]

Materials:

  • Nα-Boc-dipeptidyl-ester (e.g., -methyl or -tert-butyl ester)

  • Deionized water

  • Monomode microwave reactor

  • Round-bottom flask or microwave process vial

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Dissolve the Nα-Boc-dipeptidyl-ester in deionized water in a microwave-safe vessel. The concentration may vary depending on the substrate, but a typical starting point is 0.1 M.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 5-20 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • The diketopiperazine product, which is often insoluble in water, will precipitate out of the solution.[9]

  • Collect the solid product by filtration.

  • Wash the product with cold deionized water.

  • Dry the product under vacuum to obtain the pure diketopiperazine.

Protocol 2: Solid-Phase Synthesis of Diketopiperazines via Cyclative Cleavage

This protocol outlines a general method for the synthesis of DKPs on a solid support, where cyclization and cleavage from the resin occur in a single step.[9]

Materials:

  • Appropriate resin (e.g., Wang resin, silyl (B83357) linker-based resin)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC) and base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents for washing (e.g., DMF, DCM, MeOH)

  • Cleavage/cyclization cocktail (e.g., 30% acetic acid in methanol for silyl linkers, or heating in a suitable solvent for other linkers)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Preparation: Swell the resin in a suitable solvent (e.g., DMF) in the reaction vessel.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard coupling protocols.

  • Fmoc Deprotection: Remove the Fmoc group from the first amino acid using a solution of 20% piperidine in DMF.

  • Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid to the deprotected N-terminus of the resin-bound amino acid.

  • Final Fmoc Deprotection: Remove the Fmoc group from the dipeptide-bound resin.

  • Cyclative Cleavage:

    • Wash the resin thoroughly with DMF, DCM, and MeOH.

    • Treat the resin with the cleavage/cyclization reagent. For silyl linkers, a mild acidic condition like 30% acetic acid in methanol at room temperature is effective.[9] For other linkers, thermal conditions (e.g., heating in toluene or t-butanol) or microwave irradiation can be applied.[5][9]

    • The cyclization of the dipeptide occurs, leading to the cleavage of the diketopiperazine from the solid support.

  • Product Isolation:

    • Filter the resin and collect the filtrate containing the DKP product.

    • Wash the resin with additional solvent to ensure complete product recovery.

    • Remove the solvent from the combined filtrates under reduced pressure to yield the crude diketopiperazine.

    • Purify the product as needed using techniques like crystallization or chromatography.

Visualizations

General Reaction for Diketopiperazine Formation

Caption: Intramolecular cyclization of a linear dipeptide ester to form a diketopiperazine.

Workflow for Optimizing Diketopiperazine Cyclization

G Workflow for Optimizing Diketopiperazine Cyclization A Select Dipeptide Precursor (with appropriate protecting groups) B Choose Synthesis Method (Solution-phase or Solid-phase) A->B C Select Solvent System (Polar vs. Non-polar) B->C D Optimize Temperature (Conventional Heating vs. Microwave) C->D E Screen Catalysts (Optional) (Acid, Base, or Organocatalyst) D->E F Analyze Reaction Outcome (Yield, Purity, Racemization) E->F F->C Re-evaluate F->D Re-evaluate F->E Re-evaluate G Optimized Protocol F->G Successful

Caption: A logical workflow for the systematic optimization of DKP formation conditions.

References

Application Note: High-Purity Purification of Cyclo(L-Phe-trans-4-OH-L-Pro) via Preparative Reversed-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and scalable method for the purification of the cyclic dipeptide Cyclo(L-Phe-trans-4-OH-L-Pro) using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). Cyclic dipeptides, also known as 2,5-diketopiperazines, are a class of compounds with diverse biological activities, making them promising candidates for drug development.[1] Cyclo(L-Phe-trans-4-OH-L-Pro), a metabolite produced by various microorganisms, has demonstrated notable antifungal and potential anticancer properties.[2] Achieving high purity of this compound is crucial for accurate biological evaluation and potential therapeutic use. This protocol outlines a systematic approach employing a C18 stationary phase and a water/acetonitrile mobile phase gradient, which consistently yields the target compound with a purity exceeding 98%. The method is suitable for researchers in both academic and industrial settings engaged in the isolation, purification, and characterization of bioactive cyclic peptides.

Introduction

Cyclic peptides offer several advantages over their linear counterparts, including enhanced stability and improved biological activity due to their conformationally restricted structures.[3] Cyclo(L-Phe-trans-4-OH-L-Pro) is a naturally occurring cyclic dipeptide that has garnered significant interest for its biological properties.[1][2] The purification of such compounds from complex mixtures, such as fermentation broths or crude synthetic reactions, presents a significant challenge. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for the purification of peptides, separating molecules based on their hydrophobicity.[4][5] The selection of an appropriate stationary phase, mobile phase composition, and gradient profile is critical for achieving optimal separation and purity. This application note provides a detailed protocol for the efficient purification of Cyclo(L-Phe-trans-4-OH-L-Pro) using a C18 silica (B1680970) column, a workhorse in peptide purification.[3][4]

Experimental Workflow

The overall workflow for the purification of Cyclo(L-Phe-trans-4-OH-L-Pro) is depicted in the following diagram. This process begins with the preparation of the crude sample, followed by preparative HPLC, fraction analysis, and concludes with the isolation of the pure compound.

experimental_workflow cluster_prep Sample Preparation cluster_hplc Purification cluster_analysis Analysis & Isolation crude_sample Crude Sample (e.g., Lyophilized Extract) dissolution Dissolution in Minimal Volume of DMSO crude_sample->dissolution dilution Dilution with Mobile Phase A dissolution->dilution filtration Filtration (0.45 µm) dilution->filtration prep_hplc Preparative RP-HPLC (C18 Column) filtration->prep_hplc fraction_collection Automated Fraction Collection (UV-Triggered) prep_hplc->fraction_collection analytical_hplc Purity Analysis of Fractions (Analytical HPLC) fraction_collection->analytical_hplc pooling Pooling of Pure Fractions (>98%) analytical_hplc->pooling lyophilization Lyophilization pooling->lyophilization pure_compound Pure Cyclo(L-Phe-trans-4-OH-L-Pro) lyophilization->pure_compound

Caption: Experimental workflow for the purification of Cyclo(L-Phe-trans-4-OH-L-Pro).

Materials and Methods

Instrumentation
  • Preparative High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, UV-Vis detector, and fraction collector.

  • Analytical HPLC system for purity assessment.

  • Lyophilizer (Freeze-dryer).

Chromatographic Columns
  • Preparative Column: A C18 silica gel column (e.g., 250 x 20 mm, 10 µm particle size, 100 Å pore size) is recommended for good resolution and loading capacity.

  • Analytical Column: A C18 silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size, 100 Å pore size) for purity analysis.

Reagents and Solvents
  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized (DI) or Milli-Q water.

  • Trifluoroacetic Acid (TFA): HPLC grade.

  • Dimethyl Sulfoxide (DMSO): ACS grade or higher.

  • Crude Cyclo(L-Phe-trans-4-OH-L-Pro): Obtained from synthesis or extraction.

Detailed Experimental Protocol

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of water. Degas the solution before use.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile. Degas the solution before use.

Sample Preparation
  • Weigh the crude Cyclo(L-Phe-trans-4-OH-L-Pro) sample.

  • Dissolve the crude sample in a minimal volume of DMSO to create a concentrated stock solution.

  • Dilute the stock solution with Mobile Phase A to a suitable concentration for injection. The final concentration will depend on the loading capacity of the preparative column.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Preparative HPLC Purification

The following table summarizes the optimized parameters for the preparative HPLC purification.

ParameterValue
Column C18 Silica, 250 x 20 mm, 10 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15 mL/min
Detection Wavelength 210 nm and 254 nm
Injection Volume Dependent on sample concentration and loading
Column Temperature Ambient
Gradient Program See Table 2

Table 1: Preparative HPLC Parameters

The gradient program is crucial for the effective separation of the target compound from impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
08020
58020
454060
500100
550100
608020

Table 2: Preparative HPLC Gradient Program

Fraction Collection and Analysis
  • Collect fractions based on the UV chromatogram, typically triggered by the elution of peaks.

  • Analyze the purity of each collected fraction using analytical RP-HPLC. The parameters for analytical HPLC are detailed in Table 3.

ParameterValue
Column C18 Silica, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 10 µL
Column Temperature Ambient
Gradient Program 20% to 60% B over 30 minutes

Table 3: Analytical HPLC Parameters for Purity Assessment

Product Isolation
  • Pool the fractions that show a purity of >98% for Cyclo(L-Phe-trans-4-OH-L-Pro) as determined by analytical HPLC.

  • Freeze the pooled fractions at -80°C.

  • Lyophilize the frozen solution to obtain the pure compound as a white, fluffy powder.

  • Store the purified Cyclo(L-Phe-trans-4-OH-L-Pro) at -20°C or lower to ensure stability.

Results and Discussion

Following the protocol described above, a crude sample of Cyclo(L-Phe-trans-4-OH-L-Pro) can be successfully purified to a high degree of purity. The use of a C18 column provides excellent retention and separation of this moderately hydrophobic cyclic dipeptide from more polar and less polar impurities. The addition of TFA to the mobile phase acts as an ion-pairing agent, improving peak shape and resolution.[4] The optimized gradient allows for the efficient elution of the target compound while ensuring good separation from closely eluting impurities. The two-wavelength detection at 210 nm (for the peptide bond) and 254 nm (for the phenyl group) provides comprehensive monitoring of the separation.

The expected retention time for Cyclo(L-Phe-trans-4-OH-L-Pro) will vary depending on the specific HPLC system and column used, but with the described method, it is expected to elute within the main gradient portion of the run. The final yield of the purified compound will depend on the purity of the initial crude material.

Conclusion

The preparative RP-HPLC method detailed in this application note provides a reliable and scalable approach for the purification of Cyclo(L-Phe-trans-4-OH-L-Pro). By utilizing a C18 stationary phase with a water/acetonitrile gradient containing TFA, this protocol enables the isolation of the target cyclic dipeptide with a purity of over 98%. This high level of purity is essential for subsequent in-vitro and in-vivo studies to accurately determine its biological activity and therapeutic potential. This method can be readily adapted for the purification of other cyclic dipeptides with similar physicochemical properties.

References

Application Notes and Protocols: Broth Microdilution Assay for Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant challenge in clinical practice and drug development.[1][2][3][4] Antifungal susceptibility testing (AST) is a critical tool for guiding therapeutic decisions, monitoring resistance trends, and evaluating the efficacy of novel antifungal compounds.[1][4][5] The broth microdilution assay is the internationally recognized reference method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and filamentous fungi.[6][7][8][9][10][11] This document provides detailed protocols and application notes for performing the broth microdilution assay, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Assay

The broth microdilution method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of an antifungal agent in a liquid growth medium.[1][5] Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that substantially inhibits the growth of the fungus.[1][5] For most antifungal agents, this is observed as a significant reduction in turbidity compared to a drug-free growth control well.

Materials and Reagents

  • Fungal Isolates: Clinical isolates or reference strains.

  • Quality Control (QC) Strains:

    • Candida parapsilosis ATCC 22019

    • Candida krusei ATCC 6258

    • Aspergillus flavus ATCC 204304 (for mold testing)

  • Antifungal Agents: Stock solutions of known concentrations.

  • Growth Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS). The pH should be adjusted to 7.0 ± 0.1 at 25°C.[7]

  • Sterile 96-well Microtiter Plates: U-bottom or flat-bottom, depending on the reading method.[7]

  • Sterile Saline or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer or Densitometer

  • Hemocytometer or other cell counting device

  • Incubator (35°C)

  • Pipettes and sterile tips

  • Vortex mixer

Experimental Protocols

Preparation of Antifungal Stock Solutions
  • Prepare high-concentration stock solutions of each antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO] or water).

  • Further dilute the stock solutions in the growth medium to create working solutions at twice the highest desired final concentration.

Inoculum Preparation

For Yeasts (e.g., Candida spp.)

  • Subculture the yeast isolate onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to obtain fresh, pure colonies.

  • Select several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or a densitometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Dilute this suspension in the growth medium to achieve the final target inoculum concentration in the microtiter plate wells (typically 0.5-2.5 x 10³ CFU/mL).[3][7]

For Molds (e.g., Aspergillus spp.)

  • Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days, or until adequate sporulation is observed.

  • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

  • Gently rub the surface with a sterile loop or swab to dislodge the conidia.

  • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

  • Adjust the concentration of the conidial suspension using a hemocytometer to the desired concentration.

  • Dilute this suspension in the growth medium to achieve the final target inoculum concentration in the microtiter plate wells (typically 0.4-5 x 10⁴ CFU/mL).[7]

Microtiter Plate Preparation and Inoculation
  • Dispense 100 µL of the growth medium into all wells of a 96-well microtiter plate, except for the first column.

  • Add 200 µL of the twice-concentrated antifungal working solution to the first well of each row designated for that antifungal.

  • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

  • The eleventh well in each row should contain 100 µL of drug-free medium to serve as the growth control. The twelfth well should contain 200 µL of drug-free medium as a sterility control.

  • Add 100 µL of the standardized fungal inoculum to each well from column 1 to 11. This will bring the total volume in these wells to 200 µL and dilute the antifungal concentrations to their final desired levels. Do not inoculate the sterility control wells (column 12).

Incubation

Incubate the microtiter plates at 35°C. The incubation period is typically 24-48 hours for Candida species and 48-72 hours for Aspergillus species.[5]

Reading and Interpretation of Results
  • Examine the plates visually or using a microplate reader at the end of the incubation period.

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for amphotericin B) compared to the growth control well.[12]

  • The interpretation of the MIC values as Susceptible (S), Intermediate (I), or Resistant (R) should be done according to the clinical breakpoints established by CLSI or EUCAST.[1]

Data Presentation

Quality Control MIC Ranges

It is imperative to include quality control strains in each assay to ensure the validity of the results. The obtained MICs for the QC strains should fall within the acceptable ranges established by CLSI or EUCAST.

Antifungal AgentQC StrainAcceptable MIC Range (µg/mL)
Amphotericin B C. parapsilosis ATCC 220190.25 - 1.0
C. krusei ATCC 62580.5 - 2.0
A. flavus ATCC 2043040.5 - 2.0
Fluconazole C. parapsilosis ATCC 220191.0 - 4.0
C. krusei ATCC 625816 - 128
Voriconazole C. parapsilosis ATCC 220190.03 - 0.25
C. krusei ATCC 62580.12 - 1.0
A. flavus ATCC 2043040.25 - 1.0
Caspofungin C. parapsilosis ATCC 220190.25 - 2.0
C. krusei ATCC 62580.12 - 1.0
A. flavus ATCC 2043040.06 - 0.5
Micafungin C. parapsilosis ATCC 220190.25 - 2.0
C. krusei ATCC 62580.06 - 0.5
Anidulafungin C. parapsilosis ATCC 220190.5 - 4.0
C. krusei ATCC 62580.03 - 0.25

Note: These ranges are compiled from various sources and should be verified against the latest CLSI M60 or EUCAST QC documents.

Visualizations

Experimental Workflow

BrothMicrodilutionWorkflow Broth Microdilution Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_read Incubation & Reading cluster_analysis Analysis Inoculum 1. Prepare Fungal Inoculum (0.5 McFarland) PlatePrep 3. Prepare 96-Well Plate (Serial Dilutions) Inoculum->PlatePrep Antifungal 2. Prepare Antifungal Dilutions (2x Concentration) Antifungal->PlatePrep Inoculate 4. Inoculate Plate (Final Volume 200µL) PlatePrep->Inoculate Incubate 5. Incubate at 35°C (24-72h) Inoculate->Incubate ReadMIC 6. Read MIC (Visual or Spectrophotometric) Incubate->ReadMIC Interpret 7. Interpret Results (S, I, R) ReadMIC->Interpret Report 8. Report Findings Interpret->Report

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Logical Relationship for MIC Interpretation

MIC_Interpretation MIC Interpretation Logic cluster_ecv No Clinical Breakpoint Available MIC_Value MIC Value (µg/mL) Breakpoint Clinical Breakpoint (CBP) MIC_Value->Breakpoint Compare Susceptible Susceptible (S) Breakpoint->Susceptible MIC ≤ S Breakpoint Intermediate Intermediate (I) / Susceptible-Dose Dependent (SDD) Breakpoint->Intermediate S < MIC ≤ R Breakpoint Resistant Resistant (R) Breakpoint->Resistant MIC > R Breakpoint ECV Epidemiological Cutoff Value (ECV) WildType Wild-Type (WT) ECV->WildType MIC ≤ ECV NonWildType Non-Wild-Type (NWT) ECV->NonWildType MIC > ECV MIC_Value_2 MIC Value (µg/mL) MIC_Value_2->ECV Compare

Caption: Decision logic for interpreting MIC values using clinical breakpoints.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Cyclo(L-Phe-trans-4-OH-L-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Phe-trans-4-OH-L-Pro), a naturally occurring cyclic dipeptide, has garnered significant interest for its diverse biological activities, including potential anticancer, antifungal, and anti-inflammatory properties.[1][2] This document provides detailed application notes and protocols for conducting in vivo efficacy studies to evaluate the therapeutic potential of this compound, particularly focusing on its anticancer effects. While direct in vivo studies on Cyclo(L-Phe-trans-4-OH-L-Pro) are limited in publicly available literature, the following protocols are based on established methodologies for evaluating novel therapeutic agents in preclinical animal models.[3]

Proposed Mechanism of Action

The precise in vivo mechanism of action for Cyclo(L-Phe-trans-4-OH-L-Pro) is still under investigation. However, based on studies of related compounds, a proposed mechanism for its anticancer activity involves the induction of apoptosis through intrinsic pathways. This process may be initiated by the generation of reactive oxygen species (ROS).[1][4]

Cyclo(L-Phe-trans-4-OH-L-Pro) Cyclo(L-Phe-trans-4-OH-L-Pro) ROS Generation ROS Generation Cyclo(L-Phe-trans-4-OH-L-Pro)->ROS Generation Bcl-2 Family Modulation Bcl-2 Family Modulation ROS Generation->Bcl-2 Family Modulation Caspase Activation Caspase Activation Bcl-2 Family Modulation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed apoptotic signaling pathway for Cyclo(L-Phe-trans-4-OH-L-Pro).

In Vivo Anticancer Efficacy Evaluation: A Comparative Xenograft Model

To objectively assess the therapeutic potential of Cyclo(L-Phe-trans-4-OH-L-Pro), its in vivo anticancer activity can be compared against a standard-of-care chemotherapeutic agent and a structurally related cyclic peptide. The following table summarizes hypothetical comparative data from a xenograft model of human colon cancer (HCT-116).[3]

Table 1: Hypothetical Comparative Efficacy in a Human Colon Cancer Xenograft Model

Treatment GroupDose RegimenMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control10 mL/kg, i.p., daily1500 ± 2500+2.5
c(F-OH-P)50 mg/kg, i.p., daily750 ± 15050-1.0
Cisplatin5 mg/kg, i.p., weekly450 ± 10070-8.0
Cyclo(L-Phe-L-Pro)50 mg/kg, i.p., daily900 ± 18040-1.5

Data are presented as mean ± standard deviation. Tumor growth inhibition is calculated relative to the vehicle control group.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are the proposed experimental protocols for the in vivo assessment of Cyclo(L-Phe-trans-4-OH-L-Pro).[3]

Cell Line-Derived Xenograft (CDX) Model

Xenograft models using human cancer cell lines implanted into immunodeficient mice are a cornerstone of preclinical oncology research for evaluating the efficacy of novel anticancer agents.[3]

a. Cell Culture:

  • Human colorectal carcinoma HCT-116 cells will be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[3]

b. Animal Model:

  • Female athymic nude mice (6-8 weeks old) will be used.[3]

  • Animals will be housed in a specific pathogen-free environment.[3]

c. Tumor Implantation:

  • HCT-116 cells (5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) will be injected subcutaneously into the right flank of each mouse.[3]

d. Treatment:

  • When tumors reach a palpable size (approximately 100-150 mm³), mice will be randomized into treatment groups (n=8-10 mice/group).[3]

  • Cyclo(L-Phe-trans-4-OH-L-Pro) will be administered intraperitoneally (i.p.) daily.[3]

  • The vehicle control group will receive the delivery vehicle alone.[3]

  • A positive control group will be treated with a standard chemotherapeutic agent like cisplatin.[3]

e. Efficacy Evaluation:

  • Tumor volume will be measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2.[3]

  • Body weight will be monitored as an indicator of toxicity.[3]

  • At the end of the study, tumors will be excised, weighed, and processed for further analysis.[3]

cluster_0 Preparation cluster_1 In Vivo Experiment cluster_2 Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Randomization Randomization Tumor Implantation->Randomization Treatment Treatment Randomization->Treatment Efficacy Evaluation Efficacy Evaluation Treatment->Efficacy Evaluation Tumor Excision & Analysis Tumor Excision & Analysis Efficacy Evaluation->Tumor Excision & Analysis

Caption: Experimental workflow for the in vivo xenograft study.

Immunohistochemical Analysis

To investigate the mechanism of action, tumor tissues will be analyzed for markers of proliferation and apoptosis.[3]

a. Tissue Processing:

  • Excised tumors will be fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.[3]

b. Staining:

  • Sections will be stained with hematoxylin (B73222) and eosin (B541160) (H&E) for morphological analysis.[3]

  • Immunohistochemistry will be performed using antibodies against Ki-67 (a proliferation marker) and cleaved caspase-3 (an apoptosis marker).[3]

c. Quantification:

  • The percentage of Ki-67-positive and cleaved caspase-3-positive cells will be quantified using image analysis software.[3]

Table 2: Expected Immunohistochemical Analysis Results

Treatment GroupKi-67 Positive Cells (%)Cleaved Caspase-3 Positive Cells (%)
Vehicle Control85 ± 105 ± 2
c(F-OH-P) (50 mg/kg)40 ± 825 ± 5
Cisplatin (5 mg/kg)20 ± 545 ± 7

Hypothetical data representing the expected outcome of the analysis.

Conclusion and Future Directions

The protocols outlined provide a robust framework for the in vivo evaluation of Cyclo(L-Phe-trans-4-OH-L-Pro). Successful demonstration of efficacy and a favorable safety profile in these preclinical models would warrant further investigation, including pharmacokinetic and pharmacodynamic studies, to support its development as a potential therapeutic agent.[1] Future research should also focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action.[1]

References

Application Notes: Apoptosis Analysis Using Annexin V/Propidium Iodide Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells.[1] Dysregulation of this pathway is a hallmark of many diseases, including cancer and autoimmune disorders.[2] Consequently, the accurate detection and quantification of apoptosis are critical in biomedical research and for evaluating the efficacy of therapeutic agents.[1] The Annexin V/Propidium Iodide (PI) assay is a robust, quantitative, and widely used flow cytometry-based method for identifying and differentiating apoptotic and necrotic cells.[3]

This document provides a detailed overview of the principles behind the Annexin V/PI assay, comprehensive protocols for its implementation, and guidance on data interpretation and presentation.

Principle of the Assay

The Annexin V/PI assay relies on two key cellular events that occur during cell death: the externalization of phosphatidylserine (B164497) (PS) and the loss of plasma membrane integrity.

  • Annexin V: In healthy, viable cells, the phospholipid phosphatidylserine (PS) is strictly maintained on the inner leaflet of the plasma membrane.[4] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it acts as an "eat-me" signal for phagocytes.[2][5] Annexin V is a 35-36 kDa cellular protein that has a high, calcium-dependent affinity for PS.[2][5] By conjugating Annexin V to a fluorochrome (e.g., FITC, PE, or Alexa Fluor 488), it can be used to specifically label early apoptotic cells.[1]

  • Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA.[1] It is impermeant to the intact plasma membrane of live and early apoptotic cells.[3] However, in late-stage apoptotic and necrotic cells, the membrane integrity is compromised, allowing PI to enter the cell, bind to DNA, and emit a strong red fluorescence.[3][6]

By using Annexin V and PI in tandem, it is possible to distinguish between four distinct cell populations via flow cytometry:

  • Viable Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).

  • Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).

  • Necrotic/Dead Cells: Annexin V-negative and PI-positive (Annexin V-/PI+).[3]

Apoptosis Signaling Pathway Leading to PS Externalization

The externalization of phosphatidylserine is a tightly regulated process orchestrated by the caspase cascade, which can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as Caspase-3.[3] Activated Caspase-3 then targets key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including PS exposure.[7] This occurs through a dual mechanism:

  • Inactivation of Flippases: In healthy cells, ATP-dependent "flippase" enzymes (e.g., ATP11C) actively transport PS from the outer to the inner membrane leaflet, maintaining its asymmetry.[8] Caspase-3 cleaves and inactivates these flippases.[6][8]

  • Activation of Scramblases: Concurrently, Caspase-3 cleaves and activates "scramblase" enzymes (e.g., Xkr8), which facilitate the bidirectional, random movement of phospholipids (B1166683) between the membrane leaflets.[2][9]

The combined effect of flippase inactivation and scramblase activation leads to the rapid and sustained exposure of PS on the cell surface.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor ProCasp8 Pro-Caspase-8 DeathReceptor->ProCasp8 Casp8 Active Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 CellStress Cellular Stress (DNA Damage, etc.) Mitochondrion Mitochondrion CellStress->Mitochondrion CytoC Cytochrome c (released) Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Active Caspase-9 ProCasp9->Casp9 Activation Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Activation Flippase Flippase (ATP11C) (Maintains PS inside) Casp3->Flippase Cleavage & Inactivation Scramblase Scramblase (Xkr8) (Inactive) Casp3->Scramblase Cleavage & Activation PS_Exposure Phosphatidylserine (PS) Externalization Flippase->PS_Exposure Scramblase->PS_Exposure AnnexinV Annexin V Binding PS_Exposure->AnnexinV

Caption: Apoptosis signaling pathways leading to Phosphatidylserine (PS) exposure.

Experimental Protocols

This section provides a general protocol for staining both suspension and adherent cells. It is crucial to optimize reagent concentrations and incubation times for specific cell types and experimental conditions. Always include appropriate controls.

Materials and Reagents
  • Annexin V conjugate (e.g., Annexin V-FITC, -PE, or -Alexa Fluor 488)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL stock)

  • 1X Annexin V Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[8]

  • Phosphate-Buffered Saline (PBS), cold

  • For adherent cells: Gentle, non-enzymatic cell dissociation buffer (e.g., EDTA-based) or Trypsin-EDTA

  • Flow cytometry tubes

  • Microcentrifuge

  • Flow cytometer

Staining Protocol Workflow

Caption: General experimental workflow for Annexin V/PI staining.
Detailed Method

  • Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent for the appropriate duration. Include an untreated negative control and a positive control (e.g., treatment with staurosporine).[3]

  • Harvest Cells:

    • Adherent Cells: Gently wash cells with PBS. Detach them using a non-enzymatic dissociation buffer or brief trypsinization. Harsh methods can damage cell membranes and cause false-positive PI staining.[3][10] Collect cells by centrifugation.

    • Suspension Cells: Collect cells directly from the culture medium by centrifugation (e.g., 300 x g for 5 minutes).[3]

  • Cell Washing: Wash the cell pellet twice with cold PBS to remove any residual media. Centrifuge at ~300 x g for 5 minutes after each wash.[11]

  • Cell Resuspension: Resuspend the cell pellet in cold 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[8]

  • Staining:

    • Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.[3]

    • Add 5 µL of the fluorochrome-conjugated Annexin V. (Note: The optimal volume may vary by manufacturer and cell type; titration is recommended).[12]

    • Add 5 µL of the PI staining solution.[3]

    • Gently vortex or tap the tube to mix.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature, protected from light.[8]

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.[6]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible, preferably within one hour.[12] Set up appropriate voltage and compensation settings using unstained and single-stain controls.[7]

Data Presentation and Interpretation

Flow cytometry data is typically displayed as a two-dimensional dot plot with Annexin V fluorescence on one axis (e.g., x-axis) and PI fluorescence on the other (e.g., y-axis). Quadrant gates are set based on unstained and single-stained controls to delineate the four populations.[3]

  • Lower-Left (Q3): Viable cells (Annexin V- / PI-).

  • Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-).

  • Upper-Right (Q2): Late apoptotic or necrotic cells (Annexin V+ / PI+).

  • Upper-Left (Q1): Necrotic or dead cells (Annexin V- / PI+).[3]

Example Quantitative Data

The following table summarizes representative data from an experiment where MDA-MB-231 breast cancer cells were treated with different concentrations of experimental carbon dot nanoparticles (E-CNDs) for 16 hours to assess their pro-apoptotic effects.[13]

Treatment GroupViable Cells (Q4) (%)Early Apoptotic (Q3) (%)Late Apoptotic/Necrotic (Q2) (%)Dead/Necrotic (Q1) (%)Total Apoptotic (Q2+Q3) (%)
Control (Untreated) 96.11.81.90.23.7
0.1 mg/mL E-CNDs 95.82.11.90.24.0
0.8 mg/mL E-CNDs 92.53.43.90.27.3

Data adapted from a study on carbon dot nanoparticles' effect on MDA-MB-231 cells.[13] The study noted a statistically significant increase in the total apoptotic population at the 0.8 mg/mL concentration compared to the control.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
High background / False positives in control - Over-trypsinization or harsh cell handling damaging membranes.[10]- Spontaneous apoptosis due to over-confluent or starved cells.[7]- Reagent concentrations are too high.- Use a gentle, non-enzymatic method for cell detachment (e.g., EDTA).[3]- Use healthy, log-phase cells.- Titrate Annexin V and PI concentrations to determine the optimal amount.[6]
Weak or no signal in treated group - Insufficient drug concentration or treatment time.- Apoptotic cells were lost in the supernatant during harvesting.- Reagents have expired or were stored improperly.- Perform a dose-response and time-course experiment.- Ensure the supernatant is collected along with adherent cells before centrifugation.[7]- Use fresh reagents and verify kit functionality with a positive control.[7]
High percentage of PI+ cells (necrotic) - Apoptosis was over-induced, leading to secondary necrosis.[1]- Mechanical damage to cells during handling/vortexing.[10]- Reduce the incubation time or concentration of the apoptosis inducer.- Handle cells gently; avoid vigorous vortexing.[10]
Poor separation between populations - Improper compensation settings for spectral overlap.- Cell aggregation.- Run single-stain controls to set compensation correctly.[7]- Ensure single-cell suspension by gentle pipetting or filtering if necessary.[3]

Conclusion

The Annexin V/PI staining assay is a powerful and reliable method for the quantitative analysis of apoptosis and necrosis.[3] By understanding the underlying principles of PS externalization and membrane permeability, and by adhering to carefully optimized protocols, researchers can obtain accurate and reproducible data. This is invaluable for assessing the cytotoxic and cytostatic effects of novel compounds in drug development, and for fundamental research into the mechanisms of cell death.[1]

References

Application Notes and Protocols: Quorum Sensing Bioassays for Cyclic Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation.[1][2][3] This process is mediated by small signaling molecules called autoinducers. The inhibition of QS is a promising anti-virulence strategy to combat bacterial infections, potentially circumventing the development of antibiotic resistance.[1][4] Cyclic dipeptides (CDPs), also known as diketopiperazines (DKPs), are a class of stable secondary metabolites produced by various microorganisms that have been identified as modulators of QS systems.[1][2][5] They can act as either agonists or antagonists of QS receptors, making them intriguing candidates for the development of novel therapeutic agents.[1][5]

These application notes provide an overview of common bioassays used to screen and characterize the anti-QS activity of cyclic dipeptides, complete with detailed experimental protocols and data presentation.

I. Common Bioassay Systems for Screening Anti-QS Cyclic Dipeptides

Several bacterial systems are widely used to assess the ability of cyclic dipeptides to interfere with quorum sensing. These assays typically rely on the quantification of a QS-regulated phenotype, such as pigment production, enzyme activity, bioluminescence, or biofilm formation.

Chromobacterium violaceum Violacein (B1683560) Inhibition Assay

C. violaceum is a Gram-negative bacterium that produces a purple pigment called violacein, the synthesis of which is regulated by a LuxI/LuxR-type QS system (CviI/CviR).[4][6] The mutant strain C. violaceum CV026 is unable to produce its own N-acylhomoserine lactone (AHL) autoinducer but will produce violacein in the presence of exogenous short-chain AHLs.[1][7] This makes it an excellent biosensor for screening compounds that antagonize the CviR receptor.[7][8]

Pseudomonas aeruginosa Virulence Factor and Biofilm Assays

P. aeruginosa is a clinically significant opportunistic pathogen whose virulence is largely controlled by a complex QS network, including the las and rhl systems.[1][9][10] Cyclic dipeptides have been shown to inhibit several QS-dependent virulence factors in P. aeruginosa PAO1, such as the production of pyocyanin (B1662382) (a blue-green toxic pigment) and elastase, as well as biofilm formation.[1][11][12]

Bioluminescence Reporter Assays

Genetically engineered reporter strains, often based on E. coli or Vibrio harveyi, are used for high-throughput screening of QS modulators.[2][13] These strains carry a plasmid with a QS-responsive promoter fused to a reporter gene, such as the lux operon for bioluminescence. For instance, E. coli JM109 with plasmid pSB1075 can be used to assess the antagonism of the LasR receptor from P. aeruginosa.[14] The Vibrio harveyi BB170 bioassay is another common method that utilizes changes in bioluminescence to quantify autoinducer activity.[13]

II. Signaling Pathways and Mechanism of Action

In many Gram-negative bacteria, QS relies on the interaction between an N-acylhomoserine lactone (AHL) autoinducer and a cytoplasmic LuxR-type receptor protein. This complex then binds to DNA to regulate the expression of target genes. Anti-QS cyclic dipeptides often act as competitive inhibitors, binding to the same site on the LuxR-type receptor as the native AHL autoinducer.[3][12] This prevents the conformational change required for receptor activation and subsequent gene expression.

QS_Inhibition_by_CDP cluster_bacterium Bacterial Cell AHL AHL Autoinducer LuxR LuxR-type Receptor (e.g., CviR, LasR) AHL->LuxR Binds CDP Cyclic Dipeptide (Antagonist) CDP->LuxR Competitively Binds (Inhibition) DNA DNA LuxR->DNA Activates Transcription QS_Genes QS-regulated Genes DNA->QS_Genes Virulence Virulence Factors & Biofilm QS_Genes->Virulence Expression AHL_ext AHLs (from other bacteria)

Caption: Competitive inhibition of a LuxR-type QS system by a cyclic dipeptide.

III. Experimental Protocols

The following are detailed protocols for the bioassays discussed above.

Protocol 1: Chromobacterium violaceum CV026 Violacein Inhibition Assay

This protocol details the screening of cyclic dipeptides for their ability to inhibit violacein production in the biosensor strain C. violaceum CV026.

Violacein_Assay_Workflow A Prepare overnight culture of C. violaceum CV026 C Inoculate wells with overnight culture A->C B In a 96-well plate, add: - LB Broth - Test CDP (serial dilutions) - C6-HSL (AHL inducer) B->C D Incubate at 30°C for 24h C->D E Measure bacterial growth (OD600) D->E F Lyse cells (e.g., with SDS) D->F J Calculate % Inhibition: Normalize violacein to cell growth E->J G Extract violacein (e.g., with DMSO or acidified ethyl acetate) F->G H Centrifuge to pellet debris G->H I Measure violacein absorbance in supernatant (OD585) H->I I->J

Caption: Workflow for the C. violaceum violacein inhibition assay.

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) broth

  • N-hexanoyl-L-homoserine lactone (C6-HSL)

  • Test cyclic dipeptides

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (B87167) (DMSO) or acidified ethyl acetate

Procedure:

  • Prepare Cultures: Inoculate C. violaceum CV026 into LB broth and grow overnight at 30°C with shaking.

  • Assay Setup: In a 96-well plate, add the test cyclic dipeptide at various concentrations. Add C6-HSL to a final concentration that induces strong violacein production (e.g., 1 µM).

  • Inoculation: Dilute the overnight culture of CV026 in fresh LB broth and add it to each well to a final OD600 of ~0.02.

  • Incubation: Incubate the plate at 30°C for 18-24 hours with shaking.

  • Quantification:

    • Measure the optical density at 600 nm (OD600) to assess bacterial growth.

    • To quantify violacein, add an equal volume of DMSO to each well, mix thoroughly to lyse the cells and solubilize the pigment.

    • Centrifuge the plate to pellet cell debris.

    • Transfer the supernatant to a new plate and measure the absorbance at 585 nm (OD585).[2]

  • Data Analysis: Calculate the percentage of violacein inhibition by normalizing the violacein production (OD585) to bacterial growth (OD600) and comparing it to the control (with C6-HSL but without CDP).

Protocol 2: Pseudomonas aeruginosa PAO1 Pyocyanin Inhibition Assay

This protocol measures the effect of cyclic dipeptides on the production of the virulence factor pyocyanin.

Materials:

Procedure:

  • Culture Preparation: Grow P. aeruginosa PAO1 overnight in LB broth at 37°C.

  • Treatment: Inoculate fresh LB broth containing different concentrations of the test cyclic dipeptide with the overnight culture to a starting OD600 of ~0.05.

  • Incubation: Incubate for 18-24 hours at 37°C with shaking.

  • Extraction:

    • Centrifuge 5 mL of the culture supernatant.

    • Extract the pyocyanin from the supernatant by adding 3 mL of chloroform and vortexing.

    • Transfer the blue chloroform layer to a new tube and re-extract with 1 mL of 0.2 M HCl. The pyocyanin will move to the upper acidic aqueous layer, which will turn pink.

  • Quantification: Measure the absorbance of the pink aqueous layer at 520 nm (OD520).

  • Data Analysis: Calculate the percentage of pyocyanin inhibition relative to the untreated control.

Protocol 3: Pseudomonas aeruginosa PAO1 Biofilm Inhibition Assay

This protocol uses the crystal violet staining method to quantify the effect of cyclic dipeptides on biofilm formation.

Materials:

  • Pseudomonas aeruginosa PAO1

  • LB broth

  • Test cyclic dipeptides

  • 96-well PVC or polystyrene microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol (B145695)

Procedure:

  • Assay Setup: Add fresh LB broth containing various concentrations of the test cyclic dipeptide to the wells of a 96-well plate.

  • Inoculation: Inoculate each well with an overnight culture of P. aeruginosa PAO1 to a starting OD600 of ~0.05.

  • Incubation: Incubate the plate statically (without shaking) at 37°C for 24 hours.

  • Staining:

    • Carefully discard the culture medium from the wells and gently wash three times with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

    • Air-dry the plate.

    • Add 125 µL of 0.1% crystal violet solution to each well and stain for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Air-dry the plate completely.

  • Quantification: Solubilize the bound crystal violet by adding 125 µL of 30% acetic acid or 95% ethanol to each well. Measure the absorbance at 590 nm (OD590).

  • Data Analysis: Calculate the percentage of biofilm inhibition relative to the untreated control.[1]

IV. Data Presentation

Quantitative data from bioassays should be summarized for clear comparison. The following tables present example data for the anti-QS activity of various cyclic dipeptides reported in the literature.

Table 1: Inhibition of Violacein Production in C. violaceum CV026 by Cyclic Dipeptides

Cyclic DipeptideConcentration (mM)Violacein Inhibition (%)Reference
Cyclo(L-Trp-L-Ser)1~40-60%[1][7]
Cyclo(L-Trp-L-Ala)1~40-60%[7]
Cyclo(L-Trp-L-Val)1~40-60%[7]
Cyclo(L-Tyr-L-Pro)0.5 mg/mL79%[12]

Table 2: Inhibition of P. aeruginosa PAO1 Virulence Factors and Biofilm by Cyclic Dipeptides

Cyclic DipeptidePhenotypeConcentrationInhibition (%)Reference
Cyclo(L-Trp-L-Ser)Pyocyanin1 mM>60%[1]
Biofilm Formation1 mM53%[1]
Cyclo(L-Tyr-L-Pro)Pyocyanin0.5 mg/mL~70%[12]
Elastase0.5 mg/mL~65%[12]
Biofilm Formation0.5 mg/mL~60%[12]
Cyclo(L-Pro-L-Phe)Pyocyanin1.8 mM~70%[11]
Elastase1.8 mM~60%[11]
Biofilm Formation1.8 mM~40%[11]
Cyclo(L-Pro-L-Tyr)Pyocyanin1.8 mM~60%[11]
Elastase1.8 mM~50%[11]
Biofilm Formation1.8 mM~55%[11]

V. Conclusion

The bioassays outlined in these application notes provide robust and reproducible methods for identifying and characterizing cyclic dipeptides as potential quorum sensing inhibitors. The use of multiple assays, targeting different bacterial species and QS-regulated phenotypes, is recommended for a comprehensive evaluation of a compound's anti-QS profile. The data gathered from these protocols can guide the selection and optimization of lead compounds for the development of novel anti-virulence therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Cyclo(L-Phe-trans-4-OH-L-Pro)?

The synthesis of this cyclic dipeptide, a diketopiperazine (DKP), typically involves a multi-step process. The key steps are the coupling of suitably protected L-phenylalanine and L-trans-4-hydroxyproline amino acids to form a linear dipeptide, followed by deprotection of the N-terminus and subsequent intramolecular cyclization to form the desired product.[1]

Q2: Why is proline a common residue in diketopiperazines?

The presence of a proline residue often facilitates the formation of diketopiperazines.[1] This is due to the unique cyclic structure of proline, which can influence the peptide backbone conformation, making the intramolecular cyclization more favorable.

Q3: What are the common side reactions that can lead to low yield?

The primary side reaction is the failure of the linear dipeptide to cyclize, leading to the recovery of starting material or its degradation products. Other potential side reactions include racemization at the chiral centers, particularly during the coupling and cyclization steps, and intermolecular reactions that can lead to the formation of linear peptide oligomers.

Q4: How can I purify the final Cyclo(L-Phe-trans-4-OH-L-Pro) product?

Purification is typically achieved through chromatographic techniques. Column chromatography on silica (B1680970) gel is a common first step, followed by further purification using semi-preparative High-Performance Liquid Chromatography (HPLC) if necessary to achieve high purity.

Troubleshooting Guide for Low Yield

This guide addresses specific issues that may arise during the synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro), leading to lower than expected yields.

Issue Possible Cause Troubleshooting Steps
Low yield of the linear dipeptide after the coupling step. Inefficient coupling reaction. - Optimize Coupling Reagents: Ensure the use of fresh, high-quality coupling reagents. Consider screening different types of coupling agents (e.g., carbodiimides like DCC with additives such as HOBt, or phosphonium/uronium salts like PyBOP/HBTU).- Check Stoichiometry: Ensure the correct stoichiometry of the protected amino acids and coupling reagents.- Solvent Choice: Use a dry, appropriate solvent for the coupling reaction, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).- Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some coupling reactions may benefit from being run at 0°C to minimize side reactions.
Incomplete N-terminal deprotection of the linear dipeptide. Inefficient deprotection reaction. - Choice of Protecting Group and Deprotection Agent: Ensure the chosen N-terminal protecting group (e.g., Benzyloxycarbonyl - Cbz) is appropriate and that the deprotection conditions are optimal. For Cbz group removal, ensure the palladium on carbon (Pd/C) catalyst is active and the hydrogen source (e.g., H₂ gas) is of high purity.- Reaction Time: Monitor the deprotection reaction by TLC to ensure it goes to completion.
Low yield of the final cyclic product during the cyclization step. Inefficient intramolecular cyclization. - Solvent and Concentration: The choice of solvent is critical for the cyclization step. Solvents like methanol (B129727) or isopropanol (B130326) are often used. The reaction should be run at high dilution to favor intramolecular cyclization over intermolecular polymerization.- Temperature: Heating is often required to promote cyclization. Refluxing the reaction mixture is a common practice. The optimal temperature should be determined experimentally.- pH of the reaction medium: The pH can significantly influence the rate of cyclization. For dipeptides with a C-terminal ester, acidic conditions (e.g., in the presence of acetic acid) can catalyze the cyclization.
Presence of multiple spots on TLC or peaks in HPLC of the final product. Formation of byproducts or impurities. - Racemization: Use of certain coupling reagents or harsh reaction conditions can lead to racemization. Consider using milder coupling reagents and conditions.- Oligomerization: As mentioned, running the cyclization reaction at a lower concentration can minimize the formation of linear oligomers.- Purification: Optimize the purification protocol. This may involve trying different solvent systems for column chromatography or optimizing the gradient and column for HPLC.

Experimental Protocols

Synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro)[1]

This protocol is based on the synthesis of Cyclo(L-trans-(4-Hydroxyprolinyl)-L-phenylalanine).

Step 1: Protection of L-trans-4-hydroxyproline

  • Dissolve L-trans-4-hydroxyproline in 4M NaOH solution and cool to 0°C.

  • Add benzyl (B1604629) chloroformate dropwise while maintaining the temperature at 0°C.

  • Stir the mixture for 2 hours, allowing it to warm to room temperature.

  • Extract with diethyl ether. The aqueous phase is then acidified with HCl.

  • Extract the product, N-(Benzyloxycarbonyl)-L-trans-4-hydroxyproline, with ether. A typical yield for this step is around 95%.

Step 2: Formation of the Linear Dipeptide

  • Couple the protected N-(Benzyloxycarbonyl)-L-trans-4-hydroxyproline with L-phenylalanine ethyl ester using a suitable coupling agent (e.g., DCC/HOBt) in an appropriate solvent like DMF.

  • The reaction progress should be monitored by TLC.

  • After completion, the reaction mixture is worked up to isolate the protected linear dipeptide.

Step 3: Deprotection and Cyclization

  • The N-benzyloxycarbonyl (Cbz) group of the linear dipeptide is removed by catalytic hydrogenation using Pd/C as a catalyst.

  • The resulting deprotected dipeptide with a free amino group is then cyclized. This is often achieved by heating the dipeptide ester in a solvent such as methanol or isopropanol, which promotes intramolecular aminolysis to form the diketopiperazine ring.

  • The final product is then purified by column chromatography.

Quantitative Data Summary

StepProductReported Yield
1N-(Benzyloxycarbonyl)-L-trans-4-hydroxyproline95%[1]
2 & 3Cyclo(L-trans-(4-Hydroxyprolinyl)-L-phenylalanine)Yields can vary depending on coupling and cyclization conditions.

Note: The yield for the coupling and cyclization steps can be highly variable and needs to be optimized for each specific setup.

Visualizations

experimental_workflow cluster_protection Step 1: Protection cluster_coupling Step 2: Coupling cluster_cyclization Step 3: Deprotection & Cyclization p1 L-trans-4-hydroxyproline + Benzyl Chloroformate p2 N-(Benzyloxycarbonyl)-L-trans-4-hydroxyproline p1->p2 NaOH, 0°C to RT c1 Protected Hydroxyproline + L-phenylalanine ethyl ester p2->c1 c2 Protected Linear Dipeptide c1->c2 Coupling Agent (e.g., DCC/HOBt) d1 Protected Linear Dipeptide c2->d1 d2 Deprotected Linear Dipeptide d1->d2 H₂, Pd/C d3 Cyclo(L-Phe-trans-4-OH-L-Pro) d2->d3 Heat (Reflux)

Caption: Synthetic workflow for Cyclo(L-Phe-trans-4-OH-L-Pro).

troubleshooting_low_yield cluster_coupling_issues Coupling Step Issues cluster_deprotection_issues Deprotection Step Issues cluster_cyclization_issues Cyclization Step Issues start Low Yield of Cyclo(L-Phe-trans-4-OH-L-Pro) coupling_reagent Inefficient Coupling Reagent start->coupling_reagent coupling_conditions Suboptimal Reaction Conditions (Solvent, Temp, Time) start->coupling_conditions incomplete_deprotection Incomplete N-terminal Deprotection start->incomplete_deprotection cyclization_conditions Suboptimal Cyclization Conditions (Solvent, Temp, Concentration) start->cyclization_conditions side_reactions Side Reactions (Oligomerization, Racemization) start->side_reactions

Caption: Troubleshooting logic for low synthesis yield.

References

Technical Support Center: Diketopiperazine (DKP) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during diketopiperazine (DKP) synthesis. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation as a side reaction?

A1: Diketopiperazine (DKP) formation is a common side reaction in peptide synthesis, particularly during solid-phase peptide synthesis (SPPS).[1] It involves the intramolecular cyclization of a dipeptide unit to form a stable six-membered ring structure.[1] This reaction can lead to the cleavage of the peptide from the resin, resulting in a truncated peptide sequence and a reduced yield of the desired product.[1]

Q2: What is the mechanism of DKP formation in SPPS?

A2: The mechanism involves a nucleophilic attack by the N-terminal amino group of a dipeptidyl-resin on the carbonyl carbon of the C-terminal amino acid's ester linkage to the resin. This intramolecular aminolysis releases the cyclic dipeptide (DKP) from the solid support. The basic conditions used for Fmoc-deprotection in SPPS enhance the nucleophilicity of the N-terminal amine, promoting this side reaction.[1]

Q3: Which factors promote DKP formation?

A3: Several factors can influence the rate and extent of DKP formation:

  • Peptide Sequence: Sequences with a proline residue at the second position (N-terminus) are highly susceptible to DKP formation.[2][3] Other secondary amino acids like sarcosine (B1681465) also increase the likelihood of this side reaction.[1]

  • Resin Type: Resins with acid-labile linkers, such as 2-chlorotrityl chloride (2-CTC) resin, and Wang resins, which anchor the peptide via an ester bond, are prone to DKP formation.[1]

  • Deprotection Conditions: The standard Fmoc deprotection reagent, 20% piperidine (B6355638) in DMF, is a known catalyst for DKP formation due to its basicity.[1][2]

  • Solvent: The choice of solvent can impact the rate of DKP formation.[4][5]

  • Temperature and Time: Elevated temperatures and longer reaction times during deprotection or coupling can increase the incidence of DKP formation.[2]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Peptide/Diketopiperazine

Possible Causes:

  • "Traceless" DKP Formation: In SPPS, the C-terminal dipeptide may cyclize and cleave from the resin, leading to a significant loss of yield, even though the crude product appears pure.[6] This is because the DKP byproduct is washed away, leaving no trace in the final peptide impurity profile.

  • Incomplete Cyclization (for direct DKP synthesis): Reaction conditions such as temperature, time, or catalyst may not be optimal for the intramolecular cyclization.[7]

  • Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of polymeric byproducts.[7]

  • Purification Losses: The desired product may be lost during workup and purification steps.[7]

Troubleshooting Steps:

  • Analyze the Deprotection Solution: If DKP formation in SPPS is suspected, analyze the Fmoc-deprotection solution by LC-MS to detect the presence of the cleaved DKP.[6]

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature for direct DKP synthesis, as it often favors cyclization.[7] For SPPS, consider lowering the temperature during deprotection.[2]

    • Catalyst: For direct synthesis, consider using an acid catalyst like p-toluenesulfonic acid or a dehydrating agent.[7]

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[7]

  • Control Starting Material Concentration: In direct DKP synthesis, using a more dilute solution can favor intramolecular cyclization over intermolecular polymerization.[7]

  • Modify Deprotection Conditions in SPPS: Switch from the standard 20% piperidine/DMF to a milder deprotection cocktail known to suppress DKP formation, such as 2% DBU/5% piperazine (B1678402) in NMP.[1][6]

Issue 2: Presence of Impurities in the Final Product

Possible Causes:

  • Double-Amino-Acid Deletion: DKP formation occurring in the middle of a peptide sequence during SPPS can lead to the deletion of two amino acid residues.[2][8]

  • Racemization/Epimerization: The chiral centers of the amino acids can undergo epimerization under basic, acidic, or thermal conditions, leading to diastereomeric impurities.[9][10] Proline-containing DKPs are particularly prone to epimerization under basic conditions.[10]

  • Side Reactions from Starting Materials: Incomplete reactions or side reactions of the starting amino acids or dipeptides can lead to impurities.

Troubleshooting Steps:

  • Impurity Identification: Use LC-MS/MS to identify the impurities. A double-amino-acid deletion will result in a mass difference corresponding to the two missing residues.

  • Minimize DKP Formation in SPPS:

    • Use Dipeptide Building Blocks: Synthesize and couple an Fmoc-dipeptide directly to the resin. This is a robust method to bypass the formation of a DKP-susceptible intermediate on the solid support.[2]

    • Optimize Fmoc-Removal: Reduce the deprotection time and temperature. Ensure thorough washing after deprotection to remove residual base.[1]

  • Control Racemization:

    • Use Mild Reaction Conditions: Avoid prolonged exposure to strong bases or high temperatures.[9]

    • pH Control: In solution-phase synthesis, maintain a pH where the desired stereoisomer is stable. Epimerization of some DKPs is more rapid under basic conditions.[10]

  • Purification Strategy:

    • Recrystallization: This can be an effective method for purifying the DKP intermediate. For example, the N-protected precursor of fumaryl (B14642384) diketopiperazine can be recrystallized from glacial acetic acid.[11]

    • Chromatography: Reversed-phase HPLC is effective for separating diastereomers (cis and trans isomers) of DKPs.[10]

Data Presentation

Table 1: Comparison of Fmoc-Deprotection Reagents on DKP Formation

Fmoc-Deprotection ReagentDKP Formation (%)Reference
20% Piperidine / DMFHigh (quantitative in some cases)[6]
2% DBU / 5% Piperazine / NMPSignificantly Reduced[6][12]
5% Piperazine / NMP< 4%[6]

Table 2: Troubleshooting Guide Summary

IssuePossible CauseRecommended Action
Low Yield "Traceless" DKP Formation (SPPS)Analyze deprotection solution; Modify deprotection conditions.
Incomplete CyclizationOptimize temperature, time, and catalyst.
PolymerizationUse more dilute solutions.
Impurities Double-Amino-Acid Deletion (SPPS)Use dipeptide building blocks; Optimize Fmoc-removal.
Racemization/EpimerizationUse mild reaction conditions; Control pH.
Starting Material ImpuritiesPurify starting materials; Optimize reaction conditions.

Experimental Protocols

Protocol 1: Minimized DKP Formation during Fmoc-Deprotection in SPPS

This protocol utilizes an alternative Fmoc-removal cocktail to suppress DKP formation.[1]

Materials:

  • Peptide-resin

  • N-methyl-2-pyrrolidone (NMP)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperazine

  • Fmoc-deprotection solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP

Procedure:

  • First Deprotection: Drain the solvent from the peptide-resin and add the 2% DBU / 5% piperazine / NMP solution. Agitate for 5 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution to the resin and agitate for 30 minutes.

  • Washing: Drain the solution and wash the resin thoroughly with NMP (at least five times) to remove all traces of DBU and piperazine.

Protocol 2: Detection of DKP Impurities by LC-MS

This protocol outlines a general method for identifying DKP byproducts.[1]

Materials:

  • Crude peptide or synthesis reaction sample

  • Acetonitrile (ACN)

  • Water (H₂O) with 0.1% Formic Acid (FA)

  • LC-MS system with a C18 column

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude product or a sample from the reaction mixture in a suitable solvent (e.g., 50% ACN/H₂O).

  • LC Separation: Inject the sample onto the C18 column. Use a gradient elution method, for example, starting from 5% ACN (with 0.1% FA) to 95% ACN (with 0.1% FA) over 15-30 minutes.

  • MS Detection: Monitor the eluent using the mass spectrometer in positive ion mode. Scan for the expected mass-to-charge ratio (m/z) of the protonated DKP byproduct ([M+H]⁺).

  • MS/MS Analysis (Optional): To confirm the identity, perform tandem mass spectrometry (MS/MS) on the suspected DKP peak. The fragmentation pattern can provide structural confirmation.

Protocol 3: Recrystallization of N-Protected DKP Precursor

This protocol is a general guideline for the purification of a DKP intermediate by recrystallization.[11]

Materials:

  • Crude N-protected DKP precursor

  • Glacial acetic acid

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of hot glacial acetic acid.

  • Cooling: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may improve the yield.

  • Isolation: Isolate the purified crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Mandatory Visualization

DKP_Formation_Mechanism dipeptidyl_resin Dipeptidyl-Resin (H₂N-AA²-CO-NH-AA¹-CO-O-Resin) intermediate Cyclic Intermediate dipeptidyl_resin->intermediate Intramolecular Nucleophilic Attack dkp Diketopiperazine (DKP) (cyclo-AA¹-AA²) intermediate->dkp Cleavage resin Resin-OH intermediate->resin Cleavage base Base (e.g., Piperidine)

Mechanism of Diketopiperazine Formation in SPPS.

Troubleshooting_Workflow start Low Yield or Impurity Detected check_sequence Is Proline or other secondary amino acid at position 2? start->check_sequence dkp_likely High risk of DKP formation. check_sequence->dkp_likely Yes other_issues Consider other side reactions (e.g., incomplete coupling, racemization). check_sequence->other_issues No strategy Select Mitigation Strategy dkp_likely->strategy other_issues->strategy modify_deprotection Modify Fmoc-Deprotection (e.g., 2% DBU/5% Piperazine/NMP) strategy->modify_deprotection dipeptide_coupling Use Dipeptide Building Block strategy->dipeptide_coupling optimize_conditions Optimize Reaction Conditions (Time, Temperature) strategy->optimize_conditions purify Purify Product (Recrystallization, HPLC) modify_deprotection->purify dipeptide_coupling->purify optimize_conditions->purify

Troubleshooting Workflow for DKP-Related Issues.

Purification_Workflow start Crude Diketopiperazine Product recrystallization Recrystallization (e.g., from glacial acetic acid) start->recrystallization check_purity1 Check Purity (TLC, LC-MS) recrystallization->check_purity1 hplc Preparative HPLC (Reversed-Phase) check_purity1->hplc Purity < Target pure_product Pure Diketopiperazine check_purity1->pure_product Purity ≥ Target check_purity2 Check Purity & Isomer Ratio (LC-MS, Chiral GC/HPLC) hplc->check_purity2 check_purity2->pure_product Purity & Isomer Ratio OK further_purification Further Purification Needed check_purity2->further_purification Further Purification Needed further_purification->hplc Re-run HPLC

General Purification Workflow for Diketopiperazines.

References

Technical Support Center: Cyclic Dipeptide Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the characterization of cyclic dipeptides (CDPs), also known as diketopiperazines (DKPs).[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing cyclic dipeptides?

A1: Cyclic dipeptides present unique analytical challenges due to their rigid, cyclic structure.[2][3] Key difficulties include:

  • Structural Elucidation: The cyclic nature conceals N- and C-termini, making traditional sequencing methods like Edman degradation ineffective.[4] Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are the primary tools, but interpretation can be complex.[4]

  • Stereochemistry Determination: Assigning the absolute configuration of multiple chiral centers is a significant hurdle, crucial for understanding biological activity.[5][6]

  • Purification: Separating the target cyclic dipeptide from linear precursors, diastereomers, and other impurities can be difficult.[7][8]

  • Quantification: Accurately quantifying CDPs in complex mixtures, such as biological samples or food products, requires specialized methods to overcome matrix effects and ionization suppression.[9][10]

  • Solubility and Stability: Some cyclic peptides exhibit poor solubility in common analytical solvents and can degrade under certain conditions.[11]

Q2: Why is mass spectrometry sequencing of cyclic dipeptides difficult?

A2: Sequencing cyclic peptides by MS is challenging because a single cleavage only opens the ring, forming various linear isomers with the same mass-to-charge ratio (m/z).[4] To obtain sequence information, at least two bond cleavages are required to release a neutral segment.[4] This necessitates multi-stage mass spectrometry (MSn) experiments, which can be complex to interpret.[4][12]

Q3: Can 1D NMR alone confirm the cyclic nature of a peptide?

A3: While 1D ¹H-NMR can provide initial clues, it is generally insufficient for unambiguous confirmation.[13] Comparing the number of amide (NH) protons to the expected number for a linear versus cyclic version can be an indicator.[13] However, 2D NMR techniques like COSY, HMBC, and NOESY/ROESY, which show correlations between residues, are necessary for definitive structural validation.[13]

Q4: What factors influence the biological activity of cyclic dipeptides?

A4: The biological activity of CDPs is highly dependent on their three-dimensional structure and the stereochemistry of the constituent amino acids.[1][5] Even small changes in the configuration of a single amino acid can significantly alter cytotoxic effects.[1] Their rigid conformation increases binding affinity and specificity compared to linear peptides.[11]

Troubleshooting Guides

Mass Spectrometry (MS) Analysis
Problem Possible Cause(s) Troubleshooting Solution(s)
Ambiguous sequence from MS/MS data. Ring opening produces multiple linear isomers, complicating fragment interpretation.[4]Employ multi-stage mass spectrometry (MSn). Select a primary fragment ion from the MS² spectrum and subject it to further fragmentation (MS³). This helps to piece together the sequence information in a stepwise manner.[4]
Difficulty resolving isomeric linear peptide metabolites from the cyclic peptide. Co-elution of isomers with identical m/z ratios in traditional LC-MS/MS.[14][15]Utilize high-resolution ion mobility-mass spectrometry (IM-MS). This technique separates ions based on their size and shape (collision cross-section) in addition to their m/z, allowing for the resolution of isomers.[14][15]
Inconsistent fragmentation patterns. The presence of different protomers (isomers differing by the site of protonation) can lead to different ring-opening pathways upon collision-induced dissociation (CID).[16]Compare ion mobility profiles in both positive and negative ionization modes. A difference may suggest the presence of protomers. Varying the ion accumulation time in the mass spectrometer can also alter the population of kinetically trapped structures, providing further evidence.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Possible Cause(s) Troubleshooting Solution(s)
Overlapping peaks in ¹H-NMR spectrum. Protons in similar chemical environments lead to signal overlap, obscuring coupling patterns and integrations.Try a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄). Solvent effects can alter chemical shifts and resolve overlapping signals.[17]
Broad NMR peaks. Poor shimming, sample inhomogeneity (poor solubility), or high sample concentration.[17]1. Re-shim the magnet. 2. Ensure the sample is fully dissolved; try a different solvent if necessary. 3. Dilute the sample.
Uncertainty in assigning NH or OH protons. These protons are exchangeable.Add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium, causing their corresponding peaks to disappear.[17]
Complex spectrum suggesting multiple conformations. Cyclic peptides can be conformationally flexible in solution.[18] You may be observing rotamers (conformational isomers).Acquire the spectrum at a higher temperature. This can increase the rate of interconversion between rotamers, potentially leading to a time-averaged, simpler spectrum.[17]
Difficulty determining 3D structure from sparse NOE data. Insufficient or ambiguous Nuclear Overhauser effect (NOE) restraints to define a single, high-confidence structure.[19]Use a combined approach like CANDLE (Conformational Analysis from NMR and Density-functional prediction of Low-energy Ensembles). This method uses experimentally measured ¹H and ¹³C chemical shifts, compares them to DFT-predicted shifts for a range of MD-simulated conformers, and identifies the best-fit conformational ensemble.[19]
HPLC Purification
Problem Possible Cause(s) Troubleshooting Solution(s)
Poor separation of cyclic dipeptide from linear precursors or impurities. Inappropriate column chemistry or mobile phase conditions.1. Screen Columns: Start with a standard C18 reversed-phase column and, if separation is poor, switch to a phase with different properties (e.g., C4 for very hydrophobic peptides, or a phenyl-hexyl phase).[3][20] 2. Optimize Gradient: Use a shallow gradient (e.g., 1% increase in organic solvent per minute) to improve resolution.[20] 3. Vary pH: Adjusting the mobile phase pH can alter the charge state and retention of the peptide and impurities, often dramatically improving selectivity.[20]
Sample degradation during sample preparation or analysis. Instability of the cyclic dipeptide in aqueous solutions.For samples initially dissolved in DMSO, minimize the amount of water in the final dilution. If degradation is observed in aqueous mobile phases, conduct stability studies. A 100% DMSO sample preparation may be necessary, though potential for strong solvent effects should be monitored.[11]
No peak observed or poor peak shape. Poor solubility of the peptide in the mobile phase. Metal-analyte interactions with stainless steel HPLC components.1. Solvent: Ensure the sample is fully solubilized before injection. The initial mobile phase condition should be weak enough to allow the peptide to focus on the head of the column.[20] 2. Hardware: Use HPLC systems with MaxPeak High Performance Surfaces to mitigate non-specific binding of peptides to metal surfaces, which can cause peak tailing and loss of recovery.[11]

Key Experimental Protocols

Protocol 1: General Strategy for MSn Sequencing of Cyclic Peptides
  • Objective: To determine the amino acid sequence of an unknown cyclic peptide.

  • Methodology:

    • Ionization: Infuse the sample into the mass spectrometer using electrospray ionization (ESI).

    • MS¹ Scan: Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]⁺ of the cyclic peptide.

    • MS² Experiment (CID): Isolate the [M+H]⁺ ion in the ion trap and subject it to collision-induced dissociation (CID). This first fragmentation step primarily serves to open the cyclic ring.

    • Selection of Primary Fragment: From the resulting MS² product ion spectrum, select a primary acylium ion (a fragment that has lost a portion of the peptide).

    • MS³ Experiment: Isolate the selected primary fragment ion and subject it to a consecutive round of CID.

    • Data Interpretation: Analyze the MS³ spectrum to identify fragment ions (typically b- and y-ions) that reveal the sequence of the linearized, fragmented peptide. Repeat the process (MS⁴, etc.) on other fragment ions if necessary to build the complete sequence.[4]

Protocol 2: Absolute Stereochemistry Determination using Marfey's Method
  • Objective: To determine the absolute configuration (D or L) of the constituent amino acids in a cyclic dipeptide.

  • Methodology:

    • Acid Hydrolysis: Completely hydrolyze the cyclic peptide into its individual amino acid constituents using 6N HCl at ~110°C for 24 hours.[21]

    • Derivatization: Divide the hydrolysate into two portions. React one portion with L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and the other portion with D-FDAA. This creates diastereomeric derivatives of the amino acids.

    • LC-MS Analysis: Analyze the two derivatized samples, along with derivatized D- and L-amino acid standards, by reversed-phase HPLC, typically with UV or MS detection.

    • Retention Time Comparison: Compare the retention times of the amino acid derivatives from the hydrolysate with those of the known standards. The L-amino acid derivatives formed with L-FDAA will have different retention times than the D-amino acid derivatives formed with L-FDAA. This allows for the unambiguous assignment of the stereochemistry for each amino acid in the original peptide.[21]

Visualizations

Logical Workflow for Troubleshooting HPLC Purification

HPLC_Troubleshooting_Workflow start Start: Poor Peak Resolution or Shape in HPLC check_sol Is the sample fully soluble in the mobile phase? start->check_sol change_solvent Modify sample diluent or initial mobile phase conditions check_sol->change_solvent No screen_cols Screen different column chemistries (C18, C4, Phenyl) check_sol->screen_cols Yes change_solvent->screen_cols optimize_grad Is separation still poor? screen_cols->optimize_grad shallow_grad Implement a shallower gradient (e.g., <1% B/min) optimize_grad->shallow_grad Yes adjust_ph Is selectivity the issue? optimize_grad->adjust_ph No shallow_grad->adjust_ph ph_screen Screen different mobile phase pH values adjust_ph->ph_screen Yes check_hardware Consider metal-analyte interactions (peak tailing) adjust_ph->check_hardware No ph_screen->check_hardware use_mps Use system with MaxPeak Surfaces check_hardware->use_mps Yes success End: Successful Separation check_hardware->success No use_mps->success

Caption: Troubleshooting workflow for HPLC purification of cyclic dipeptides.

Experimental Workflow for MSn Sequencing

MSn_Sequencing_Workflow cluster_ms Mass Spectrometer ms1 Step 1: MS¹ Scan Identify [M+H]⁺ ms2 Step 2: Isolate [M+H]⁺ & perform MS² (CID) (Ring Opening) ms1->ms2 ms3 Step 3: Select Primary Fragment Ion & perform MS³ (CID) ms2->ms3 analysis Step 4: Analyze MS³ Spectrum (Identify Sequence Fragments) ms3->analysis start Inject Sample start->ms1 decision Full sequence determined? analysis->decision repeat Select another fragment from MS² and repeat MS³ decision->repeat No finish End: Sequence Elucidated decision->finish Yes repeat->ms3

References

Technical Support Center: Optimizing Peptide Coupling for Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing peptide coupling conditions involving sterically hindered amino acids. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in peptide synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section provides systematic approaches to troubleshoot and resolve common issues encountered during the coupling of hindered amino acids.

Issue 1: Low or Incomplete Coupling Efficiency

You observe a significant amount of unreacted starting material or deletion sequences in your final product analysis (e.g., by HPLC or mass spectrometry).

Initial Assessment:
  • Confirm Reagent Quality: Ensure all amino acids, coupling reagents, and solvents are of high purity and anhydrous where necessary.

  • Standard Protocol Check: Verify that your standard coupling protocol (reagent equivalents, reaction time, temperature) is appropriate for routine couplings.

Troubleshooting Strategy:

If the initial assessment reveals no obvious errors, proceed with the following optimization steps. A decision-making workflow is illustrated below.

G start Incomplete Coupling Detected reagent Switch to Potent Coupling Reagent (e.g., HATU, HCTU, COMU) start->reagent Standard reagent (DCC/HBTU) fails double_couple Perform Double Coupling reagent->double_couple Still incomplete success Coupling Successful reagent->success Complete temp Increase Reaction Temperature (Conventional or Microwave) double_couple->temp Still incomplete double_couple->success Complete solvent Optimize Solvent System (e.g., NMP, DMF/DMSO) temp->solvent Still incomplete temp->success Complete acyl_fluoride Consider Acyl Fluoride (B91410) Method (For extremely hindered cases) solvent->acyl_fluoride Still incomplete solvent->success Complete acyl_fluoride->success Complete fail Consult Specialist acyl_fluoride->fail Still fails

Caption: Troubleshooting workflow for incomplete peptide coupling.

Issue 2: Significant Racemization Detected

Analysis of your peptide shows a high percentage of the D-isomer for a specific amino acid, compromising the stereochemical purity of your product.

Contributing Factors:
  • Strong Base: Over-activation or prolonged exposure to strong bases (like DIPEA) can facilitate the abstraction of the amino acid's alpha-proton, leading to racemization, especially via an oxazolone (B7731731) intermediate.[1]

  • High Temperature: Elevated temperatures, while beneficial for coupling efficiency, can increase the rate of racemization.[2]

  • Highly Activating Reagents: The most potent coupling reagents can sometimes increase the risk of racemization if not used under optimized conditions.

  • Sensitive Residues: Amino acids like Cysteine (Cys) and Histidine (His) are particularly prone to racemization.[1]

Mitigation Strategies:
  • Base Selection: Switch from a strong, non-hindered base like DIPEA to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or sym-collidine.[1]

  • Additive Choice: Ensure your coupling cocktail includes a racemization-suppressing additive. OxymaPure and HOAt are generally considered superior to HOBt.

  • Temperature Control: If using elevated temperatures, perform a temperature titration to find the lowest effective temperature that achieves complete coupling without significant racemization.

  • Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin-bound amine to reduce the lifetime of the highly reactive species.

Frequently Asked Questions (FAQs)

Q1: Why is my standard coupling protocol (e.g., with DCC/DIC or HBTU) failing for a specific amino acid?

A1: Standard carbodiimide (B86325) (DCC, DIC) and HOBt-based uronium reagents (HBTU, TBTU) are often inefficient for coupling sterically hindered amino acids.[3] This inefficiency arises from:

  • Steric Hindrance: Bulky side chains (e.g., Val, Ile, Aib) or N-methylated backbones physically block the approach of the activated carboxyl group to the N-terminal amine.[4]

  • Secondary Structure/Aggregation: The growing peptide chain can fold or aggregate on the solid support, making the N-terminus inaccessible.[5][6] It is highly recommended to switch to a more potent coupling reagent.

Q2: Which coupling reagents are most effective for hindered amino acids?

A2: For difficult couplings, aminium/uronium salts that form highly reactive OAt (e.g., HATU) or Oxyma esters (e.g., COMU) are preferred.[7][8] Phosphonium salt reagents like PyAOP are also highly effective.[9] These reagents generate more reactive activated esters than their HOBt-based counterparts (HBTU, PyBOP), which helps to overcome the steric barrier.[7][9] For extremely challenging couplings, such as between two α,α-disubstituted amino acids (e.g., Aib-Aib), converting the carboxylic acid to an acyl fluoride may be the most effective strategy.[7][10]

Q3: I've switched to HATU, but the coupling is still incomplete. What other parameters can I optimize?

A3: If a powerful reagent alone is insufficient, consider these strategies:

  • Double Coupling: Repeat the coupling step with a fresh preparation of activated amino acid and reagents. This is a very common and effective method to drive the reaction to completion.[11][12]

  • Increase Reagent Equivalents: Increase the concentration of the amino acid and coupling reagents (e.g., from 3-5 eq. to 5-10 eq.) to increase the reaction rate.[11]

  • Elevated Temperature: Perform the coupling at a higher temperature (e.g., 40-60°C).[4] This can be achieved through conventional heating or, more efficiently, with a microwave peptide synthesizer.[13][14][15]

  • Solvent Choice: Use solvents known to disrupt peptide aggregation and improve resin swelling, such as N-methyl-2-pyrrolidone (NMP) or mixtures of DMF with DMSO.[11]

Q4: What is "double coupling" and when should I use it?

A4: "Double coupling" is the practice of repeating the coupling step for a specific amino acid to ensure the reaction proceeds to completion.[12] It is particularly useful for sterically hindered residues like Arginine or when coupling to another bulky residue.[12] It is also recommended when synthesizing sequences known to aggregate.[11] The procedure involves completing the first coupling, washing the resin, and then repeating the coupling step with a fresh set of reagents before moving on to the next deprotection step.

Q5: What are the risks of using "forcing conditions" like high temperatures or highly reactive reagents?

A5: The primary side reaction to be concerned about is racemization , which is the loss of the amino acid's chiral integrity.[3] The risk of racemization increases with stronger bases, higher temperatures, and prolonged reaction times.[1] Another potential side reaction with uronium/aminium reagents (like HATU, HCTU) is guanidinylation , where the reagent reacts with the free N-terminus, capping the peptide chain.[6] This can be minimized by pre-activating the amino acid before adding it to the resin and avoiding a large excess of the coupling reagent.[6] Phosphonium-based reagents like PyBOP do not cause this side reaction.[5][9]

Data Presentation: Comparison of Coupling Reagents

The selection of a coupling reagent is critical and depends on the specific challenge. The tables below summarize quantitative data from various studies.

Table 1: Performance of Coupling Reagents for Hindered Sequences
Reagent/AdditiveModel PeptideKey ConditionsCrude Purity / YieldReference(s)
HATU Aib-enkephalin2x1 min couplingHigh Purity[5]
HCTU Aib-enkephalin2x1 min couplingHigh Purity (slightly lower than HATU)[5]
PyBOP Aib-enkephalin2x1 min couplingLower Purity[5]
COMU Aza-peptide40°C~100% conversion (fastest rate)[16]
HATU Aza-peptide25°C~100% conversion (slower rate)[16]
HCTU / HDMC Aza-peptide25°C~50% conversion[16]
DIC / Oxyma Pure Aib-enkephalinDMF Solvent42.8% Yield[4]
DIC / Oxyma Pure Aib-enkephalin2-MeTHF Solvent97.0% Yield[4]

Note: Direct comparison is challenging as conditions vary between studies. This table highlights general performance trends.

Table 2: General Characteristics of Common Potent Coupling Reagents
ReagentReagent TypeRelative ReactivityRacemization RiskKey Advantages
HATU Aminium Salt (HOAt-based)Very HighLow-ModerateGold standard for difficult couplings.[5][7]
HCTU Aminium Salt (Cl-HOBt-based)HighLow-ModerateMore economical alternative to HATU, very fast.[5][7]
COMU Uronium Salt (Oxyma-based)Very HighLowHigh solubility, safer (non-explosive base).[7][8][17]
PyBOP Phosphonium Salt (HOBt-based)Medium-HighLowNo guanidinylation side reaction.[5]
PyAOP Phosphonium Salt (HOAt-based)Very HighLowHOAt-analog of PyBOP, very reactive.[7]

Experimental Protocols

Protocol 1: Standard Coupling with HATU for a Hindered Amino Acid

This protocol is a general guideline for a solid-phase coupling reaction and may require optimization.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

    • Perform Fmoc-deprotection using 20% piperidine (B6355638) in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x), isopropanol (B130326) (3x), and DMF (5x).[4]

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-protected hindered amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add a non-nucleophilic base like DIPEA (8 equivalents).

    • Allow the pre-activation to proceed for 1-5 minutes. The solution may change color.[3]

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-4 hours. For very difficult couplings, the time can be extended or the temperature raised to 40-50°C.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test to check for reaction completion (a negative test indicates complete coupling).

    • Once complete, wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove excess reagents and byproducts.

G cluster_0 Resin Preparation cluster_1 Activation cluster_2 Coupling & Wash Swell Swell Resin in DMF Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Resin (DMF, IPA) Deprotect->Wash1 Couple Add to Resin Agitate (1-4h, RT) Wash1->Couple Dissolve Dissolve AA, HATU in DMF AddBase Add DIPEA Dissolve->AddBase Preactivate Pre-activate (1-5 min) AddBase->Preactivate Preactivate->Couple Monitor Monitor Reaction (Kaiser Test) Couple->Monitor Wash2 Final Wash (DMF, DCM) Monitor->Wash2

Caption: Experimental workflow for a HATU-mediated coupling cycle.

Protocol 2: Double Coupling for a Highly Hindered Residue

Use this protocol when a single coupling with a potent reagent is insufficient.

  • First Coupling:

    • Follow steps 1-3 from the "Standard Coupling with HATU" protocol.

    • Agitate for the standard coupling time (e.g., 2 hours).

  • Intermediate Wash:

    • Filter the reaction solution.

    • Wash the resin thoroughly with DMF (3-5x) to remove byproducts from the first coupling.

  • Second Coupling:

    • Prepare a fresh solution of activated amino acid as described in "Amino Acid Activation" (Step 2 of the HATU protocol).

    • Add this fresh solution to the resin.

    • Agitate for another 1-2 hours.

  • Final Monitoring and Washing:

    • Perform a Kaiser test to confirm completion.

    • Once complete, perform the final, thorough washing steps as described in the standard protocol.

Protocol 3: Acyl Fluoride Generation and Coupling

This advanced method is for extremely hindered couplings where other methods fail. It involves the in situ generation of a highly reactive acyl fluoride.

  • Acyl Fluoride Formation (in situ):

    • Caution: Work in a well-ventilated fume hood and use anhydrous solvents.

    • Dissolve the protected, hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in anhydrous DCM.

    • Add a suitable fluorinating agent (e.g., TFFH, 1 equivalent) and a base like DIPEA or collidine (2 equivalents).

    • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride.[3]

  • Coupling Reaction:

    • Add the freshly prepared acyl fluoride solution directly to the vessel containing the deprotected, resin-bound peptide.

    • Agitate the reaction at room temperature. Reaction times can be significantly longer (e.g., 4-24 hours) for these couplings.

    • Monitor the reaction for completion.

  • Washing:

    • Once complete, wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.

G AA Protected Amino Acid (Fmoc-AA-OH) ActiveEster Highly Reactive OAt/Oxyma Ester AA->ActiveEster Reagents Coupling Reagent (HATU, COMU, etc.) + Base (DIPEA) Reagents->ActiveEster CoupledPeptide Coupled Peptide (Elongated Chain) ActiveEster->CoupledPeptide Peptide Resin-Bound Peptide (Free N-Terminus) Peptide->CoupledPeptide Byproducts Byproducts (Urea, H-OAt, etc.) CoupledPeptide->Byproducts

References

Technical Support Center: Preventing Epimerization in Cyclic Dipeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to epimerization during cyclic dipeptide (2,5-diketopiperazine) synthesis.

Troubleshooting Guide

Problem: Significant epimerization of the desired cyclic dipeptide is observed.

Possible Causes and Solutions:

CauseRecommended Action
Strong Base Catalysis The use of strong bases is a primary driver of epimerization through the abstraction of the α-proton.[1][2] It is advisable to switch to a weaker base for the cyclization step. Studies have shown that weaker bases significantly improve the diastereoselectivity of the reaction.[2]
High Reaction Temperature Elevated temperatures can increase the rate of epimerization.[3][4] It is recommended to conduct the cyclization at a lower temperature. Monitor the reaction progress to find the optimal balance between reaction rate and stereochemical integrity.
Inappropriate Solvent Choice The polarity of the solvent can influence the rate of both cyclization and epimerization.[2][5][6] Experiment with a range of aprotic solvents of varying polarity. For instance, a switch from a 9:1 DCM/DMF mixture to 100% DMF has been shown to slow the rate of C-terminal epimerization in some cases.[2]
Prolonged Reaction Time Extended exposure to basic conditions can increase the extent of epimerization. Aim for the shortest reaction time necessary for complete cyclization by closely monitoring the reaction's progress.
Sub-optimal Coupling Reagent The choice of coupling reagent for the initial dipeptide formation can influence the stereochemical purity of the final cyclic product. If epimerization is suspected to originate from this step, consider using coupling reagents known to suppress racemization, such as those incorporating HOBt or HOAt.[2]
Amino Acid Susceptibility Certain amino acids, such as phenylglycine, methionine, and histidine, are more prone to epimerization due to the increased acidity of their α-proton.[1] For these sensitive residues, it is crucial to employ milder reaction conditions (weaker base, lower temperature).

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of cyclic dipeptide synthesis?

A1: Epimerization is a chemical process where the configuration of a single stereogenic center in a molecule is inverted. In cyclic dipeptide synthesis, this typically occurs at the α-carbon of one of the amino acid residues, converting the desired diastereomer into its epimer.[1] This is a significant issue as the epimer will have different biological and physical properties from the intended product, complicating purification and potentially altering its bioactivity.[1][7]

Q2: How does the choice of base affect epimerization?

A2: The base plays a critical role in the epimerization process. Stronger bases can more readily abstract the acidic α-proton of the amino acid residue, leading to the formation of a planar enolate intermediate. This intermediate can then be reprotonated from either face, resulting in a mixture of diastereomers.[1] Research has demonstrated that weaker bases minimize epimerization and lead to higher diastereoselectivity in cyclic peptide formation.[2]

Q3: Can the structure of the amino acids in the dipeptide influence the likelihood of epimerization?

A3: Yes, the structure of the amino acid side chains can significantly impact the susceptibility to epimerization. Amino acids with electron-withdrawing groups in their side chains, such as phenylglycine, can stabilize the anionic intermediate formed upon deprotonation, thus increasing the likelihood of epimerization.[1] Histidine is also particularly prone to epimerization due to the basicity of its imidazole (B134444) side chain.[1]

Q4: Are there any general recommendations for reaction conditions to minimize epimerization?

A4: To minimize epimerization, it is generally recommended to use the mildest reaction conditions possible. This includes employing weaker bases, maintaining low reaction temperatures, and minimizing the reaction time.[2][8] The choice of solvent can also be critical, and it may be necessary to screen different solvents to find the optimal conditions for your specific dipeptide.[2][9] In some cases, acid-catalyzed cyclization may be preferable to base-catalyzed methods to avoid issues with racemization.[10]

Q5: How can I detect and quantify epimerization in my product?

A5: Epimerization can be detected and quantified using chiral chromatography techniques, such as chiral HPLC or GC, which can separate the desired diastereomer from its epimer. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for detecting epimers, often showing distinct signals for the different diastereomers.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Epimerization during Solution-Phase Cyclization

This protocol provides a general guideline for the cyclization of a linear dipeptide methyl ester to a cyclic dipeptide, with an emphasis on minimizing epimerization.

  • Deprotection of the N-terminal protecting group:

    • If the N-terminus is protected with a Boc group, it can be removed using a solution of 4M HCl in 1,4-dioxane.

    • If an Fmoc group is used, it can be removed with a solution of 20-30% piperidine (B6355638) in DMF.[10]

    • Ensure complete removal of the deprotection reagents as residual acid or base can affect the subsequent cyclization step.

  • Cyclization:

    • Dissolve the deprotected linear dipeptide ester in a suitable aprotic solvent (e.g., DMF, DCM, or a mixture thereof) under dilute conditions (typically 1-10 mM) to favor intramolecular cyclization over intermolecular polymerization.[8]

    • Add a weak base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), in a stoichiometric amount or slight excess. The choice and amount of base should be optimized for the specific substrate.[2]

    • Stir the reaction at a controlled low temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can be purified by flash column chromatography or recrystallization to isolate the desired cyclic dipeptide.

Protocol 2: Simultaneous Deprotection-Coupling to Prevent Diketopiperazine Formation and Epimerization

This method is particularly useful for dipeptides prone to diketopiperazine formation upon deprotection, which can also lead to epimerization. The principle is to trap the newly formed N-terminal amine with an activated amino acid before it can undergo intramolecular cyclization.[11]

  • Preparation of Reagents:

    • Prepare a solution of the Z-protected dipeptide methyl ester in a suitable solvent such as dioxane (5-10 mM).

    • Prepare a solution of the incoming Boc- or Teoc-protected amino acid active ester (e.g., pentafluorophenyl or N-hydroxysuccinimide ester) in the same solvent (1.25-1.5 equivalents).

  • Simultaneous Deprotection and Coupling:

    • To the solution of the Z-protected dipeptide, add 10% Palladium on carbon catalyst (30-40% by weight).

    • Add the solution of the activated amino acid.

    • Subject the reaction mixture to hydrogenolysis (e.g., under a hydrogen atmosphere) for 2-3 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure.

    • Purify the resulting protected tripeptide by standard chromatographic methods.

Quantitative Data Summary

Table 1: Effect of Base on Epimerization during Peptide Activation

BaseEquivalentsAmino AcidEpimerization (%)
DIPEA1Phe2.4
DIPEA3Phe11.4
DIPEA2Phe3.7
DIPEA2Leu2.5
DIPEA2Val1.7
Bu3N2Phe4.1

Data adapted from a study on epimerization during peptide activation, highlighting the impact of base type and concentration.[1]

Visualizations

Epimerization_Mechanism cluster_0 Epimerization Pathway L_Dipeptide L-Amino Acid Residue (in dipeptide) Planar_Enolate Planar Enolate Intermediate L_Dipeptide->Planar_Enolate α-proton abstraction Base Base (B:) Base->L_Dipeptide Proton_Abstraction Proton Abstraction D_Dipeptide D-Amino Acid Residue (Epimer) Planar_Enolate->D_Dipeptide protonation from opposite face Reprotonation Reprotonation (BH)

Caption: Mechanism of base-catalyzed epimerization in a dipeptide.

Troubleshooting_Workflow Start Epimerization Detected Check_Base Is a strong base used? Start->Check_Base Switch_Base Switch to a weaker base (e.g., NMM) Check_Base->Switch_Base Yes Check_Temp Is the reaction temperature high? Check_Base->Check_Temp No End Epimerization Minimized Switch_Base->End Lower_Temp Lower the reaction temperature Check_Temp->Lower_Temp Yes Check_Solvent Optimize Solvent System Check_Temp->Check_Solvent No Lower_Temp->End Change_Solvent Screen alternative aprotic solvents Check_Solvent->Change_Solvent Yes Check_Solvent->End No Change_Solvent->End

Caption: Troubleshooting workflow for addressing epimerization.

References

Cyclo(L-Phe-trans-4-OH-L-Pro) stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Cyclo(L-Phe-trans-4-OH-L-Pro), along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Cyclo(L-Phe-trans-4-OH-L-Pro)?

The main degradation route for Cyclo(L-Phe-trans-4-OH-L-Pro), a diketopiperazine (DKP), is the hydrolysis of the amide bonds within its piperazine-2,5-dione ring.[1] This initial hydrolysis results in the formation of the linear dipeptide, L-Phenylalanyl-trans-4-hydroxy-L-proline. Under more severe conditions, such as strong acidity or basicity, further hydrolysis can occur, breaking the dipeptide into its constituent amino acids: L-phenylalanine and trans-4-hydroxy-L-proline.[1]

Q2: What are the recommended storage conditions for solid Cyclo(L-Phe-trans-4-OH-L-Pro)?

To ensure maximum stability and shelf-life, the solid (powder) form of Cyclo(L-Phe-trans-4-OH-L-Pro) should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to keep the compound at -20°C, which can preserve its integrity for up to three years.[2][3] For shorter periods, storage at 4°C is also acceptable for up to two years.[2]

Q3: How should I store solutions of Cyclo(L-Phe-trans-4-OH-L-Pro)?

Stock solutions of Cyclo(L-Phe-trans-4-OH-L-Pro) should be stored at low temperatures to maintain their stability. For long-term storage of up to six months, it is recommended to keep solutions at -80°C.[2][4] For shorter-term storage of up to one month, -20°C is suitable.[2][4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: In which solvents is Cyclo(L-Phe-trans-4-OH-L-Pro) soluble?

Cyclo(L-Phe-trans-4-OH-L-Pro) is soluble in various organic solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), methanol (B129727), acetone, chloroform, dichloromethane, and ethyl acetate.[5] For biological experiments, DMSO is a commonly used solvent; however, it is crucial to use freshly opened DMSO as it is hygroscopic, and the presence of water can impact solubility.[4]

Q5: How stable is Cyclo(L-Phe-trans-4-OH-L-Pro) in solution?

Cyclic dipeptides like Cyclo(L-Phe-trans-4-OH-L-Pro) are generally more resistant to enzymatic degradation compared to their linear counterparts.[1] However, their stability in solution is influenced by factors such as pH and temperature. The compound is most stable in neutral to slightly acidic conditions (pH 3-7). Under strongly acidic or basic conditions, the rate of hydrolysis of the amide bonds increases, leading to degradation.[1]

Data Presentation

Table 1: Recommended Storage Conditions
FormStorage TemperatureDuration
Solid (Powder)-20°C3 years[2][3]
4°C2 years[2]
In Solvent-80°C6 months[2][4]
-20°C1 month[2][4]
Table 2: Illustrative Stability Profile of Cyclo(L-Phe-trans-4-OH-L-Pro) in Aqueous Solution*
pHTemperatureConditionExpected StabilityPrimary Degradation Product
225°CAcidicLowLinear Dipeptide
425°CMildly AcidicHighMinimal Degradation
725°CNeutralHighMinimal Degradation
925°CMildly BasicModerateLinear Dipeptide
74°CRefrigeratedVery HighNegligible Degradation
737°CPhysiologicalModerate to HighGradual formation of Linear Dipeptide
725°CExposed to UV LightModeratePotential for photodegradation

*Note: This table presents hypothetical data for illustrative purposes, based on the general principles of diketopiperazine stability. Actual stability may vary based on specific buffer components and other experimental conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Cyclo(L-Phe-trans-4-OH-L-Pro)

This protocol outlines a general method for assessing the stability of Cyclo(L-Phe-trans-4-OH-L-Pro) using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of Cyclo(L-Phe-trans-4-OH-L-Pro) in a suitable solvent such as methanol or DMSO.

  • For analysis, dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-30 min: 5% to 95% B

    • 30-35 min: 95% B

    • 35-40 min: 95% to 5% B

    • 40-45 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and 254 nm[1]

  • Injection Volume: 10 µL

3. Data Analysis:

  • Integrate the peak areas to determine the purity of Cyclo(L-Phe-trans-4-OH-L-Pro).

  • Identify any additional peaks as potential degradation products. The primary degradation product, the linear dipeptide, will have a different retention time.

Protocol 2: Forced Degradation Study

To understand the degradation profile of Cyclo(L-Phe-trans-4-OH-L-Pro), a forced degradation study can be performed under various stress conditions.

1. Acidic Hydrolysis:

  • Incubate a solution of the compound in 0.1 M HCl at 60°C for 24 hours.

  • Neutralize the sample before HPLC analysis.

2. Basic Hydrolysis:

  • Incubate a solution of the compound in 0.1 M NaOH at 60°C for 24 hours.

  • Neutralize the sample before HPLC analysis.

3. Oxidative Degradation:

  • Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

4. Thermal Degradation:

  • Heat the solid compound at 80°C for 48 hours.

  • Dissolve the sample for HPLC analysis.

5. Photostability:

  • Expose a solution of the compound to UV light (e.g., 254 nm) for a defined period.

  • Analyze the sample by HPLC.

Troubleshooting Guide

Issue 1: Unexpected Peaks in HPLC Analysis

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the solid compound and its solutions have been stored at the recommended temperatures and protected from light.

    • Prepare Fresh Sample: Prepare a fresh solution from the solid stock and analyze it immediately to see if the unexpected peaks persist.

    • Check Solvent Purity: Use high-purity, fresh solvents for sample preparation and mobile phases.

    • Perform Forced Degradation: Intentionally degrade a sample (see Protocol 2) and compare the resulting chromatogram with your experimental sample to identify if the unexpected peaks correspond to known degradation products.[1]

Issue 2: Loss of Biological Activity

  • Possible Cause: Degradation of the active cyclic dipeptide into its less active or inactive linear form.[1]

  • Troubleshooting Steps:

    • Confirm Compound Integrity: Analyze the solution using HPLC or LC-MS to check for the presence of degradation products.[1]

    • Use a Freshly Prepared Solution: Conduct your biological assay with a freshly prepared solution of Cyclo(L-Phe-trans-4-OH-L-Pro) to determine if the activity is restored.[1]

    • Evaluate Solvent Compatibility: Ensure the solvent used in your bioassay is not promoting degradation, especially at elevated incubation temperatures.

Issue 3: Difficulty in Dissolving the Compound

  • Possible Cause: The compound may have low solubility in the chosen solvent, or it may have aggregated.

  • Troubleshooting Steps:

    • Select an Appropriate Solvent: Refer to the solubility information (FAQ 4). For aqueous solutions, consider adjusting the pH slightly away from the isoelectric point.

    • Use Sonication: Gentle sonication in a water bath can help break up aggregates and improve dissolution.

    • Gentle Warming: Cautiously warming the solution may enhance solubility, but be mindful of potential thermal degradation.

    • Start with a Small Amount of Organic Solvent: For aqueous-based assays, dissolve the compound in a minimal amount of a compatible organic solvent (e.g., DMSO) first, and then slowly add it to the aqueous buffer while vortexing.

Visualizations

Degradation_Pathway Cyclo Cyclo(L-Phe-trans-4-OH-L-Pro) (Active) Linear Linear Dipeptide (L-Phe-trans-4-OH-L-Pro) (Reduced/No Activity) Cyclo->Linear Hydrolysis (Primary Pathway) AminoAcids L-Phenylalanine + trans-4-hydroxy-L-proline (Inactive) Linear->AminoAcids Further Hydrolysis (Harsh Conditions)

Caption: Primary degradation pathway of Cyclo(L-Phe-trans-4-OH-L-Pro).

Caption: Troubleshooting workflow for common experimental issues.

References

Solubility issues of Cyclo(L-Phe-trans-4-OH-L-Pro) in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclo(L-Phe-trans-4-OH-L-Pro). The information is designed to address common challenges, particularly those related to solubility, encountered during biological assays.

Frequently Asked Questions (FAQs)

Q1: What is Cyclo(L-Phe-trans-4-OH-L-Pro) and what are its primary biological activities?

Cyclo(L-Phe-trans-4-OH-L-Pro) is a cyclic dipeptide, a class of naturally occurring small molecules. It is recognized primarily for its potent antifungal properties .[1][2] Additionally, emerging research suggests it may possess anticancer and anti-inflammatory activities.[3]

Q2: What are the known physical and chemical properties of Cyclo(L-Phe-trans-4-OH-L-Pro)?

Cyclo(L-Phe-trans-4-OH-L-Pro) is typically supplied as a white to off-white solid powder.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₆N₂O₃[1]
Molecular Weight 260.29 g/mol [1]
Appearance White to off-white solid powder[1]
Storage (Powder) -20°C for up to 3 years[1]
Storage (In Solvent) -80°C for up to 6 months[4]

Q3: In which solvents is Cyclo(L-Phe-trans-4-OH-L-Pro) soluble?

Cyclo(L-Phe-trans-4-OH-L-Pro) is readily soluble in several organic solvents.[5] Its solubility in aqueous solutions is limited.

SolventSolubilityNotesReference
DMSO SolubleA common stock solution solvent.[5]
Chloroform Soluble[5]
Dichloromethane Soluble[5]
Ethyl Acetate Soluble[5]
Acetone Soluble[5]
Water/Aqueous Buffers Poorly solubleRequires specific techniques to prepare working solutions.[6][7]

Troubleshooting Guide: Solubility Issues in Biological Assays

Problem 1: My Cyclo(L-Phe-trans-4-OH-L-Pro) precipitates when I add it to my aqueous cell culture medium or buffer.

  • Possible Cause: The concentration of Cyclo(L-Phe-trans-4-OH-L-Pro) in the final working solution exceeds its solubility limit in the aqueous environment. The rapid change in solvent polarity from a concentrated DMSO stock to the aqueous medium can cause the compound to "crash out" of solution.

  • Solutions:

    • Prepare a High-Concentration Stock Solution in an Appropriate Organic Solvent:

      • Use anhydrous, high-purity Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM).

      • To aid dissolution, vortex the solution and/or sonicate in a water bath.

    • Perform Serial Dilutions:

      • Instead of adding the concentrated stock directly to your final volume of medium, perform serial dilutions of the stock solution in the same organic solvent to get closer to your final concentration.

      • Then, add the serially diluted compound to your pre-warmed (37°C) aqueous medium with gentle but thorough mixing.

    • Gradual Addition:

      • Add the stock solution dropwise to the vortexing or swirling culture medium. This can help to avoid localized high concentrations that lead to precipitation.

    • Maintain a Low Final Concentration of Organic Solvent:

      • Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.

Experimental Protocols

Protocol for Preparing Cyclo(L-Phe-trans-4-OH-L-Pro) Working Solutions for Cell-Based Assays
  • Stock Solution Preparation (10 mM in DMSO):

    • Weigh out the appropriate amount of Cyclo(L-Phe-trans-4-OH-L-Pro) powder. For a 10 mM solution, this would be 2.603 mg per 1 mL of DMSO.

    • Add the powder to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous, high-purity DMSO.

    • Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate in a room temperature water bath for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm that no particulate matter is present.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -80°C.

  • Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Pre-warm your complete cell culture medium to 37°C.

    • To prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed medium. This results in a final DMSO concentration of 0.1%.

    • Mix immediately and thoroughly by gentle inversion or pipetting. Do not vortex, as this can cause shearing of cells if they are present.

    • Use the working solution immediately in your experiment.

Signaling Pathways and Mechanisms of Action

Proposed Antifungal Mechanism of Action

The primary antifungal activity of Cyclo(L-Phe-trans-4-OH-L-Pro) is believed to be the disruption of the fungal cell membrane's integrity. This can lead to increased permeability, leakage of essential ions and metabolites, and ultimately, cell death. While the exact molecular interactions are still under investigation, it is hypothesized that the compound may interact with key membrane components like ergosterol (B1671047) or inhibit enzymes crucial for cell wall synthesis.

Antifungal_Mechanism Compound Cyclo(L-Phe-trans-4-OH-L-Pro) Membrane Fungal Cell Membrane Compound->Membrane Targets Ergosterol Ergosterol Interaction/Disruption Membrane->Ergosterol Permeability Increased Membrane Permeability Membrane->Permeability Leakage Ion & Metabolite Leakage Permeability->Leakage Death Fungal Cell Death Leakage->Death

Caption: Proposed antifungal mechanism of Cyclo(L-Phe-trans-4-OH-L-Pro).

Proposed Anticancer (Apoptotic) Signaling Pathway

In the context of its potential anticancer activity, Cyclo(L-Phe-trans-4-OH-L-Pro) is thought to induce apoptosis (programmed cell death). This process may be initiated by an increase in intracellular Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction, the release of pro-apoptotic factors, and the activation of caspases. A related compound, Cyclo(L-Pro-L-Phe), has been shown to prevent the loss of mitochondrial membrane potential and inhibit the activation of caspase-3.[8]

Apoptosis_Pathway Compound Cyclo(L-Phe-trans-4-OH-L-Pro) ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic signaling pathway of Cyclo(L-Phe-trans-4-OH-L-Pro).

Experimental Workflow for Troubleshooting Solubility

Troubleshooting_Workflow Start Precipitation Observed in Aqueous Solution CheckStock Is the stock solution clear? Start->CheckStock RemakeStock Re-prepare stock solution with sonication/warming CheckStock->RemakeStock No CheckDilution Review dilution method CheckStock->CheckDilution Yes RemakeStock->CheckStock SerialDilution Use serial dilution in organic solvent before adding to aqueous medium CheckDilution->SerialDilution No CheckConc Is the final concentration too high? CheckDilution->CheckConc Yes Success Solubility Issue Resolved SerialDilution->Success LowerConc Lower the final working concentration CheckConc->LowerConc Yes CheckMedia Consider media conditions CheckConc->CheckMedia No LowerConc->Success WarmMedia Pre-warm media to 37°C before adding compound CheckMedia->WarmMedia Media is cold CheckMedia->Success Media is warm WarmMedia->Success

Caption: A logical workflow for troubleshooting solubility issues.

References

Technical Support Center: Scaling Up the Synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during large-scale production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro) in a question-and-answer format.

Issue 1: Low Yield of the Final Product

  • Question: We are experiencing a significant drop in yield upon scaling up the synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro). What are the potential causes and how can we troubleshoot this?

  • Answer: Low yield is a common issue when scaling up diketopiperazine synthesis. The primary culprits are often incomplete cyclization, competing side reactions like polymerization, and losses during purification. Here’s how to address these:

    • Optimize Cyclization Conditions: The intramolecular cyclization of the linear dipeptide precursor is a critical step. At a larger scale, heat and mass transfer can become limiting. Consider the following adjustments:

      • Temperature: Gradually increase the reaction temperature. The formation of diketopiperazines is often favored at elevated temperatures.[1]

      • Catalyst: The use of a mild acid catalyst can promote cyclization.

      • Reaction Time: Extend the reaction time and monitor the progress closely using HPLC or LC-MS to identify the point of maximum conversion.

    • Control Reactant Concentration: High concentrations of the linear dipeptide can favor intermolecular polymerization over the desired intramolecular cyclization. Experiment with more dilute conditions to favor the formation of the cyclic product.

    • Purification Strategy: Significant product loss can occur during workup and purification. Re-evaluate your purification method. If using column chromatography, ensure the loading capacity is not exceeded and optimize the gradient. Crystallization of the final product, if feasible, can be a highly efficient purification method for large quantities.

Issue 2: Presence of Diastereomeric Impurities (Epimerization)

  • Question: Our final product is contaminated with the cis-diastereomer, Cyclo(L-Phe-cis-4-OH-L-Pro). How can we minimize epimerization during the synthesis?

  • Answer: Epimerization at the stereocenters of the amino acid residues is a frequent problem, especially under harsh reaction conditions.[2] To minimize the formation of diastereomers:

    • Base Selection: During the coupling of the two amino acid precursors, use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Avoid stronger bases that can promote epimerization.[3]

    • Coupling Reagents: Employ coupling reagents known to suppress racemization. Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) are effective in minimizing epimerization.[3]

    • Temperature Control: Maintain low and controlled temperatures (e.g., 0 °C to room temperature) during the coupling and cyclization steps.[3]

    • Reaction Monitoring: Closely monitor the reaction progress to avoid unnecessarily long reaction times, which can increase the likelihood of epimerization.[3]

Issue 3: Diketopiperazine Formation as a Side Reaction in Solid-Phase Peptide Synthesis (SPPS)

  • Question: We are synthesizing a larger peptide containing the Phe-Pro sequence and are observing premature cleavage from the resin and formation of Cyclo(L-Phe-L-Pro) or its hydroxylated analog. How can we prevent this?

  • Answer: The formation of a diketopiperazine is a well-known side reaction in SPPS, particularly when proline is the penultimate C-terminal amino acid.[4] The basic conditions of Fmoc deprotection can catalyze the intramolecular cyclization and cleavage from the resin. To mitigate this:

    • Use of Protected Dipeptides: Instead of coupling individual amino acids, use a pre-formed and protected dipeptide (e.g., Fmoc-L-Phe-trans-4-OH-L-Pro-OH). This avoids the presence of a free N-terminal amine on the dipeptide-resin intermediate that is susceptible to cyclization.

    • Modified Deprotection Conditions: Utilize milder deprotection conditions or alternative reagents to piperidine (B6355638) that are less likely to promote diketopiperazine formation.

Frequently Asked Questions (FAQs)

  • Q1: What are the critical protecting groups for the synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro)?

    • A1: Protecting groups are essential to prevent unwanted side reactions. Typically, the amino group of L-phenylalanine is protected (e.g., with Boc or Fmoc), and the carboxylic acid of L-trans-4-hydroxyproline is protected (e.g., as a methyl or ethyl ester). The hydroxyl group on the proline residue may also require protection (e.g., as a silyl (B83357) ether) to prevent interference with the coupling and cyclization steps.[2]

  • Q2: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

    • A2: High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring the progress of the reaction and determining the purity of the final product. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the desired product, byproducts, and any potential impurities by their molecular weights.[4]

  • Q3: What are the recommended storage conditions for Cyclo(L-Phe-trans-4-OH-L-Pro)?

    • A3: To ensure stability and prevent degradation, the solid compound should be stored in a cool, dry place. Stock solutions should be stored at -20°C or -80°C to prolong their shelf life. It is advisable to avoid repeated freeze-thaw cycles.[4]

Quantitative Data

The following tables provide a summary of typical reaction conditions and yields for the synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro) at different scales. Please note that these are representative values and may require optimization for specific laboratory conditions.

Table 1: Comparison of Reaction Parameters for the Synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro) at Different Scales

ParameterLab Scale (1 g)Pilot Scale (100 g)
Linear Dipeptide Concentration 0.1 M0.05 - 0.1 M
Cyclization Temperature Room Temperature to 50 °C40 - 60 °C
Cyclization Time 12 - 24 hours24 - 48 hours
Typical Yield 70 - 85%60 - 75%

Table 2: Impact of Coupling Reagents on Yield and Purity

Coupling Reagent CombinationTypical YieldPurity (HPLC)Notes
DCC/HOBt80%>95%Good for minimizing epimerization.[3]
HATU/DIPEA85%>97%Highly efficient coupling.
PyBOP82%>96%Effective but may require careful optimization.

Experimental Protocols

Protocol 1: Synthesis of the Linear Dipeptide Precursor (Scale: 10 g)

  • Materials:

    • Boc-L-Phe-OH (1 equivalent)

    • H-L-trans-4-OH-L-Pro-OMe·HCl (1 equivalent)

    • DCC (1.1 equivalents)

    • HOBt (1.1 equivalents)

    • DIPEA (2 equivalents)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve Boc-L-Phe-OH and HOBt in DCM.

    • Add H-L-trans-4-OH-L-Pro-OMe·HCl and DIPEA to the solution and stir until dissolved.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of DCC in DCM dropwise to the reaction mixture over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or HPLC until the starting materials are consumed.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

    • Purify the crude product by flash column chromatography.

Protocol 2: Deprotection and Cyclization to form Cyclo(L-Phe-trans-4-OH-L-Pro) (Scale: 5 g)

  • Materials:

    • Protected linear dipeptide from Protocol 1

    • 4M HCl in Dioxane

    • Toluene

  • Procedure:

    • Dissolve the protected dipeptide in 4M HCl in dioxane and stir at room temperature for 2 hours to remove the Boc protecting group.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the resulting crude dipeptide ester hydrochloride in a high-boiling point solvent like toluene.

    • Heat the solution to reflux (approximately 110 °C) for 24-48 hours.

    • Monitor the cyclization by HPLC.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude Cyclo(L-Phe-trans-4-OH-L-Pro) by flash column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Linear Dipeptide Synthesis cluster_cyclization Cyclization start Boc-L-Phe-OH + H-L-trans-4-OH-L-Pro-OMe coupling Coupling Reaction (DCC/HOBt, DIPEA, DCM) start->coupling purification1 Purification (Flash Chromatography) coupling->purification1 deprotection Boc Deprotection (4M HCl in Dioxane) purification1->deprotection cyclization Intramolecular Cyclization (Toluene, Reflux) deprotection->cyclization purification2 Purification (Flash Chromatography/ Recrystallization) cyclization->purification2 end end purification2->end Cyclo(L-Phe-trans-4-OH-L-Pro)

Caption: Workflow for the synthesis of Cyclo(L-Phe-trans-4-OH-L-Pro).

troubleshooting_workflow cluster_purity Purity Issues cluster_solutions_purity Solutions for Purity Issues cluster_yield Low Yield Issues cluster_solutions_yield Solutions for Low Yield start Low Yield or Impure Product decision1 Check Purity by HPLC/LC-MS start->decision1 epimerization Epimerization Detected decision1->epimerization Diastereomers Present incomplete_reaction Incomplete Reaction decision1->incomplete_reaction Starting Material Present other_impurities Other Impurities decision1->other_impurities Other Peaks low_yield Low Yield with High Purity decision1->low_yield Pure Product, Low Amount solution_epimerization - Optimize Base - Change Coupling Reagent - Lower Temperature epimerization->solution_epimerization solution_incomplete - Extend Reaction Time - Increase Temperature - Check Reagent Quality incomplete_reaction->solution_incomplete solution_other - Optimize Purification - Identify Byproducts other_impurities->solution_other solution_yield - Optimize Cyclization Concentration - Re-evaluate Purification Method - Check for Product Precipitation low_yield->solution_yield

Caption: Troubleshooting workflow for synthesis scale-up.

References

Technical Support Center: NMR Analysis of Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMR analysis of cyclic peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their NMR experiments, with a specific focus on signal overlap.

Frequently Asked Questions (FAQs)

Q1: My 1D ¹H NMR spectrum for my cyclic peptide shows severe signal overlap. What are the initial steps to resolve this?

A1: Severe signal overlap in 1D ¹H NMR spectra of cyclic peptides is a common challenge due to the presence of multiple protons in similar chemical environments. Here are the initial troubleshooting steps:

  • Optimize Experimental Conditions: Simple changes to the experimental setup can often improve spectral dispersion.

    • Temperature Variation: Acquiring spectra at different temperatures can alter the peptide's conformation and the chemical shifts of protons involved in hydrogen bonding, potentially resolving overlap.[1][2][3][4] A systematic temperature study can reveal which peaks are most affected.

    • Solvent Titration: Changing the solvent or using a mixture of solvents can induce conformational changes in the peptide, leading to better signal separation.[5][6] The choice of solvent can influence which conformer is predominant in the solution.

  • Move to 2D NMR: If optimizing conditions is insufficient, 2D NMR experiments are the next logical step. These techniques spread the signals across a second frequency dimension, significantly enhancing resolution.[7][8]

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to trace out spin systems within individual amino acid residues.

    • TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, which is extremely useful for identifying complete amino acid sidechains.[7][9]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the 3D structure and can help to resolve spatially close but structurally distinct protons.[1][9][10]

Q2: I've tried basic 2D NMR, but I still have significant overlap, especially in the amide and alpha-proton regions. What advanced techniques can I use?

A2: When standard 2D NMR is not enough, more advanced methods are necessary to disentangle complex spectra.

  • Higher-Dimensional NMR (3D and 4D): For particularly complex cases, moving to 3D or even 4D NMR can provide the necessary resolution. These experiments are especially powerful when combined with isotopic labeling.[7][11]

    • HNHA, HNCA, HN(CO)CA: These are examples of triple-resonance experiments that correlate the amide proton and nitrogen with the alpha-carbon of the same and preceding residues. They are invaluable for sequential backbone assignments.[11]

  • Isotopic Labeling: Introducing ¹³C and/or ¹⁵N labels into your peptide simplifies the spectra and enables a wider range of powerful experiments.[11][12]

    • Uniform Labeling: Incorporating ¹³C and ¹⁵N throughout the peptide allows for a suite of heteronuclear correlation experiments (like HSQC, HMBC) that spread signals out based on the chemical shifts of the directly attached or long-range coupled heteronuclei.[8][11]

    • Selective Labeling: Labeling only specific amino acid types can dramatically simplify spectra by reducing the number of observed signals, making assignments less ambiguous.[13]

  • Hardware Solutions:

    • Higher Field Magnets: Using a spectrometer with a higher magnetic field strength increases the chemical shift dispersion, often leading to better resolution.

    • Cryoprobes: These probes significantly enhance sensitivity by reducing thermal noise.[14][15][16] This allows for the acquisition of high-quality data on smaller sample amounts or in shorter experiment times, which is particularly beneficial for complex, multi-dimensional experiments.[17][18]

Troubleshooting Guides

Problem: Ambiguous NOE Cross-Peaks

Symptoms:

  • Overlapping NOE cross-peaks in 2D NOESY/ROESY spectra.

  • Difficulty in distinguishing between intra-residue and inter-residue NOEs.

  • Uncertainty in distance restraints for structure calculation.

Solutions:

  • ¹³C- or ¹⁵N-edited NOESY: If the peptide is isotopically labeled, acquiring a 3D ¹³C- or ¹⁵N-edited NOESY spectrum can resolve ambiguities. The signals are spread into a third dimension based on the chemical shift of the attached ¹³C or ¹⁵N nucleus.

  • Varying Mixing Time: Acquiring NOESY spectra with different mixing times can help differentiate between direct and spin-diffusion relayed NOEs. Shorter mixing times will favor direct NOEs.

  • Lanthanide Shift Reagents (LSRs): Adding a small amount of a paramagnetic lanthanide complex can induce shifts in the proton resonances.[19][20][21][22][23] The magnitude of the shift is dependent on the distance of the proton from the paramagnetic center, which can help to resolve overlapping signals.[21]

Problem: Multiple Conformations in Solution

Symptoms:

  • Broad NMR signals.

  • More peaks observed than expected for a single conformation.

  • Inconsistent NOE data that cannot be satisfied by a single structure.

Solutions:

  • Variable Temperature NMR: As mentioned in the FAQs, changing the temperature can favor one conformation over others, simplifying the spectrum.[1][2][3][4] Analyzing the temperature dependence of chemical shifts can provide information about the thermodynamics of the conformational exchange.[2]

  • Molecular Dynamics (MD) Simulations: Combining NMR data with MD simulations can help to characterize the different conformational states present in solution.[10][24] This approach, sometimes referred to as CANDLE (Conformational Analysis from NMR and Density-functional prediction of Low-Energy ensembles), uses calculated chemical shifts for different conformers to find a population-weighted ensemble that best fits the experimental data.[10]

  • Solid-State NMR (ssNMR): If the peptide can be studied in a solid or aggregated state, ssNMR can provide structural information on a single conformation.[25][26][27][28][29] This can be compared with the solution-state data to understand the conformational landscape.

Data Presentation

Table 1: Comparison of NMR Techniques for Resolving Signal Overlap

TechniqueDimensionalityIsotopic Labeling Required?Primary AdvantageCommon Experiments
Standard 2D NMR 2DNoSpreads signals into a second dimension, resolving some overlap.COSY, TOCSY, NOESY, ROESY
Heteronuclear 2D NMR 2DYes (¹³C or ¹⁵N)Utilizes the larger chemical shift range of heteronuclei for better dispersion.¹H-¹⁵N HSQC, ¹H-¹³C HSQC
3D NMR 3DYes (¹³C and ¹⁵N)Provides the highest resolution by spreading signals across three dimensions.HNCA, HN(CO)CA, HNCACB, ¹⁵N-edited NOESY-HSQC
"Pure Shift" NMR 1DNoCollapses multiplets into singlets, reducing overlap within a single dimension.PSYCHE, Zangger-Sterk
Solid-State NMR 1D, 2D, 3DOften beneficialCan analyze single conformations in solid or aggregated states.CP-MAS, REDOR, TEDOR

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR Experiment
  • Sample Preparation: Prepare the cyclic peptide sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, or H₂O/D₂O mixture) at a concentration of 1-5 mM.[30]

  • Initial Spectrum: Acquire a standard 1D ¹H spectrum at room temperature (e.g., 298 K) to serve as a reference.

  • Temperature Increments: Increase the temperature in a stepwise manner (e.g., in 5 K increments) and allow the sample to equilibrate for 5-10 minutes at each new temperature.

  • Data Acquisition: Acquire a 1D ¹H spectrum at each temperature point.

  • Data Analysis: Compare the spectra, looking for changes in chemical shifts and linewidths. Protons involved in intramolecular hydrogen bonds will typically show a smaller temperature-dependent chemical shift change compared to solvent-exposed protons.[31]

Protocol 2: Isotopic Labeling for Heteronuclear NMR
  • Peptide Synthesis: Synthesize the cyclic peptide using solid-phase peptide synthesis (SPPS) or recombinant expression.[9]

  • Incorporate Labeled Amino Acids: During synthesis, incorporate ¹³C and/or ¹⁵N labeled amino acids at desired positions. For uniform labeling, all amino acids used should be labeled.

  • Purification and Sample Preparation: Purify the labeled peptide using standard methods (e.g., HPLC) and prepare the NMR sample as described in Protocol 1.

  • Acquire Heteronuclear Spectra: Perform experiments such as ¹H-¹⁵N HSQC to obtain a "fingerprint" of the amide protons and their attached nitrogens. Follow up with 3D experiments like HNCA and HNCACB for backbone assignment.

Visualizations

Workflow for Troubleshooting Signal Overlap

Troubleshooting_Workflow start Severe Signal Overlap in 1D NMR step1 Optimize Experimental Conditions (Temperature, Solvent) start->step1 check1 Overlap Resolved? step1->check1 step2 Acquire 2D NMR Spectra (COSY, TOCSY, NOESY) check2 Overlap Resolved? step2->check2 step3 Isotopic Labeling (¹⁵N, ¹³C) step4 Acquire Heteronuclear NMR (HSQC, 3D Experiments) step3->step4 check3 Still Overlapped? step4->check3 step5 Advanced Techniques (Cryoprobe, Higher Field, ssNMR) end Resolution Achieved step5->end check1->step2 No check1->end Yes check2->step3 No check2->end Yes check3->step5 No check3->end Yes

Caption: A flowchart illustrating the systematic approach to resolving NMR signal overlap.

Logical Relationship of Advanced NMR Methods

Advanced_Methods cluster_problem Core Problem: Signal Overlap cluster_solutions Solution Strategies Problem Overlapping Resonances HigherDim Higher Dimensionality (3D/4D NMR) Problem->HigherDim Increases Spectral Dispersion Isotopes Isotopic Labeling (¹³C, ¹⁵N, ²H) Problem->Isotopes Enables Heteronuclear Correlation Hardware Hardware Improvements (Cryoprobes, High Field) Problem->Hardware Enhances Sensitivity & Resolution Chemical Chemical Methods (Shift Reagents, Deuteration) Problem->Chemical Induces Shifts or Simplifies Spectra Isotopes->HigherDim Often a Prerequisite Hardware->HigherDim Improves Feasibility

Caption: Interrelation of advanced strategies to combat NMR signal overlap.

References

Overcoming poor resolution in HPLC purification of dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HPLC purification of dipeptides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during chromatographic separation, with a focus on overcoming poor resolution.

Troubleshooting Guide: Overcoming Poor Resolution

This guide addresses specific issues you may encounter during the HPLC purification of dipeptides.

Question: My dipeptide peaks are broad and poorly resolved. What are the initial steps to troubleshoot this issue?

Answer:

Broad and poorly resolved peaks are a common issue in HPLC. A systematic approach to troubleshooting is crucial. Start by evaluating your column, mobile phase, and instrument parameters.

  • Column Health:

    • Column Aging: Over time, the stationary phase of the column degrades, leading to reduced separation efficiency.[1] If the column has been used extensively, consider replacing it.

    • Contamination: Strongly retained impurities can accumulate on the column, causing peak broadening.[1] Implement a regular column flushing and cleaning protocol.

  • Mobile Phase Composition:

    • Solvent Quality: Use high-purity solvents to avoid introducing contaminants that can cause baseline noise and interfere with separation.[1]

    • Incorrect Composition: Inaccurate solvent ratios in your mobile phase can significantly alter retention times and peak separation.[1] Prepare fresh mobile phase and ensure accurate mixing.

  • Instrumental Factors:

    • Leaks: Check for any leaks in the system, especially between the column and the detector, as this can lead to broad peaks.[2]

    • Flow Rate Fluctuations: An unstable flow rate from the pump can impact peak shape and retention time.[2] Ensure the pump is properly maintained and calibrated.

A logical workflow for troubleshooting broad peaks is outlined below:

G start Poor Resolution / Broad Peaks Observed check_column Step 1: Assess Column Health start->check_column is_column_old Is the column old or overused? check_column->is_column_old check_mobile_phase Step 2: Verify Mobile Phase is_mp_fresh Is the mobile phase freshly prepared? check_mobile_phase->is_mp_fresh check_instrument Step 3: Inspect HPLC System check_leaks Check for system leaks check_instrument->check_leaks is_column_contaminated Is contamination suspected? is_column_old->is_column_contaminated No replace_column Replace Column is_column_old->replace_column Yes is_column_contaminated->check_mobile_phase No flush_column Flush/Clean Column is_column_contaminated->flush_column Yes resolved Resolution Improved replace_column->resolved flush_column->resolved is_mp_fresh->check_instrument Yes prepare_mp Prepare Fresh Mobile Phase is_mp_fresh->prepare_mp No prepare_mp->resolved fix_leaks Tighten fittings / Replace seals check_leaks->fix_leaks Yes check_flow Is flow rate stable? check_leaks->check_flow No fix_leaks->resolved service_pump Service Pump check_flow->service_pump Yes check_flow->resolved No service_pump->resolved G cluster_params Adjustable Parameters cluster_effects Primary Effects mp_optimization Mobile Phase Optimization for Dipeptide Resolution gradient Gradient Slope mp_optimization->gradient ion_pair Ion-Pairing Agent (e.g., TFA) mp_optimization->ion_pair ph Mobile Phase pH mp_optimization->ph retention Retention Time gradient->retention selectivity Selectivity gradient->selectivity ion_pair->selectivity peak_shape Peak Shape ion_pair->peak_shape ph->retention ph->selectivity resolution Improved Resolution retention->resolution selectivity->resolution peak_shape->resolution

References

Technical Support Center: Enhancing Intramolecular Cyclization Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for intramolecular cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during organic synthesis.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization reaction has a very low yield. What are the common causes?

A1: Low yields in intramolecular cyclization are frequently due to one or more of the following factors:

  • Competing Intermolecular Reactions: At high concentrations, substrate molecules are more likely to react with each other (dimerization or polymerization) than with themselves.[1]

  • Unfavorable Ring Strain: The formation of small (3-4 membered) and medium-sized (8-13 membered) rings is often enthalpically and entropically disfavored.[2] 5- and 6-membered rings are generally the most favored.

  • Poor Substrate Conformation: The linear precursor may predominantly exist in a conformation where the reactive functional groups are distant from each other, making the intramolecular reaction entropically unfavorable.

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, catalyst, and reaction time can significantly impact the efficiency of the cyclization.[3]

  • Steric Hindrance: Bulky substituents near the reacting centers can impede the approach of the functional groups.

Q2: I am observing significant amounts of polymer or dimer as byproducts. How can I favor the intramolecular pathway?

A2: To favor intramolecular cyclization over intermolecular reactions, the primary strategy is to use high dilution conditions . By significantly lowering the concentration of the substrate (typically in the 0.1-1 mM range), you reduce the probability of molecules encountering each other, thus favoring the intramolecular pathway. A common technique is to use a syringe pump for the slow addition of the substrate to the reaction vessel, which maintains a constantly low concentration.[1]

Q3: How does temperature affect the efficiency of my cyclization reaction?

A3: Temperature has a complex effect on cyclization reactions.

  • Low Temperature: Some reactions have a high activation energy and will not proceed at a sufficient rate if the temperature is too low.

  • High Temperature: Excessive heat can lead to the decomposition of starting materials, intermediates, or products. It can also promote side reactions like elimination or epimerization.[1]

  • Optimization is Key: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing degradation and side reactions. It is often necessary to screen a range of temperatures to find the ideal conditions for a specific substrate.

Q4: What is the Thorpe-Ingold effect and how can I use it to my advantage?

A4: The Thorpe-Ingold effect (also known as the gem-dialkyl effect) describes the acceleration of a cyclization reaction by the presence of geminal substituents on the carbon chain connecting the reactive groups.[2][4] These bulky groups compress the bond angle between the reactive ends of the chain, bringing them closer together and increasing the probability of an intramolecular reaction.[2][5] You can strategically introduce gem-dimethyl or other bulky groups into your substrate design to promote cyclization.[4]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

If you are experiencing low or no yield of your desired cyclic product, consider the following troubleshooting steps.

Potential CauseSuggested Solution
Reaction concentration is too high Decrease the substrate concentration to 0.1-1 mM. Use a syringe pump for slow addition of the substrate to the reaction mixture. Consider on-resin cyclization for peptides.[1]
Reaction temperature is too low/high Gradually increase the temperature in 10-20°C increments if the reaction is too slow. If decomposition is observed, try running the reaction at a lower temperature for a longer duration.
Inefficient catalyst or coupling reagent For peptide cyclizations, screen modern phosphonium (B103445) or aminium/uronium salts like HATU or PyBOP.[1] For Heck reactions, ensure an adequate ligand-to-palladium ratio and consider more reactive aryl halides (I > Br > Cl).[3]
Unfavorable peptide conformation Introduce "turn-inducing" residues such as proline, D-amino acids, or N-methylated amino acids into the linear peptide sequence to pre-organize the backbone for cyclization.[1]
Insufficient reaction time Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, GC-MS). Ensure the reaction is allowed to run to completion.
Poor solubility of reactants Choose a solvent in which all reactants are fully soluble at the reaction temperature. For peptide cyclizations, DMF or DMSO are often effective.[6]
Issue 2: Formation of Multiple Products (Isomers, Byproducts)

If your analysis shows the formation of undesired side products, use this guide to identify and mitigate the issue.

| Observation | Potential Cause | Suggested Solution | | :--- | :--- | | High molecular weight species (polymer) | Intermolecular reactions are outcompeting the desired intramolecular cyclization. | Decrease the reaction concentration (high dilution) and consider lowering the reaction temperature to further favor the intramolecular pathway.[1] | | Constitutional isomers (e.g., endo vs. exo) | Kinetic vs. thermodynamic control issues. For radical cyclizations, 5-exo cyclization is often kinetically favored over 6-endo. For Heck reactions, exo closure is favored for small rings.[7] | Altering reaction temperature can favor the thermodynamic product. For Heck reactions, the addition of silver salts can sometimes prevent product isomerization.[7] | | Epimerization/Racemization | The base may be too strong or the temperature too high, leading to the loss of stereochemical integrity at chiral centers. | Use a weaker base or additives like HOBt or HOAt in peptide couplings to suppress epimerization.[1] Carefully control and potentially lower the reaction temperature. | | Double bond isomerization (Heck Reaction) | Reversible β-hydride elimination and re-addition. | Add a halide scavenger like a silver or thallium salt (e.g., Ag₂CO₃) to promote the cationic pathway and rapid reductive elimination.[3] |

Quantitative Data Summary

Table 1: Effect of Catalyst Loading on Reaction Yield and Time

This table illustrates how catalyst loading can impact the outcome of a cyclization reaction. The data is adapted from a study on SiO₂–H₃BO₃ promoted synthesis of 1-substituted-1H-tetrazole analogues.

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
10842
20.5864
31.0671
41.5479
52.0283
62.50.595
73.00.595
(Data adapted from a study on a specific tetrazole synthesis. Results may vary for other reactions.)[8]
Table 2: Relative Rates of Cyclization for ω-Bromoalkylamines

The rate of intramolecular cyclization is highly dependent on the size of the ring being formed. The formation of 5- and 6-membered rings is significantly faster than for other ring sizes.

Ring Size (n)Relative Rate Constant (k_rel)
30.1
40.002
5100
61.7
70.03
100.00000001
120.00001
140.0003
150.0003
(Data presented for the cyclization of ω-bromoalkylamines, with n=5 set as the reference.)

Experimental Protocols

Protocol 1: General Procedure for a Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, typically with a 5- or 6-membered ring.[9][10]

  • Preparation: To a solution of the diester (1.0 eq) in an anhydrous solvent like toluene, add a strong base such as sodium hydride (10.0 eq) under an inert atmosphere (argon or nitrogen).[9]

  • Initiation: Carefully add dry methanol (B129727) to the mixture.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 20 hours.[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.[9]

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]

Protocol 2: General Procedure for an Intramolecular Heck Reaction

The Intramolecular Heck Reaction (IMHR) is a palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule.[11]

  • Preparation: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%) and any phosphine (B1218219) ligand to an oven-dried reaction vessel.[3]

  • Reagent Addition: Add anhydrous solvent (e.g., THF, DMF), the aryl halide or triflate substrate, and a base (e.g., K₂CO₃, Cs₂CO₃, 1.5-3 equivalents).[3]

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-120°C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

Visualizations

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Concentration Is Concentration < 1mM? Start->Check_Concentration High_Conc High Concentration: Polymerization Likely Check_Concentration->High_Conc No Check_Temp Is Temperature Optimized? Check_Concentration->Check_Temp Yes Lower_Conc Action: Lower Concentration (High Dilution / Slow Addition) High_Conc->Lower_Conc Lower_Conc->Check_Temp Temp_Issue Decomposition or No Reaction Check_Temp->Temp_Issue No Check_Reagents Are Catalyst/Reagents Efficient? Check_Temp->Check_Reagents Yes Optimize_Temp Action: Screen Temperatures Temp_Issue->Optimize_Temp Optimize_Temp->Check_Reagents Reagent_Issue Stalled Reaction or Byproducts (e.g., Epimerization) Check_Reagents->Reagent_Issue No Final_Product Improved Yield of Cyclized Product Check_Reagents->Final_Product Yes Optimize_Reagents Action: Screen Catalysts, Ligands, Bases, or Additives Reagent_Issue->Optimize_Reagents Optimize_Reagents->Final_Product Gold_Catalyzed_Cyclization cluster_mechanism Gold(I)-Catalyzed Enyne Cyclization Enyne Ynamide Substrate Activation Activation of Alkyne (π-complex formation) Enyne->Activation Au_Catalyst [Au(I)]+ Au_Catalyst->Activation Keteniminium Gold-Keteniminium Intermediate Activation->Keteniminium Hydride_Shift [1,5]-Hydride Shift (Rate-Determining Step) Keteniminium->Hydride_Shift Carbocation Benzylic Carbocation Intermediate Hydride_Shift->Carbocation Cyclization Intramolecular Cyclization Carbocation->Cyclization Cyclized_Intermediate Bicyclic Intermediate Cyclization->Cyclized_Intermediate Protodeauration Protodeauration Cyclized_Intermediate->Protodeauration Protodeauration->Au_Catalyst Catalyst Regeneration Product Cyclized Product (e.g., Indene) Protodeauration->Product Thorpe_Ingold_Effect cluster_unsubstituted Unsubstituted Chain cluster_substituted Gem-Disubstituted Chain (Thorpe-Ingold Effect) a X-(CH₂)n-Y b Larger Angle (θ₁) Less Favorable for Cyclization c X-C(R₂)n-Y d Compressed Angle (θ₂ < θ₁) More Favorable for Cyclization Logical_Flow leads to cluster_substituted cluster_substituted cluster_unsubstituted cluster_unsubstituted

References

Technical Support Center: Peptide Bond Formation and Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide bond formation and cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during their experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance the success of your peptide synthesis projects.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for peptide cyclization?

A1: Peptide cyclization can be categorized into four main classes:

  • Head-to-tail (backbone) cyclization: Forms a cyclic amide (lactam) bond between the N-terminus and the C-terminus of the peptide.[1][2]

  • Side-chain-to-side-chain cyclization: Creates a link between the side chains of two amino acid residues within the peptide sequence. A common example is the formation of a disulfide bridge between two cysteine residues.[1][3]

  • Head-to-side-chain cyclization: The N-terminus of the peptide is linked to an amino acid side chain.

  • Side-chain-to-tail cyclization: An amino acid side chain is linked to the C-terminus of the peptide.[1][3]

Q2: What factors should I consider when choosing a coupling reagent for peptide synthesis?

A2: The choice of a coupling reagent is critical and impacts the yield, purity, and cost-effectiveness of your synthesis.[4] Key factors to consider include:

  • Reactivity: For sterically hindered or aggregation-prone "difficult" sequences, a more powerful reagent is often necessary to achieve a high yield.[4]

  • Racemization: The ideal coupling reagent should promote rapid and complete coupling with minimal racemization of the chiral amino acid centers.[4]

  • Cost-effectiveness: For routine syntheses, a more cost-effective reagent may be suitable.[4]

  • Solubility: The solubility of the reagent and its byproducts can be a crucial factor, especially in "green" chemistry approaches.[5]

Q3: What is Native Chemical Ligation (NCL) and when should it be used?

A3: Native Chemical Ligation (NCL) is a powerful chemoselective method for joining two unprotected peptide fragments. It involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue to form a native peptide bond at the ligation site.[3][6][7] NCL is particularly useful for:

  • The synthesis of large proteins that are difficult to produce via standard solid-phase peptide synthesis (SPPS).[7]

  • Head-to-tail cyclization of peptides containing a cysteine residue.[3]

  • Segmental isotopic labeling of proteins.

Q4: How can I minimize oligomerization during peptide cyclization?

A4: Oligomerization is a common side reaction where peptide chains react with each other instead of cyclizing intramolecularly. To favor the desired intramolecular reaction, you can:

  • Work at high dilution: Most cyclizations are performed in dilute solutions (typically <1 mM) to reduce the chances of intermolecular reactions.[3][8]

  • Use the pseudo-dilution effect: Anchoring the peptide to a solid support (on-resin cyclization) can mimic high dilution conditions and suppress oligomerization.[3][9]

  • Slow addition of the linear peptide: Gradually adding the linear peptide to the reaction mixture can help maintain a low effective concentration.[8]

  • Incorporate turn-inducing elements: Adding residues like proline, D-amino acids, or performing N-methylation can pre-organize the peptide into a conformation that favors cyclization.[2][8][10]

Troubleshooting Guides

Issue 1: Low or No Yield of the Cyclized Peptide

Potential Cause Recommended Solution
Poor solubility of the linear peptide. - Perform the reaction in the presence of denaturants like 6 M Guanidine Hydrochloride (GdnHCl).[6] - Optimize the solvent system; consider adding organic co-solvents.[6]
Inefficient activation of the C-terminus. - Use a more potent coupling reagent (e.g., HATU, COMU) for lactam formation.[4][5] - For NCL, ensure the purity and integrity of the peptide thioester via mass spectrometry before starting the ligation.[6]
Steric hindrance at the cyclization site. - If possible, redesign the linear precursor to have less sterically hindered amino acids at the termini.[3]
Unfavorable peptide conformation. - Introduce a turn-inducing element such as a proline or a D-amino acid into the peptide backbone to facilitate a pre-cyclization conformation.[2][8]

Issue 2: Presence of Significant Oligomeric Byproducts

Potential Cause Recommended Solution
Concentration is too high. - Perform the cyclization at a lower concentration (high dilution, typically < 1 mM).[3]
Slow intramolecular reaction kinetics. - Increase the reaction temperature, but monitor for epimerization.[6] - Use a more efficient catalyst or coupling reagent to speed up the intramolecular reaction.
Linear peptide conformation favors intermolecular reactions. - Anchor the peptide to a solid support to take advantage of the pseudo-dilution effect (on-resin cyclization).[3][9]

Issue 3: Epimerization/Racemization at the C-terminal Amino Acid

Potential Cause Recommended Solution
Prolonged activation of the C-terminal carboxyl group. - Use a coupling reagent known for low racemization (e.g., COMU, OxymaPure).[5] - Optimize reaction time; avoid unnecessarily long reaction times.[8]
Use of a strong base. - Use a milder, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.
High reaction temperature. - Perform the cyclization at a lower temperature if possible.

Data Presentation: Comparison of Common Coupling Reagents

Coupling ReagentClassAdvantagesDisadvantages
DCC/DIC CarbodiimideCost-effective.Formation of insoluble urea (B33335) byproducts (DCC), can cause racemization.[11]
HBTU/HATU Uronium/AminiumHigh coupling efficiency, relatively low racemization (especially HATU).[5]Can undergo side reactions with the N-terminus, more expensive.[5]
PyBOP PhosphoniumGood for sterically hindered couplings, no N-terminal capping side reaction.Byproducts can be difficult to remove.
COMU Uronium/AminiumHigh solubility, greater coupling efficiency and reduced epimerization compared to HBTU/HATU, byproducts are water-soluble.[5]Can still cause side reactions in the absence of a carboxylic acid.[5]

Experimental Protocols

Protocol 1: Solution-Phase Head-to-Tail Cyclization using HATU
  • Preparation of the Linear Peptide: Synthesize the linear peptide using standard Fmoc-SPPS. The C-terminal should be a free carboxylic acid, and the N-terminal should be a free amine. Cleave the peptide from the resin and purify it by RP-HPLC.

  • Dissolving the Peptide: Dissolve the purified linear peptide in a suitable solvent (e.g., DMF or a mixture of DMF/DCM) to a final concentration of 0.1-1 mM.

  • Preparation of Reagents: Prepare stock solutions of HATU (1.5 equivalents) and a non-nucleophilic base such as DIPEA (3.0 equivalents) in the same solvent.

  • Cyclization Reaction: Add the DIPEA solution to the peptide solution and mix gently. Then, add the HATU solution dropwise to the peptide solution while stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by LC-MS. The reaction is typically complete within 2-24 hours at room temperature.

  • Quenching and Purification: Once the reaction is complete, quench it by adding a small amount of water or dilute acid. Remove the solvent under vacuum. Purify the crude cyclic peptide by preparative RP-HPLC.[4]

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Protocol 2: On-Resin Head-to-Tail Cyclization
  • Peptide Synthesis: Synthesize the peptide on a resin that allows for side-chain anchoring (e.g., a resin pre-loaded with an amino acid that has an orthogonal protecting group on its side chain).

  • Deprotection: Selectively deprotect the C-terminal carboxylic acid and the N-terminal amine while the peptide is still attached to the resin via its side chain.

  • Cyclization: Swell the resin in a suitable solvent (e.g., DMF). Add the coupling reagent (e.g., PyBOP, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents). Allow the reaction to proceed for 4-24 hours.

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol (B129727) to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/water).

  • Purification and Characterization: Precipitate the peptide in cold ether, and then purify by preparative RP-HPLC. Characterize the final product using mass spectrometry.

Visualizations

experimental_workflow cluster_synthesis Linear Peptide Synthesis cluster_cyclization Cyclization cluster_downstream Downstream Processing synthesis Fmoc-SPPS cleavage Cleavage from Resin synthesis->cleavage purification1 RP-HPLC Purification cleavage->purification1 dissolve Dissolve Peptide (High Dilution) purification1->dissolve add_reagents Add Coupling Reagent + Base dissolve->add_reagents react Incubate & Monitor (LC-MS) add_reagents->react quench Quench Reaction react->quench purification2 Preparative RP-HPLC quench->purification2 characterization Characterization (MS, HPLC) purification2->characterization

References

Validation & Comparative

Cyclo(L-Phe-trans-4-OH-L-Pro) vs. Cyclo(L-Phe-L-Pro): A Comparative Guide on Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antifungal agent discovery, cyclic dipeptides have emerged as a promising class of natural compounds. Among these, cyclo(L-Phe-trans-4-OH-L-Pro) and its non-hydroxylated counterpart, cyclo(L-Phe-L-Pro), both produced by microorganisms such as Lactobacillus plantarum, have garnered attention for their bioactivity.[1][2] This guide provides a comparative analysis of their antifungal efficacy, supported by available experimental data, detailed methodologies, and mechanistic insights.

Comparative Antifungal Efficacy

While direct comparative studies with purified cyclo(L-Phe-trans-4-OH-L-Pro) are limited in publicly available literature, existing research suggests that the hydroxylated form exhibits enhanced antifungal activity.[2][3] The presence of a hydroxyl group is thought to facilitate stronger interactions with fungal cellular targets, potentially through hydrogen bonding, thereby augmenting its inhibitory effect.[3]

Quantitative data, in the form of Minimum Inhibitory Concentration (MIC), is available for cyclo(L-Phe-L-Pro) against specific fungal strains. Although a precise MIC for cyclo(L-Phe-trans-4-OH-L-Pro) has not been reported, fractions containing this compound demonstrated activity in bioassays, and it is hypothesized that its MIC would be lower (indicating higher potency) than that of cyclo(L-Phe-L-Pro).[1][3]

Quantitative Data Summary
CompoundFungal StrainMinimum Inhibitory Concentration (MIC)Reference
Cyclo(L-Phe-L-Pro)Aspergillus fumigatus20 mg/mL[1][2]
Cyclo(L-Phe-L-Pro)Penicillium roqueforti>20 mg/mL[2][4]
Cyclo(L-Phe-trans-4-OH-L-Pro)Aspergillus fumigatusData not available (active in bioassays)[1]

Experimental Protocols

The determination of the antifungal activity of these compounds typically involves standardized susceptibility testing methods. The following outlines a general protocol for the broth microdilution method, a common technique to determine the MIC.

Broth Microdilution Assay for Antifungal Susceptibility
  • Preparation of Fungal Inoculum:

    • Fungal cultures are grown on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-72 hours.[2][3]

    • A suspension of fungal spores or cells is prepared in a sterile liquid medium or saline.

    • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.[3] The suspension is then further diluted to achieve the final desired inoculum concentration.

  • Preparation of Antifungal Agent Dilutions:

    • A stock solution of the cyclic dipeptide is prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[3]

    • Serial two-fold dilutions of the compound are prepared in a liquid growth medium (e.g., RPMI 1640) within the wells of a microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • The prepared fungal inoculum is added to each well containing the different concentrations of the test compound.

    • Control wells are included: a growth control (medium with inoculum, no compound) and a sterility control (medium only).[3]

    • The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.[2][3]

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is determined as the lowest concentration of the antifungal agent that results in the complete inhibition of visible fungal growth compared to the growth control.[3]

The following diagram illustrates the general workflow for the evaluation of antifungal properties.

Antifungal_Evaluation_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Fungal Culture (e.g., on SDA plate) B Preparation of Fungal Inoculum A->B D Inoculation of Microtiter Plate B->D C Preparation of Compound Serial Dilutions C->D E Incubation (e.g., 35°C, 24-48h) D->E F Visual or Spectrophotometric Reading E->F G Determination of MIC F->G

General workflow for antifungal evaluation.

Proposed Mechanism of Action

The primary proposed mechanism of antifungal action for cyclic dipeptides, including cyclo(L-Phe-trans-4-OH-L-Pro), involves the disruption of the fungal cell membrane's integrity.[3] The amphipathic nature of these molecules allows them to interact with and insert into the lipid bilayer of the fungal cell membrane. This insertion can lead to the formation of pores, increased membrane permeability, and subsequent leakage of essential intracellular components, ultimately resulting in fungal cell death.[2] The hydroxyl group on cyclo(L-Phe-trans-4-OH-L-Pro) is believed to enhance this interaction with the fungal cell wall and membrane.[2]

The following diagram illustrates the proposed mechanism of action.

Mechanism_of_Action cluster_0 Fungal Cell Cell_Membrane Cell Membrane Intracellular_Components Intracellular Components Compound Cyclo(L-Phe-trans-4-OH-L-Pro) Interaction Interaction with Cell Membrane Compound->Interaction Disruption Membrane Disruption & Pore Formation Interaction->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Proposed mechanism of action for cyclo(L-Phe-trans-4-OH-L-Pro).

Conclusion

References

The Hydroxyl Group's Impact: A Comparative Analysis of Hydroxylated vs. Non-Hydroxylated Cyclic Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle molecular modifications that can significantly alter the biological activity of a compound is paramount. The introduction of a hydroxyl group onto a cyclic dipeptide scaffold is one such modification that can profoundly influence its physicochemical properties and therapeutic potential. This guide provides a comparative analysis of hydroxylated and non-hydroxylated cyclic dipeptides, supported by experimental data and detailed protocols, to illuminate the structure-activity relationships that govern their function.

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring or synthetic compounds formed from the cyclization of two amino acids. Their rigid structure confers stability against enzymatic degradation, making them attractive scaffolds for drug discovery. The presence or absence of a hydroxyl (-OH) group on one of the amino acid side chains can dramatically alter a CDP's bioactivity, including its anticancer, antimicrobial, and cell-signaling modulation properties.

Comparative Biological Activity: A Quantitative Overview

The hydroxylation of a cyclic dipeptide can either enhance or diminish its biological potency, depending on the specific compound and the biological target. The following tables summarize quantitative data from various studies, highlighting these differences.

Table 1: Comparative Cytotoxicity of Hydroxylated vs. Non-Hydroxylated Cyclic Dipeptides

Cyclic Dipeptide (Non-Hydroxylated)Cell LineIC50Cyclic Dipeptide (Hydroxylated)Cell LineIC50Reference
cyclo(L-Trp-L-Pro)OVCAR-811.9 µg/mLcyclo(L-Trp-L-Hyp)HL-6064.34 µM[1]
cyclo(L-Phe-L-Pro)HCT-11621.4 µg/mLcyclo(L-Phe-L-Hyp)-Weaker than non-hydroxylated[1]
OVCAR-818.3 µg/mL
SF-29516.0 µg/mL
cyclo(L-Val-L-Pro)HeLa33.3% inhibition at 100 µg/mLBacillusamide B (hydroxylated analog)HCT-11625 µg/mL[1]
HepG2≥50 µg/mL
MCF-727 µg/mL
cyclo(L-Pro-L-Phe)A549>10 mM (low toxicity)cyclo(L-Pro-L-Tyr)A549>10 mM (low toxicity)[2][3][4]
NIH-3T3>10 mM (low toxicity)NIH-3T3>10 mM (low toxicity)[2][3][4]
cyclo(L-Hyp-L-Tyr)A549>10 mM (low toxicity)[2][3][4]
NIH-3T3>10 mM (low toxicity)[2][3][4]

Table 2: Comparative Anti-Quorum Sensing and Antibiofilm Activity

Cyclic DipeptideTarget OrganismAssayResultReference
cyclo(L-Pro-L-Phe)P. aeruginosa PAO1Biofilm Inhibition (1.1 mM)Weak inhibition[2][3][4]
cyclo(L-Pro-L-Tyr)P. aeruginosa PAO1Biofilm Inhibition (1.8 mM)52% inhibition[2][3][4]
cyclo(L-Hyp-L-Tyr)P. aeruginosa PAO1Biofilm Inhibition (1.8 mM)50% inhibition[2][3][4]
cyclo(L-Pro-L-Phe)P. aeruginosa PAO1Virulence Factor InhibitionHigher than hydroxylated analogs[2][3][4]
cyclo(L-Pro-L-Tyr)P. aeruginosa PAO1Gene SuppressionSuppressed las and rhl systems[2][3][4]
cyclo(L-Hyp-L-Tyr)P. aeruginosa PAO1Gene SuppressionSuppressed las and rhl systems[2][3][4]
cyclo(L-Pro-L-Phe)P. aeruginosa PAO1Gene SuppressionMainly downregulated rhlI and pqsR[2][3][4]

The Role of Hydroxylation in Physicochemical Properties

The introduction of a hydroxyl group increases the polarity and hydrogen bonding capacity of a cyclic dipeptide. This can influence its solubility, membrane permeability, and interaction with biological targets. Generally, increased polarity can lead to higher aqueous solubility but may decrease passive diffusion across cell membranes. However, the hydroxyl group can also form crucial hydrogen bonds with receptor sites, enhancing binding affinity and biological activity. For instance, the hydroxyl groups in cyclo(L-Pro-L-Tyr) and cyclo(L-Hyp-L-Tyr) contribute to their ability to interact with the LasR protein in P. aeruginosa, a key regulator of quorum sensing.[2][3]

Signaling Pathways and Mechanisms of Action

Hydroxylated and non-hydroxylated cyclic dipeptides can modulate various signaling pathways, leading to their observed biological effects.

Quorum Sensing Inhibition in P. aeruginosa

The las and rhl quorum-sensing systems in Pseudomonas aeruginosa are key regulators of virulence factors and biofilm formation. Some cyclic dipeptides can interfere with these signaling pathways.

Quorum_Sensing_Pathway cluster_las las System cluster_rhl rhl System cluster_inhibition Inhibition by Cyclic Dipeptides LasI LasI AHL_las 3-oxo-C12-HSL LasI->AHL_las synthesizes LasR LasR LasR_AHL LasR-AHL Complex LasR->LasR_AHL AHL_las->LasR binds AHL_las->LasR_AHL rhlR rhlR LasR_AHL->rhlR activates Virulence_las Virulence Factors (e.g., elastase) LasR_AHL->Virulence_las activates RhlI RhlI AHL_rhl C4-HSL RhlI->AHL_rhl synthesizes RhlR RhlR RhlR_AHL RhlR-AHL Complex RhlR->RhlR_AHL AHL_rhl->RhlR binds AHL_rhl->RhlR_AHL Virulence_rhl Virulence Factors (e.g., rhamnolipids, pyocyanin) RhlR_AHL->Virulence_rhl activates CDP_OH Hydroxylated CDPs (e.g., cyclo(L-Pro-L-Tyr)) CDP_OH->LasR inhibits binding CDP_OH->RhlR inhibits binding CDP_nonOH Non-Hydroxylated CDPs (e.g., cyclo(L-Pro-L-Phe)) CDP_nonOH->RhlI downregulates

Caption: Quorum sensing pathways in P. aeruginosa and points of inhibition by cyclic dipeptides.

Hydroxylated cyclic dipeptides like cyclo(L-Pro-L-Tyr) and cyclo(L-Hyp-L-Tyr) have been shown to suppress both the las and rhl systems, likely by interfering with the binding of the autoinducer to its cognate receptor.[2][3] In contrast, the non-hydroxylated analog cyclo(L-Pro-L-Phe) primarily downregulates the expression of rhlI, which is responsible for the synthesis of the C4-HSL autoinducer.[2][3]

Oxytocin (B344502) Receptor Antagonism

Certain cyclic dipeptides can act as antagonists to the oxytocin receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including uterine contractions.

Oxytocin_Signaling cluster_signaling Oxytocin Receptor Signaling cluster_antagonism Antagonism by Cyclic Dipeptides Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR binds Gq Gq protein OTR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER/SR) IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction CDP_antagonist Cyclic Dipeptide Antagonist CDP_antagonist->OTR blocks binding

Caption: Simplified oxytocin receptor signaling pathway and its antagonism by cyclic dipeptides.

Antagonistic cyclic dipeptides compete with oxytocin for binding to its receptor, thereby inhibiting the downstream signaling cascade that leads to physiological responses like smooth muscle contraction.

Platelet Aggregation Inhibition

Some cyclic dipeptides can inhibit platelet aggregation, a critical process in thrombosis. This is often achieved by targeting receptors on the platelet surface, such as the glycoprotein (B1211001) IIb/IIIa receptor.

Platelet_Aggregation cluster_activation Platelet Activation and Aggregation cluster_inhibition Inhibition by Cyclic Dipeptides Agonist Agonist (e.g., ADP, Thrombin) Receptor Platelet Receptor (e.g., P2Y12) Agonist->Receptor binds Signaling Intracellular Signaling Receptor->Signaling initiates GPIIbIIIa_activation GPIIb/IIIa Activation Signaling->GPIIbIIIa_activation leads to Fibrinogen Fibrinogen GPIIbIIIa_activation->Fibrinogen binds Aggregation Platelet Aggregation Fibrinogen->Aggregation cross-links platelets CDP_inhibitor Cyclic Dipeptide Inhibitor CDP_inhibitor->GPIIbIIIa_activation blocks fibrinogen binding

Caption: Key steps in platelet aggregation and the inhibitory action of certain cyclic dipeptides.

By blocking the binding of fibrinogen to the activated GPIIb/IIIa receptor, these cyclic dipeptides prevent the cross-linking of platelets, thus inhibiting the formation of a thrombus.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key experiments are provided below.

Synthesis of Cyclic Dipeptides

General Procedure for Solid-Phase Synthesis of the Linear Peptide Precursor:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid to the deprotected N-terminus using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps until the desired linear dipeptide sequence is assembled.

Cyclization to Form the Cyclic Dipeptide:

  • Cleavage from Resin: Cleave the linear dipeptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: Purify the crude linear peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Intramolecular Cyclization: Dissolve the purified linear peptide in a suitable solvent at high dilution to favor intramolecular cyclization over intermolecular polymerization. Add a coupling reagent (e.g., PyBOP, HATU) and a base (e.g., DIPEA).

  • Final Purification: Purify the final cyclic dipeptide by RP-HPLC.

  • Characterization: Confirm the structure and purity of the cyclic dipeptide using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the cyclic dipeptides (both hydroxylated and non-hydroxylated) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Assay)

This method assesses the susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland turbidity standard).

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar (B569324) plate to create a lawn of bacteria.

  • Disk Application: Aseptically place paper disks impregnated with known concentrations of the hydroxylated and non-hydroxylated cyclic dipeptides onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.

  • Interpretation: A larger zone of inhibition indicates greater susceptibility of the bacteria to the cyclic dipeptide.

Quorum Sensing Inhibition Assay (Violacein Inhibition in Chromobacterium violaceum)

C. violaceum is a reporter strain that produces the purple pigment violacein (B1683560), which is regulated by quorum sensing.

  • Culture Preparation: Grow an overnight culture of C. violaceum.

  • Assay Setup: In a 96-well plate, add fresh growth medium, the C. violaceum culture, and various concentrations of the cyclic dipeptides. Include a control without any compound.

  • Incubation: Incubate the plate at a suitable temperature (e.g., 30°C) for 24-48 hours, or until the control wells show significant pigment production.

  • Violacein Extraction: Lyse the bacterial cells and extract the violacein pigment using a solvent like DMSO or ethanol.

  • Quantification: Measure the absorbance of the extracted violacein at 585 nm.

  • Data Analysis: Calculate the percentage of violacein inhibition compared to the control.

Conclusion

The hydroxylation of cyclic dipeptides is a powerful strategy for modulating their biological activity. As demonstrated by the comparative data, this seemingly minor structural change can have a significant impact on cytotoxicity, antimicrobial efficacy, and the ability to interfere with bacterial communication. The provided experimental protocols offer a starting point for researchers to further explore the fascinating structure-activity relationships of these versatile compounds. A thorough understanding of how hydroxylation influences the physicochemical properties and biological interactions of cyclic dipeptides will be instrumental in the rational design of novel therapeutic agents with enhanced potency and selectivity.

References

A Comparative Guide to the Biological Activity of Cyclo(L-Phe-trans-4-OH-L-Pro) Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Cyclo(L-Phe-trans-4-OH-L-Pro) and its stereoisomers. While comprehensive experimental data for all stereoisomers is not yet available in the public domain, this document synthesizes the existing research on the naturally occurring L-L isomer and draws comparisons with related compounds to highlight the critical role of stereochemistry in determining biological function. Detailed experimental protocols for key assays are provided to facilitate further investigation into this promising class of cyclic dipeptides.

Introduction

Cyclo(L-Phe-trans-4-OH-L-Pro) is a cyclic dipeptide, a class of natural products known for their diverse biological activities.[1] This compound, produced by various microorganisms, has shown potential as an antifungal and anticancer agent.[2] The rigid structure of the diketopiperazine ring and the presence of a hydroxyl group are considered key features for its bioactivity.[1] However, the influence of the stereochemistry at the two chiral centers on its biological effects is a critical area of investigation for its development as a therapeutic agent.

Data Presentation: A Comparative Overview

Direct comparative studies on the biological activity of all four stereoisomers of Cyclo(L-Phe-trans-4-OH-L-Pro) are limited. The following tables summarize the available quantitative data for the L-L isomer and provide a framework for future comparative analysis.

Table 1: Anticancer Activity of Cyclo(L-Phe-trans-4-OH-L-Pro) Stereoisomers

StereoisomerCell LineIC50 (µM)Reference
Cyclo(L-Phe-trans-4-OH-L-Pro)Not specifiedData not readily available[1]
Cyclo(D-Phe-trans-4-OH-L-Pro)Not specifiedData not available-
Cyclo(L-Phe-trans-4-OH-D-Pro)Not specifiedData not available-
Cyclo(D-Phe-trans-4-OH-D-Pro)Not specifiedData not available-

Note: While specific IC50 values for Cyclo(L-Phe-trans-4-OH-L-Pro) are not widely reported, preliminary studies suggest its potential to inhibit tumor growth and induce apoptosis.[1]

Table 2: Antifungal Activity of Cyclo(L-Phe-trans-4-OH-L-Pro) Stereoisomers

StereoisomerFungal StrainMIC (mg/mL)Reference
Cyclo(L-Phe-trans-4-OH-L-Pro)Aspergillus fumigatusNot specified[3]
Cyclo(L-Phe-trans-4-OH-L-Pro)Penicillium roquefortiNot specified[3]
Cyclo(D-Phe-trans-4-OH-L-Pro)Not specifiedData not available-
Cyclo(L-Phe-trans-4-OH-D-Pro)Not specifiedData not available-
Cyclo(D-Phe-trans-4-OH-D-Pro)Not specifiedData not available-

Note: For the related, non-hydroxylated compound cyclo(L-Phe-L-Pro), the MIC against A. fumigatus was reported as 20 mg/mL, and >20 mg/mL against P. roqueforti.[3]

The Critical Role of Stereochemistry: Insights from Analogs

Studies on the stereoisomers of the related compound cyclo(Phe-Pro) have demonstrated that stereochemistry is a key determinant of biological activity. For example, the four stereoisomers of cyclo(Phe-Pro) exhibited distinct effects on the growth and biofilm formation of E. coli. This highlights the likelihood that the stereoisomers of Cyclo(L-Phe-trans-4-OH-L-Pro) will also display unique biological profiles.

Proposed Signaling Pathway for Anticancer Activity

The anticancer activity of Cyclo(L-Phe-trans-4-OH-L-Pro) is hypothesized to occur through the induction of apoptosis via the intrinsic pathway. This process is likely initiated by the generation of reactive oxygen species (ROS), leading to a cascade of events culminating in programmed cell death.

Proposed Apoptotic Signaling Pathway Cyclo(L-Phe-trans-4-OH-L-Pro) Cyclo(L-Phe-trans-4-OH-L-Pro) ROS Reactive Oxygen Species (ROS) Cyclo(L-Phe-trans-4-OH-L-Pro)->ROS Mitochondria Mitochondria ROS->Mitochondria Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway for Cyclo(L-Phe-trans-4-OH-L-Pro).

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct comparative studies on the stereoisomers of Cyclo(L-Phe-trans-4-OH-L-Pro).

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).[4]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Cyclo(L-Phe-trans-4-OH-L-Pro) stereoisomers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of each stereoisomer for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate for 4 hours to overnight in the dark.

  • Absorbance Reading: Measure the absorbance at 570 nm.

MTT Assay Workflow A Seed cells in 96-well plate B Treat with compound (24-72h) A->B C Add MTT solution (4h incubation) B->C D Add solubilization solution C->D E Read absorbance at 570 nm D->E

Caption: A simplified workflow for the MTT cytotoxicity assay.

Apoptosis Analysis by Western Blot

This protocol is used to detect changes in the expression of key apoptotic proteins.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Protein Quantification: Determine protein concentration of cell lysates.

  • SDS-PAGE: Separate proteins by gel electrophoresis.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control.

Western Blot Workflow for Apoptosis A Prepare cell lysates B Protein quantification A->B C SDS-PAGE B->C D Transfer to PVDF membrane C->D E Blocking D->E F Primary antibody incubation E->F G Secondary antibody incubation F->G H ECL detection G->H I Image analysis H->I

Caption: Experimental workflow for Western blot analysis of apoptotic proteins.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.[3]

Materials:

  • Fungal strain (e.g., Aspergillus fumigatus)

  • Culture medium (e.g., RPMI-1640)

  • Cyclo(L-Phe-trans-4-OH-L-Pro) stereoisomers

  • 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum.

  • Serial Dilution: Perform serial dilutions of each stereoisomer in the culture medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature for 24-72 hours.

  • MIC Determination: The MIC is the lowest concentration that shows no visible growth.

Conclusion and Future Directions

The available evidence strongly suggests that Cyclo(L-Phe-trans-4-OH-L-Pro) is a biologically active molecule with potential therapeutic applications. However, a comprehensive understanding of its structure-activity relationship, particularly concerning its stereoisomers, is currently lacking. The provided protocols offer a robust framework for researchers to systematically evaluate the anticancer and antifungal properties of all four stereoisomers. Such studies are crucial for identifying the most potent and selective isomer for future drug development endeavors. Further research should also focus on elucidating the precise molecular targets and exploring a wider range of biological activities, including anti-inflammatory and immunomodulatory effects.

References

A Comparative Analysis of Cyclo(L-Phe-trans-4-OH-L-Pro) and Commercial Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of drug-resistant fungal infections necessitates the exploration of novel antifungal compounds. This guide provides an objective comparison of the investigational cyclic dipeptide Cyclo(L-Phe-trans-4-OH-L-Pro) with established commercial antifungal drugs. While direct comparative data is limited, this document synthesizes available experimental findings to evaluate its potential efficacy and guide future research.

Performance Comparison: Efficacy Against Key Fungal Pathogens

Cyclo(L-Phe-trans-4-OH-L-Pro) is a hydroxylated cyclic dipeptide produced by microorganisms such as Lactobacillus plantarum.[1] Research indicates that the hydroxyl group enhances its antifungal activity compared to its non-hydroxylated counterpart, Cyclo(L-Phe-L-Pro).[2] The proposed mechanism of action involves the disruption of the fungal cell membrane's integrity, leading to increased permeability and cell death.[2]

Precise Minimum Inhibitory Concentration (MIC) values for Cyclo(L-Phe-trans-4-OH-L-Pro) are not widely available in peer-reviewed literature. However, one source indicates that reported MIC values can range from 7.5–20 mg/mL, depending on the fungal strain.[3] For its related compound, Cyclo(L-Phe-L-Pro), a MIC of 20 mg/mL has been reported against Aspergillus fumigatus.[1] It is suggested that the hydroxylated form would likely exhibit a lower MIC.[2]

For a comprehensive comparison, the following tables summarize the MIC ranges for common commercial antifungal agents against Candida albicans, Aspergillus fumigatus, and Fusarium sporotrichioides. It is crucial to note that these values are compiled from various studies and direct, head-to-head comparisons with Cyclo(L-Phe-trans-4-OH-L-Pro) under identical conditions are not yet available.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Antifungal Agents against Candida albicans

Antifungal AgentClassMIC Range (µg/mL)
Cyclo(L-Phe-trans-4-OH-L-Pro) Cyclic Dipeptide 7.5 - 20 mg/mL *
Amphotericin BPolyene0.06 - 2
FluconazoleAzole0.25 - 64
ItraconazoleAzole0.03 - 4
KetoconazoleAzole0.06 - 4
CaspofunginEchinocandin0.03 - 2
MicafunginEchinocandin0.015 - 2
AnidulafunginEchinocandin0.015 - 2
Note: This value is reported as a general range against various fungal strains and not specifically for C. albicans from a direct study.

Table 2: Minimum Inhibitory Concentration (MIC) of Antifungal Agents against Aspergillus fumigatus

Antifungal AgentClassMIC Range (µg/mL)
Cyclo(L-Phe-L-Pro) (related compound) Cyclic Dipeptide 20,000
Amphotericin BPolyene0.06 - 4
VoriconazoleAzole0.06 - 16
ItraconazoleAzole0.125 - 8
PosaconazoleAzole0.06 - 16
IsavuconazoleAzole0.12 - 16
CaspofunginEchinocandin0.015 - 8 (MEC)
MicafunginEchinocandin0.015 - 8 (MEC)
AnidulafunginEchinocandin0.015 - 8 (MEC)
Note: MEC (Minimum Effective Concentration) is used for echinocandins against molds.

Table 3: Minimum Inhibitory Concentration (MIC) of Antifungal Agents against Fusarium sporotrichioides

Antifungal AgentClassMIC Range (µg/mL)
Cyclo(L-Phe-trans-4-OH-L-Pro) Cyclic Dipeptide Reported activity, no specific MIC *
Amphotericin BPolyene0.125 - 8
VoriconazoleAzole0.5 - 16
PosaconazoleAzole0.25 - ≥16
ItraconazoleAzole>16
Note: Fusarium sporotrichioides is noted as a susceptible mold, but specific MIC values for Cyclo(L-Phe-trans-4-OH-L-Pro) were not found in the reviewed literature.[1][3]

Experimental Protocols

The determination of antifungal efficacy is standardized to ensure reproducibility and comparability of data. The following outlines the broth microdilution method, a common protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Broth Microdilution Assay for Antifungal Susceptibility Testing

This method is a standardized procedure for determining the MIC of an antimicrobial agent.[3]

  • Preparation of Fungal Inoculum:

    • Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature and duration to obtain fresh, viable colonies.

    • A suspension of the fungal colonies is prepared in sterile saline or broth.

    • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.

    • This suspension is then further diluted in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.[3]

  • Preparation of Antifungal Agent:

    • A stock solution of the test compound (e.g., Cyclo(L-Phe-trans-4-OH-L-Pro)) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.

    • A series of twofold dilutions of the stock solution are prepared in the test medium in a 96-well microtiter plate to obtain a range of desired concentrations.[3]

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

    • Control wells are included: a growth control (medium with inoculum, no drug) and a sterility control (medium only).

    • The microtiter plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts, longer for some molds).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.[2] For azoles and echinocandins against yeasts, the endpoint is often a 50% reduction in growth. For amphotericin B and against molds, it is typically complete inhibition.

Visualizations

Proposed Mechanism of Action for Cyclo(L-Phe-trans-4-OH-L-Pro)

The primary proposed antifungal mechanism for Cyclo(L-Phe-trans-4-OH-L-Pro) is the disruption of the fungal cell membrane's integrity. This leads to increased permeability and the leakage of essential intracellular components, ultimately resulting in cell death.[2]

G Compound Cyclo(L-Phe-trans-4-OH-L-Pro) Membrane Fungal Cell Membrane Compound->Membrane Interaction Disruption Membrane Disruption (Pore Formation) Membrane->Disruption Causes Leakage Leakage of Intracellular Components Disruption->Leakage Death Fungal Cell Death Leakage->Death

Caption: Proposed mechanism of action for Cyclo(L-Phe-trans-4-OH-L-Pro).

General Workflow for Antifungal Evaluation

The process of identifying and evaluating the antifungal properties of a compound like Cyclo(L-Phe-trans-4-OH-L-Pro) typically follows a structured workflow from isolation to activity assessment.

G cluster_discovery Discovery & Preparation cluster_testing Antifungal Susceptibility Testing cluster_analysis Data Analysis & Comparison Isolation Isolation of Compound (e.g., from Lactobacillus plantarum) Purification Purification & Characterization Isolation->Purification Stock Preparation of Stock Solution Purification->Stock Dilution Serial Dilution of Compound Stock->Dilution Inoculum Preparation of Fungal Inoculum Incubation Inoculation & Incubation Inoculum->Incubation Dilution->Incubation MIC Determination of MIC Incubation->MIC Comparison Comparison with Commercial Antifungals MIC->Comparison Mechanism Mechanism of Action Studies Comparison->Mechanism

Caption: General workflow for antifungal evaluation.

Conclusion

Cyclo(L-Phe-trans-4-OH-L-Pro) presents a promising scaffold for the development of new antifungal agents. The available, though limited, evidence suggests it possesses antifungal activity, which is enhanced by its hydroxyl group. Its proposed mechanism of targeting the fungal cell membrane is a validated strategy among existing antifungal classes.

However, a significant gap exists in the direct, quantitative comparison of its efficacy against commercial antifungals. To fully assess its therapeutic potential, further research is critically needed to:

  • Determine precise MIC values against a broad panel of clinically relevant fungal pathogens.

  • Conduct direct comparative studies against commercial antifungals using standardized methodologies.

  • Elucidate the detailed molecular interactions with the fungal cell membrane and other potential cellular targets.

Such studies will be invaluable for the drug development community in evaluating the future role of Cyclo(L-Phe-trans-4-OH-L-Pro) and its analogs in the fight against fungal infections.

References

A Comparative Guide to the Structure-Activity Relationship of Cyclo(L-Phe-trans-4-OH-L-Pro) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclo(L-Phe-trans-4-OH-L-Pro), a naturally occurring cyclic dipeptide, has garnered significant attention in the scientific community for its diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide provides a comparative analysis of its structure-activity relationship (SAR), drawing on available experimental data for the parent compound and its analogs. While comprehensive quantitative data for a wide range of analogs is still emerging, this document synthesizes current knowledge to inform future research and drug development efforts.

Core Structure and Key Features

Cyclo(L-Phe-trans-4-OH-L-Pro) is a diketopiperazine formed from the condensation of L-phenylalanine and trans-4-hydroxy-L-proline. Its rigid cyclic structure is a key determinant of its biological functions.[2] A critical structural feature influencing its bioactivity is the hydroxyl group on the proline residue.[2][5]

Comparative Biological Activity of Cyclo(L-Phe-trans-4-OH-L-Pro) and Analogs

The following tables summarize the available quantitative data for Cyclo(L-Phe-trans-4-OH-L-Pro) and related compounds to highlight key structure-activity relationships.

Table 1: Antifungal Activity

The hydroxyl group at the 4-position of the proline ring appears to be crucial for enhanced antifungal activity.

CompoundFungal StrainMIC (Minimum Inhibitory Concentration)Reference
Cyclo(L-Phe-trans-4-OH-L-Pro) Aspergillus fumigatusLower than its non-hydroxylated counterpart (exact value not specified)[6]
Cyclo(L-Phe-L-Pro)Aspergillus fumigatus20 mg/mL[6]
Cyclo(L-Phe-L-Pro)Penicillium roqueforti20 mg/mL[6]
Table 2: Anticancer Activity (Cytotoxicity)

Direct quantitative cytotoxicity data for a series of Cyclo(L-Phe-trans-4-OH-L-Pro) analogs is limited. The table below presents data for the parent compound and other proline-containing cyclic dipeptides to provide context. The proposed mechanism for its anticancer activity involves the induction of apoptosis.[1][7]

CompoundCancer Cell LineIC50 (50% Inhibitory Concentration)Reference
Cyclo(L-Phe-trans-4-OH-L-Pro) HL-60 (Human promyelocytic leukemia)Not explicitly quantified, but identified as having potential[1]
Cyclo(L-Phe-L-Pro)HCT-116 (Human colon cancer)21.4 µg/mL[8]
Cyclo(L-Phe-L-Pro)OVCAR-8 (Human ovarian cancer)18.3 µg/mL[8]
Cyclo(L-Phe-L-Pro)SF-295 (Human glioblastoma)16.0 µg/mL[8]
Cyclo(L-Ile-L-Hyp)ECA-109, HeLa-S3, PANC-142-54% growth inhibition at 20 µM[8]
Bacillusamide B (hydroxylated Cyclo(L-Val-L-Pro))HCT-116, MCF725 µg/mL, 27 µg/mL[8]
Table 3: Anti-inflammatory Activity

Cyclo(L-Phe-trans-4-OH-L-Pro) has demonstrated anti-inflammatory properties by inhibiting the production of the pro-inflammatory cytokine TNF-α.[2]

CompoundAssayCell LineIC50Reference
Cyclo(L-Phe-trans-4-OH-L-Pro) Inhibition of LPS-induced TNF-α productionRAW 264.7 (Mouse macrophage)14.2 µg/mL[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and a general workflow for evaluating the biological activities of Cyclo(L-Phe-trans-4-OH-L-Pro) analogs.

proposed_apoptotic_pathway Compound Cyclo(L-Phe-trans-4-OH-L-Pro) Analogs ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Perturbation ROS->Mitochondria Bcl2_family Modulation of Bcl-2 family proteins Mitochondria->Bcl2_family Caspase_activation Caspase Activation Bcl2_family->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Proposed Apoptotic Signaling Pathway

tnf_alpha_inhibition_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Signaling_Cascade Intracellular Signaling Cascade TLR4->Signaling_Cascade NFkB_Activation NF-κB Activation Signaling_Cascade->NFkB_Activation TNF_alpha_Production ↑ TNF-α Production NFkB_Activation->TNF_alpha_Production Compound Cyclo(L-Phe-trans-4-OH-L-Pro) Analogs Compound->Inhibition Inhibition->Signaling_Cascade

Putative TNF-α Inhibition Pathway

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassays Biological Evaluation cluster_analysis Data Analysis Synthesis Analog Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antifungal Antifungal Assay (Broth Microdilution) Characterization->Antifungal Anticancer Cytotoxicity Assay (MTT Assay) Characterization->Anticancer Anti_inflammatory Anti-inflammatory Assay (TNF-α ELISA) Characterization->Anti_inflammatory SAR_Analysis SAR Analysis (IC50/MIC Determination) Antifungal->SAR_Analysis Anticancer->SAR_Analysis Anti_inflammatory->SAR_Analysis

General Experimental Workflow

Experimental Protocols

Broth Microdilution Assay for Antifungal Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against fungal strains.[10][11]

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar (B569324) medium. The inoculum is prepared by suspending the fungal colonies in sterile saline or broth and adjusting the turbidity to a standard concentration (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using a liquid culture medium such as RPMI-1640.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

MTT Assay for Cytotoxicity Assessment

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to determine cell viability and proliferation.[12][13][14]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a further 24-72 hours.

  • MTT Addition: MTT solution (0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Inhibition of TNF-α Production Assay

This assay evaluates the anti-inflammatory activity of the compounds by measuring their ability to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[15]

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are plated and pre-treated with various concentrations of the test compounds for 1 hour. The cells are then stimulated with LPS (e.g., 1 µg/mL) for 6-24 hours to induce TNF-α production.

  • Supernatant Collection: The cell culture supernatant is collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of TNF-α production is calculated for each compound concentration, and the IC50 value is determined.

Conclusion and Future Directions

The available data strongly suggest that Cyclo(L-Phe-trans-4-OH-L-Pro) is a promising scaffold for the development of new therapeutic agents. The presence of the trans-4-hydroxyl group on the proline ring is a key determinant for its biological activity, particularly its antifungal effects. However, to fully elucidate the structure-activity relationship and optimize the therapeutic potential of this class of compounds, further research is essential.

Future studies should focus on:

  • Systematic Analog Synthesis: The synthesis and biological evaluation of a diverse library of analogs with modifications at the phenylalanine ring (e.g., substitution with electron-donating or -withdrawing groups), variations in the stereochemistry of the amino acid residues, and replacement of phenylalanine or proline with other amino acids.

  • Comprehensive Biological Screening: Testing these analogs across a broader range of fungal pathogens, cancer cell lines, and in various inflammatory models to establish a more complete and quantitative SAR profile.

  • Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways modulated by the most potent analogs to understand their mechanisms of action.

By systematically exploring the chemical space around the Cyclo(L-Phe-trans-4-OH-L-Pro) scaffold, it will be possible to identify novel analogs with enhanced potency, selectivity, and drug-like properties.

References

Validating the Mechanism of Action of Cyclo(L-Phe-trans-4-OH-L-Pro): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Phe-trans-4-OH-L-Pro) is a naturally occurring cyclic dipeptide that has garnered significant interest for its diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The hydroxylation at the 4-position of the proline residue is believed to be a key structural feature enhancing its bioactivity compared to its non-hydroxylated counterpart, Cyclo(L-Phe-L-Pro).[4] This guide provides a comparative analysis of the proposed mechanisms of action of Cyclo(L-Phe-trans-4-OH-L-Pro) across these therapeutic areas, supported by available experimental data and detailed protocols for validation.

Antifungal Activity: Targeting Fungal Cell Integrity

The primary proposed mechanism for the antifungal action of Cyclo(L-Phe-trans-4-OH-L-Pro) is the disruption of fungal cell membrane integrity. While specific minimum inhibitory concentration (MIC) values for Cyclo(L-Phe-trans-4-OH-L-Pro) are not extensively documented in publicly available literature, research on the related compound, Cyclo(L-Phe-L-Pro), provides a basis for comparison and suggests that the hydroxylated form exhibits enhanced activity.[4][5]

Comparative Antifungal Performance

CompoundFungal StrainMIC (µg/mL)Reference
Cyclo(L-Phe-L-Pro) Aspergillus fumigatus20000[5]
Amphotericin B Aspergillus fumigatus0.06 - 4[6]
Amphotericin B Candida albicans0.125 - 1[7]

Note: The data for Cyclo(L-Phe-L-Pro) is for the non-hydroxylated analog. It is hypothesized that Cyclo(L-Phe-trans-4-OH-L-Pro) would exhibit a lower MIC due to its enhanced antifungal activity.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

Materials:

  • Cyclo(L-Phe-trans-4-OH-L-Pro)

  • Test fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Mueller-Hinton Broth (MHB) or RPMI-1640 medium, cation-adjusted

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum (approximately 5 x 10^5 CFU/mL) in the appropriate broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of Cyclo(L-Phe-trans-4-OH-L-Pro) in the broth within the microtiter plate.

  • Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus.[8]

Proposed Antifungal Mechanism of Action

Antifungal_Mechanism Cyclo(L-Phe-trans-4-OH-L-Pro) Cyclo(L-Phe-trans-4-OH-L-Pro) Fungal Cell Membrane Fungal Cell Membrane Cyclo(L-Phe-trans-4-OH-L-Pro)->Fungal Cell Membrane Interacts with Membrane Disruption Membrane Disruption Fungal Cell Membrane->Membrane Disruption Leads to Leakage of Intracellular Contents Leakage of Intracellular Contents Membrane Disruption->Leakage of Intracellular Contents Cell Death Cell Death Leakage of Intracellular Contents->Cell Death Anticancer_Pathway Cyclo(L-Phe-trans-4-OH-L-Pro) Cyclo(L-Phe-trans-4-OH-L-Pro) Cancer Cell Cancer Cell Cyclo(L-Phe-trans-4-OH-L-Pro)->Cancer Cell ROS Generation ROS Generation Cancer Cell->ROS Generation Induces Mitochondrial Pathway Mitochondrial Pathway ROS Generation->Mitochondrial Pathway Activates Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Anti_inflammatory_Pathway cluster_0 Cell LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription Cytokines (TNF-α, IL-6) Cytokines (TNF-α, IL-6) Pro-inflammatory Genes->Cytokines (TNF-α, IL-6) Cyclo(L-Phe-trans-4-OH-L-Pro) Cyclo(L-Phe-trans-4-OH-L-Pro) Cyclo(L-Phe-trans-4-OH-L-Pro)->IKK Inhibits

References

A Comparative Guide to the Cross-Validation of Analytical Data for Cyclo(L-Phe-trans-4-OH-L-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of analytical data for the cyclic dipeptide Cyclo(L-Phe-trans-4-OH-L-Pro). Ensuring the identity, purity, stability, and concentration of this bioactive molecule is critical for reproducible research and development. Cross-validation, the practice of using multiple, distinct analytical methods to characterize a single compound, provides a high degree of confidence in the data. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols.

Data Presentation: A Comparative Overview

Effective cross-validation relies on orthogonal methods—techniques based on different physicochemical principles—to provide a comprehensive profile of the compound. Discrepancies between methods can highlight potential issues, such as degradation or the presence of impurities.

Table 1: Physicochemical and Purity Analysis of Cyclo(L-Phe-trans-4-OH-L-Pro)

ParameterMethodExpected ResultAlternative MethodExpected Result
Identity LC-MSMolecular Ion [M+H]⁺ at m/z 261.12¹H NMR & ¹³C NMRChemical shifts consistent with the structure of Cyclo(L-Phe-trans-4-OH-L-Pro)[1]
Purity HPLC-UV (214 nm, 254 nm)≥95%qNMRQuantitative purity assessment against a certified reference standard
Stereochemistry Electronic Circular Dichroism (ECD)ECD spectrum matches reference for L-Phe, trans-4-OH-L-Pro configuration[1]Chiral HPLCSeparation from other stereoisomers
Concentration qNMRAccurate concentration determinationHPLC with a validated calibration curveConcentration based on peak area relative to standards
Degradation Product LC-MSPeak corresponding to the linear dipeptide (L-Phenylalanyl-trans-4-hydroxy-L-proline) at m/z 279.13HPLCSeparate peak with a different retention time from the parent compound[2]

Note: The data in this table is illustrative and based on typical results for cyclic dipeptides. Actual results may vary based on the specific sample and experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical findings.

Protocol 1: Purity and Degradation Analysis by High-Performance Liquid Chromatography (HPLC)[3]

This method is fundamental for assessing the purity of Cyclo(L-Phe-trans-4-OH-L-Pro) and detecting potential degradation products, such as its linear dipeptide form.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of Cyclo(L-Phe-trans-4-OH-L-Pro) in methanol (B129727) or DMSO.
  • For analysis, dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
  • Mobile Phase B: Acetonitrile with 0.1% TFA.
  • Gradient:
  • 0-5 min: 5% B
  • 5-35 min: 5% to 95% B
  • 35-40 min: 5% B
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 214 nm and 254 nm.
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peak areas to determine the purity of the cyclic dipeptide.
  • Identify any additional peaks as potential impurities or degradation products. The linear dipeptide is expected to have a different retention time. For confirmation, LC-MS can be used to identify the molecular weights of unexpected peaks.[2]

Protocol 2: In Vitro Cytotoxicity Assessment via MTT Assay[4]

This protocol determines the concentration at which Cyclo(L-Phe-trans-4-OH-L-Pro) inhibits cell growth by 50% (IC50), a key measure of its potential anticancer activity.

1. Materials:

  • Cancer cell line (e.g., HCT-116, HL-60).[3][4]
  • Complete culture medium (e.g., McCoy's 5A or RPMI-1640 with 10% FBS).[3][4]
  • Cyclo(L-Phe-trans-4-OH-L-Pro) stock solution (in DMSO).
  • 96-well microplates.
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
  • Solubilization buffer (e.g., DMSO or SDS in HCl).

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5 x 10³ cells/well and incubate for 24 hours.[3]
  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium and add the compound dilutions to the wells. Include a vehicle control (medium with DMSO).
  • Incubation: Incubate the plate for 48 to 72 hours.[3]
  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[3]
  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Determine the IC50 value by plotting a dose-response curve.

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution)[6]

This method determines the Minimum Inhibitory Concentration (MIC) of Cyclo(L-Phe-trans-4-OH-L-Pro) against a target fungal strain.

1. Inoculum Preparation:

  • Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar (B569324) medium.
  • Prepare a suspension of fungal cells or spores in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
  • Further dilute the suspension to the final required inoculum concentration.

2. Preparation of Antifungal Dilutions:

  • Prepare a stock solution of Cyclo(L-Phe-trans-4-OH-L-Pro) in a suitable solvent like DMSO.
  • Perform serial twofold dilutions of the compound in a 96-well microplate containing the appropriate broth medium (e.g., RPMI-1640).

3. Inoculation and Incubation:

  • Add the prepared fungal inoculum to each well of the microplate.
  • Include a positive control (fungal inoculum without the compound) and a negative control (broth only).
  • Incubate the plate at 35-37°C for 24-48 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Visualizations: Workflows and Pathways

Diagrams help to clarify complex processes and relationships, providing an at-a-glance understanding of the experimental logic.

cluster_0 Analytical Cross-Validation Workflow Compound Cyclo(L-Phe-trans-4-OH-L-Pro) Sample HPLC HPLC-UV (Purity, Degradation) Compound->HPLC Inject LCMS LC-MS (Identity, Impurity MW) Compound->LCMS Inject NMR qNMR (Structure, Concentration) Compound->NMR Dissolve ECD ECD (Stereochemistry) Compound->ECD Dissolve Data Comparative Data Analysis HPLC->Data LCMS->Data NMR->Data ECD->Data Report Validated Analytical Report Data->Report Confirm Concordance

Caption: Workflow for the cross-validation of analytical data.

cluster_1 Proposed Anticancer Signaling Pathway Compound Cyclo(L-Phe-trans-4-OH-L-Pro) ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress ROS->Mito Bcl2 Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) Mito->Bcl2 Casp9 Caspase-9 Activation Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic signaling pathway for Cyclo(L-Phe-trans-4-OH-L-Pro).[3]

References

A Comparative Guide to the In Vitro and In Vivo Correlation of Cyclo(L-Phe-trans-4-OH-L-Pro) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the cyclic dipeptide Cyclo(L-Phe-trans-4-OH-L-Pro), exploring its in vitro efficacy and the available, albeit limited, in vivo correlational data. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this natural compound by presenting objective comparisons with relevant alternatives, supported by experimental data and detailed methodologies. A significant portion of the in vivo data presented is based on established experimental models and serves as a framework for future research, given the current scarcity of direct in vivo studies on this specific compound.

Antifungal Activity

Cyclo(L-Phe-trans-4-OH-L-Pro) has demonstrated notable antifungal properties, primarily attributed to its ability to disrupt the integrity of the fungal cell membrane.[1] This mechanism leads to increased permeability and leakage of essential intracellular components, ultimately resulting in fungal cell death.[2] The hydroxyl group on the proline residue is believed to enhance its interaction with the fungal cell wall and membrane, potentially through hydrogen bonding, leading to more efficient membrane disruption.[3]

In Vitro Antifungal Activity: A Comparative Analysis

While specific Minimum Inhibitory Concentration (MIC) values for Cyclo(L-Phe-trans-4-OH-L-Pro) are not extensively documented in publicly available literature, research suggests it possesses greater antifungal activity than its non-hydroxylated counterpart, Cyclo(L-Phe-L-Pro).[2] The following table provides a comparative summary of the in vitro antifungal activity of Cyclo(L-Phe-L-Pro) and common commercial antifungal agents against various fungal strains. It is plausible that Cyclo(L-Phe-trans-4-OH-L-Pro) would exhibit lower MIC values than those reported for Cyclo(L-Phe-L-Pro).[2]

Compound/AgentFungal StrainReported MICSource(s)
Cyclo(L-Phe-L-Pro) Aspergillus fumigatus20 mg/mL[2][4]
Penicillium roqueforti>20 mg/mL[3]
Amphotericin B Aspergillus fumigatus0.25 - 2 µg/mL
Candida albicans0.12 - 1 µg/mL
Fluconazole Candida albicans0.25 - 4 µg/mL
Cryptococcus neoformans1 - 16 µg/mL
Voriconazole Aspergillus fumigatus0.25 - 2 µg/mL
Candida albicans0.03 - 0.25 µg/mL

Proposed Mechanism of Antifungal Action

Compound Cyclo(L-Phe-trans-4-OH-L-Pro) Membrane Fungal Cell Membrane Compound->Membrane Interacts with Disruption Membrane Disruption Membrane->Disruption Leads to Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Death Fungal Cell Death Leakage->Death

Proposed mechanism of antifungal action.

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Fungal Inoculum:

    • Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature and duration to obtain fresh, viable colonies.[5]

    • A suspension of fungal spores or cells is prepared in sterile saline or broth.

    • The turbidity of the suspension is adjusted to a 0.5 McFarland standard.[5] This suspension is then further diluted in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.[5]

  • Preparation of Antifungal Agent:

    • A stock solution of Cyclo(L-Phe-trans-4-OH-L-Pro) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).[5]

    • A series of twofold dilutions of the stock solution are prepared in the test medium in a 96-well microtiter plate.[5]

  • Inoculation and Incubation:

    • The diluted fungal inoculum is added to each well of the microtiter plate containing the different concentrations of the antifungal agent.[5]

    • Control wells are included: a positive control (fungal inoculum without the antifungal agent) and a negative control (medium only).[5]

    • The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for yeasts, longer for some molds).[5]

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible fungal growth.[5]

Anticancer Activity

While direct in vivo studies on the anticancer effects of Cyclo(L-Phe-trans-4-OH-L-Pro) are limited, in vitro evidence and studies on related cyclic dipeptides suggest potential antitumor properties.[6] The proposed mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells, potentially through the generation of reactive oxygen species (ROS) and modulation of the Bcl-2 family of proteins.[1][7]

In Vitro Anticancer Activity: Comparative Data

Quantitative data for the anticancer activity of Cyclo(L-Phe-trans-4-OH-L-Pro) is not widely available. However, studies on other cyclic peptides provide a basis for comparison.

CompoundCell LineIC₅₀ ValueSource(s)
Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) DMBC29 (Melanoma)9.42 µM[1]
DMBC28 (Melanoma)11.96 µM[1]
Cyclo(Pro-homoPro-β³homoPhe-Phe-) (P11) DMBC29 (Melanoma)40.65 µM[1]
DMBC28 (Melanoma)44.9 µM (after 72h)[1]

Proposed Apoptotic Signaling Pathway

Compound Cyclo(L-Phe-trans-4-OH-L-Pro) ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Mitochondria Mitochondria ROS->Mitochondria Bcl2 Bcl-2 Family Modulation Mitochondria->Bcl2 Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Proposed apoptotic signaling pathway.

Proposed In Vivo Experimental Protocol: Xenograft Tumor Model

This protocol outlines a proposed in vivo study to evaluate the anticancer efficacy of Cyclo(L-Phe-trans-4-OH-L-Pro) using a xenograft model.

  • Cell Culture and Animal Model:

    • Human cancer cells (e.g., HCT-116 colorectal carcinoma) are cultured in appropriate media.[8]

    • Female athymic nude mice (6-8 weeks old) are used for tumor implantation.[8]

  • Tumor Implantation and Treatment:

    • Cancer cells are injected subcutaneously into the flank of each mouse.[8]

    • When tumors reach a palpable size, mice are randomized into treatment groups.[8]

    • Cyclo(L-Phe-trans-4-OH-L-Pro) is administered (e.g., intraperitoneally) daily. A vehicle control group and a positive control group (e.g., treated with cisplatin) are included.[8]

  • Efficacy Evaluation:

    • Tumor volume is measured regularly using calipers.[8]

    • Body weight is monitored as an indicator of toxicity.[8]

    • At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation and cleaved caspase-3 for apoptosis).[2]

Hypothetical In Vivo Comparative Efficacy in a Xenograft Model

The following table presents hypothetical data to illustrate a potential comparative study.

Treatment GroupDose RegimenMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control 10 mL/kg, i.p., daily1500 ± 2500+2.5
Cyclo(L-Phe-trans-4-OH-L-Pro) 50 mg/kg, i.p., daily750 ± 15050-1.0
Cyclo(L-Phe-L-Pro) 50 mg/kg, i.p., daily900 ± 18040-1.5
Cisplatin 5 mg/kg, i.p., weekly450 ± 10070-8.0
Data are presented as mean ± standard deviation and are hypothetical.[8]

Anti-inflammatory and Neuroprotective Activities

The anti-inflammatory and neuroprotective potential of Cyclo(L-Phe-trans-4-OH-L-Pro) and related cyclic dipeptides is an emerging area of research. Studies on similar compounds suggest that they may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[7] Neuroprotective effects may be mediated through the reduction of oxidative stress.[9]

In Vitro Anti-inflammatory and Neuroprotective Data

Quantitative in vitro data for Cyclo(L-Phe-trans-4-OH-L-Pro) in these areas is limited. The following table includes data for a related compound.

CompoundAssayCell LineEffectSource(s)
Epimuqubilin A (norsesterterpene peroxide) LPS-induced Nitric Oxide ProductionRAW 264.7IC₅₀ = 7.4 µM[10]
Cyclo-(L-Pro-L-Phe) Hydrogen Peroxide-induced NeurotoxicitySH-SY5YReduced apoptosis and ROS generation[9]

Experimental Workflow for In Vitro Anti-inflammatory Assay

Start Seed Macrophages (e.g., RAW 264.7) Pretreat Pre-treat with Cyclo(L-Phe-trans-4-OH-L-Pro) Start->Pretreat Stimulate Stimulate with LPS (Lipopolysaccharide) Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Assay Measure Nitric Oxide (Griess Assay) Collect->Assay Analyze Analyze Data Assay->Analyze

Workflow for measuring nitric oxide production.

Experimental Protocols

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

  • Animal Groups: Male Swiss mice are divided into control and treatment groups.[11]

  • Treatment: Animals are treated with Cyclo(L-Phe-trans-4-OH-L-Pro) (e.g., 25, 50, 100 mg/kg, p.o.) or a reference drug (e.g., indomethacin) one hour before carrageenan injection.[3][11]

  • Induction of Edema: 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[11][12]

  • Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[12] The percentage of inhibition of edema is calculated.

In Vitro Neuroprotection Assay: Hydrogen Peroxide-Induced Neurotoxicity

  • Cell Culture: Neuronal cells (e.g., SH-SY5Y) are cultured in appropriate media.[13]

  • Treatment: Cells are pre-treated with various concentrations of Cyclo(L-Phe-trans-4-OH-L-Pro) for a specified time.

  • Induction of Neurotoxicity: Hydrogen peroxide (H₂O₂) is added to the culture medium to induce oxidative stress and cell death.[13][14]

  • Assessment of Viability: Cell viability is assessed using methods like the MTT assay, which measures mitochondrial activity, or by quantifying lactate (B86563) dehydrogenase (LDH) release, an indicator of cell damage.[15][16]

Conclusion

Cyclo(L-Phe-trans-4-OH-L-Pro) is a promising natural compound with multifaceted biological activities. While in vitro studies strongly suggest its potential as an antifungal, anticancer, anti-inflammatory, and neuroprotective agent, a significant gap exists in the in vivo validation of these effects. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate further research to bridge the gap between in vitro findings and in vivo efficacy, ultimately paving the way for the potential therapeutic application of this intriguing molecule. Researchers are encouraged to utilize the proposed experimental frameworks to generate robust in vivo data and further elucidate the mechanisms of action of Cyclo(L-Phe-trans-4-OH-L-Pro).

References

Navigating Synergistic Landscapes: A Comparative Guide to Cyclo(L-Phe-trans-4-OH-L-Pro) Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enhanced therapeutic efficacy and reduced toxicity has led to a significant focus on combination therapies. Cyclo(L-Phe-trans-4-OH-L-Pro), a cyclic dipeptide with notable biological activities, presents a compelling candidate for synergistic strategies. This guide provides a comparative overview of the potential synergistic effects of Cyclo(L-Phe-trans-4-OH-L-Pro), also known as c(FP), with other compounds, supported by detailed experimental protocols and hypothesized signaling pathways. While direct, comprehensive studies on the synergistic effects of c(FP) are emerging, this document synthesizes available data on its bioactivities to propose and analyze potential synergistic combinations.

Hypothesized Synergistic Combinations and Mechanisms

Based on the known antifungal and anticancer properties of c(FP), two primary avenues for synergistic combinations are explored:

  • Antifungal Synergy: In combination with established antifungal agents like Amphotericin B . The proposed synergy stems from their distinct but complementary mechanisms of action. c(FP) is suggested to disrupt the fungal cell membrane integrity, which could facilitate the entry and activity of Amphotericin B, a polyene antifungal that binds to ergosterol (B1671047) and forms pores in the membrane.

  • Anticancer Synergy: In combination with conventional chemotherapeutic drugs such as Doxorubicin . The potential for synergy here lies in the multi-faceted impact on cancer cells. Doxorubicin primarily acts by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. c(FP) has been observed to induce apoptosis in cancer cells. A combined treatment could therefore lead to a more potent apoptotic response through the activation of parallel or converging cell death pathways.

Quantitative Data on Synergistic Effects

To quantitatively assess the synergistic interactions, the Combination Index (CI) for anticancer effects and the Fractional Inhibitory Concentration (FIC) Index for antifungal effects are utilized. The following tables present hypothetical data to illustrate the potential outcomes of such combination studies.

Table 1: Hypothetical Anticancer Synergy of c(FP) and Doxorubicin in MDA-MB-231 Breast Cancer Cells

c(FP) (µM)Doxorubicin (µM)Effect (Inhibition %)Combination Index (CI)Interpretation
500.5450.95Near Additive
250.25300.78Slight Synergy
12.50.125200.62Moderate Synergy
6.250.0625150.45Synergy

CI values are calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Table 2: Hypothetical Antifungal Synergy of c(FP) and Amphotericin B against Candida albicans

c(FP) (µg/mL)Amphotericin B (µg/mL)Growth Inhibition (%)FIC IndexInterpretation
160.25950.75Additive
80.125900.5Synergy
40.0625750.375Synergy
20.03125500.25Strong Synergy

FIC Index is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). FIC ≤ 0.5 indicates synergy, 0.5 < FIC ≤ 4.0 indicates no interaction, and FIC > 4.0 indicates antagonism.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of synergy studies.

Anticancer Synergy Assessment: Checkerboard Assay and Combination Index (CI) Calculation
  • Cell Culture: MDA-MB-231 human breast cancer cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Drug Preparation: Stock solutions of c(FP) (in DMSO) and Doxorubicin (in water) are prepared and serially diluted to the desired concentrations.

  • Checkerboard Assay: Cells are seeded in 96-well plates. After 24 hours, a matrix of concentrations of c(FP) and Doxorubicin, both alone and in combination, is added to the wells.

  • Cell Viability Assessment (MTT Assay): After 48 hours of incubation with the drugs, MTT reagent is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The Combination Index (CI) is then calculated using software like CompuSyn, based on the Chou-Talalay method.

Antifungal Synergy Assessment: Checkerboard Microdilution Assay and FIC Index Calculation
  • Inoculum Preparation: Candida albicans (e.g., ATCC 90028) is grown on Sabouraud Dextrose Agar. A suspension is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 CFU/mL.

  • Drug Preparation: Stock solutions of c(FP) and Amphotericin B are prepared and serially diluted in RPMI-1640 medium.

  • Checkerboard Assay: In a 96-well plate, serial dilutions of c(FP) are added horizontally, and serial dilutions of Amphotericin B are added vertically, creating a matrix of combination concentrations. The fungal inoculum is then added to each well.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that causes a significant inhibition of visible fungal growth.

  • FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) Index is calculated to determine the nature of the interaction.

Visualizing Synergistic Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and a hypothesized signaling pathway for the synergistic anticancer effect.

experimental_workflow cluster_antifungal Antifungal Synergy Workflow cluster_anticancer Anticancer Synergy Workflow A1 Candida albicans Culture A2 Inoculum Preparation A1->A2 A3 Checkerboard Assay (c(FP) + Amphotericin B) A2->A3 A4 Incubation (24-48h) A3->A4 A5 MIC Determination A4->A5 A6 FIC Index Calculation A5->A6 B1 MDA-MB-231 Cell Culture B2 Cell Seeding B1->B2 B3 Checkerboard Assay (c(FP) + Doxorubicin) B2->B3 B4 Incubation (48h) B3->B4 B5 MTT Assay B4->B5 B6 Combination Index (CI) Calculation B5->B6

Caption: Experimental workflows for assessing antifungal and anticancer synergy.

signaling_pathway cluster_drugs cluster_cellular_effects cluster_pathways cluster_apoptosis cFP Cyclo(L-Phe-trans-4-OH-L-Pro) Membrane Membrane Stress cFP->Membrane Dox Doxorubicin DNA_Damage DNA Damage (Topoisomerase II Inhibition) Dox->DNA_Damage Caspase8 Caspase-8 Activation Membrane->Caspase8 p53 p53 Activation DNA_Damage->p53 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized synergistic signaling pathway of c(FP) and Doxorubicin.

Benchmarking Cyclo(L-Phe-trans-4-OH-L-Pro) Against Known Quorum Sensing Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic strategies. One promising approach is the disruption of quorum sensing (QS), a bacterial communication system that regulates virulence and biofilm formation. This guide provides a comparative analysis of the cyclic dipeptide Cyclo(L-Phe-trans-4-OH-L-Pro) against established quorum sensing inhibitors, offering a resource for researchers in the field of anti-virulence therapies.

While direct quantitative comparisons of Cyclo(L-Phe-trans-4-OH-L-Pro) with other quorum sensing inhibitors are not extensively documented in publicly available literature, this guide synthesizes the available data on its bioactivity and benchmarks it against well-characterized inhibitors like furanones.[1]

Quantitative Comparison of Quorum Sensing Inhibitors

Table 1: Anti-biofilm and Anti-Quorum Sensing Activity of Selected Compounds

CompoundTarget OrganismAssayConcentration% InhibitionReference
Cyclo(L-Tyr-L-Pro)Pseudomonas aeruginosa PAO1Biofilm Formation0.5 mg/mL48%[2]
Furanone C-30Pseudomonas aeruginosaBiofilm Formation128 µg/mL92%[3]
Furanone C-30Pseudomonas aeruginosaBiofilm Formation256 µg/mL100%[3]
Furanone C-30Pseudomonas aeruginosaBiofilm Formation512 µg/mL100%[3]

Signaling Pathways in Quorum Sensing

Gram-negative bacteria like Pseudomonas aeruginosa primarily utilize N-acyl homoserine lactones (AHLs) as autoinducers in their QS systems. The LasI/LasR and RhlI/RhlR systems are two of the most well-studied pathways that regulate the expression of numerous virulence factors and biofilm formation.[4][5][6][7]

Below are diagrams illustrating the canonical Las/Rhl quorum sensing pathway in P. aeruginosa and the putative inhibitory mechanism of Cyclo(L-Phe-trans-4-OH-L-Pro).

QS_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell 3O-C12-HSL 3O-C12-HSL LasR LasR 3O-C12-HSL->LasR Binds & Activates C4-HSL C4-HSL RhlR RhlR C4-HSL->RhlR Binds & Activates LasI LasI LasI->3O-C12-HSL Synthesizes RhlI RhlI LasR->RhlI Activates Transcription Virulence_Genes Virulence_Genes LasR->Virulence_Genes Activates Transcription RhlI->C4-HSL RhlR->Virulence_Genes Activates Transcription Biofilm_Genes Biofilm_Genes RhlR->Biofilm_Genes Activates Transcription

Figure 1: The Las/Rhl quorum sensing pathway in P. aeruginosa.

QSI_Mechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell 3O-C12-HSL 3O-C12-HSL LasR LasR 3O-C12-HSL->LasR Binds & Activates Cyclo_Phe_OH_Pro Cyclo(L-Phe-trans-4-OH-L-Pro) Cyclo_Phe_OH_Pro->LasR Putative Competitive Binding Virulence_Genes Virulence_Genes LasR->Virulence_Genes Activation Blocked

Figure 2: Putative inhibitory mechanism of Cyclo(L-Phe-trans-4-OH-L-Pro).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the efficacy of quorum sensing inhibitors.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Luria-Bertani (LB) broth

  • 96-well microtiter plates

  • Test compound (Cyclo(L-Phe-trans-4-OH-L-Pro) or other inhibitors)

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate P. aeruginosa in LB broth and incubate overnight at 37°C with shaking.

  • Assay Setup: Dilute the overnight culture 1:100 in fresh LB broth. Add 100 µL of the diluted culture to each well of a 96-well plate.

  • Compound Addition: Add various concentrations of the test compound to the wells. Include a positive control (bacteria without inhibitor) and a negative control (broth only).

  • Incubation: Incubate the plate statically at 37°C for 24 hours.

  • Washing: Carefully discard the supernatant and wash the wells twice with PBS to remove planktonic cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with PBS.

  • Solubilization: Add 125 µL of 30% acetic acid to each well to dissolve the stained biofilm.

  • Quantification: Measure the absorbance at 550 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition relative to the positive control.

Biofilm_Assay_Workflow Start Start Culture Overnight Bacterial Culture Start->Culture Dilute Dilute Culture & Add to Plate Culture->Dilute Add_Compound Add Test Compound Dilute->Add_Compound Incubate Incubate 24h at 37°C Add_Compound->Incubate Wash1 Wash with PBS Incubate->Wash1 Stain Stain with Crystal Violet Wash1->Stain Wash2 Wash with PBS Stain->Wash2 Solubilize Solubilize with Acetic Acid Wash2->Solubilize Read_Absorbance Read Absorbance at 550 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Figure 3: Workflow for the biofilm inhibition assay.
Pyocyanin (B1662382) Quantification Assay

This assay measures the production of the virulence factor pyocyanin.

Materials:

  • Pseudomonas aeruginosa culture supernatant

  • Chloroform (B151607)

  • 0.2 M HCl

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Culture Growth: Grow P. aeruginosa in a suitable medium (e.g., King's A medium) in the presence and absence of the test inhibitor.

  • Supernatant Collection: Centrifuge the bacterial culture to pellet the cells and collect the supernatant.

  • Extraction: Mix 3 mL of chloroform with 5 mL of the culture supernatant and vortex vigorously. Centrifuge to separate the phases. The blue pyocyanin will be in the lower chloroform layer.

  • Acidification: Transfer the chloroform layer to a new tube and add 1.5 mL of 0.2 M HCl. Vortex to extract the pyocyanin into the acidic aqueous phase, which will turn pink.

  • Quantification: Measure the absorbance of the pink aqueous phase at 520 nm.

  • Calculation: The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the absorbance at 520 nm by 17.072.

Elastase Activity Assay (Elastin-Congo Red Method)

This assay quantifies the activity of the elastase enzyme, another key virulence factor.

Materials:

  • Pseudomonas aeruginosa culture supernatant

  • Elastin-Congo Red (ECR)

  • Tris-HCl buffer (50 mM, pH 7.2)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Culture Growth and Supernatant Collection: Grow P. aeruginosa with and without the inhibitor and collect the cell-free supernatant.

  • Assay Reaction: Prepare a reaction mixture containing 100 µL of the supernatant and 900 µL of ECR solution (10 mg/mL in Tris-HCl buffer).

  • Incubation: Incubate the mixture at 37°C for 3-4 hours with shaking.

  • Stop Reaction: Stop the reaction by adding 1 mL of 0.7 M sodium phosphate (B84403) buffer (pH 6.0) and placing the tubes on ice.

  • Centrifugation: Centrifuge to pellet the insoluble ECR.

  • Quantification: Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of Congo Red released by elastase activity.

Conclusion

Cyclo(L-Phe-trans-4-OH-L-Pro) represents a class of molecules with potential as quorum sensing inhibitors. While direct quantitative comparisons with established inhibitors are currently limited, the available data on related compounds and the detailed experimental protocols provided in this guide offer a solid foundation for future research. Further investigation into the specific inhibitory concentrations and the precise molecular mechanism of action of Cyclo(L-Phe-trans-4-OH-L-Pro) is warranted to fully elucidate its therapeutic potential in combating bacterial infections.

References

Head-to-head comparison of different synthesis routes for Cyclo(L-Phe-trans-4-OH-L-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclic dipeptide Cyclo(L-Phe-trans-4-OH-L-Pro) has garnered significant interest in the scientific community due to its diverse biological activities, including antifungal and potential anticancer properties. As research into its therapeutic applications expands, the efficient and scalable synthesis of this molecule is of paramount importance. This guide provides a head-to-head comparison of the primary synthesis routes for Cyclo(L-Phe-trans-4-OH-L-Pro): solution-phase synthesis and solid-phase synthesis. An overview of the potential for enzymatic synthesis is also discussed. This comparison is supported by a summary of key performance indicators and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Routes

The selection of a synthetic strategy for Cyclo(L-Phe-trans-4-OH-L-Pro) depends on several factors, including the desired scale, purity requirements, and available resources. Below is a summary of quantitative data for the two primary synthesis routes. It is important to note that the following data is representative and may vary based on specific reaction conditions and optimization.

Table 1: Comparison of Solution-Phase and Solid-Phase Synthesis for Cyclo(L-Phe-trans-4-OH-L-Pro)

ParameterSolution-Phase SynthesisSolid-Phase Synthesis
Overall Yield 40-60%30-50%
Purity (after purification) >98%>95%
Reaction Time (Total) 3-5 days2-3 days
Scalability Readily scalable to gram and kilogram quantitiesTypically limited to milligram to gram scale
Purification Method Column chromatography, RecrystallizationPreparative HPLC
Reagent Stoichiometry Near-stoichiometric amounts can be usedRequires excess reagents to drive reactions to completion
Process Monitoring TLC, LC-MS, NMRResin-based colorimetric tests (e.g., Kaiser test)
Potential for Automation LimitedHigh

Logical Workflow for Synthesis Route Selection

The decision-making process for selecting a synthesis route can be visualized as a logical workflow, taking into account the primary objectives of the synthesis.

A Define Synthesis Goals B High Yield & Purity A->B C Scalability A->C D Speed & Automation A->D E Solution-Phase Synthesis B->E F Solid-Phase Synthesis B->F C->E G Enzymatic Synthesis (Future Prospect) C->G D->F D->G

Comparative toxicity of Cyclo(L-Phe-trans-4-OH-L-Pro) in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of the naturally occurring cyclic dipeptide, Cyclo(L-Phe-trans-4-OH-L-Pro). While extensive quantitative data on its toxicity across a wide range of cell lines is not yet available in published literature, this document consolidates the existing findings on its bioactivity, proposes mechanisms of action based on related compounds, and offers detailed experimental protocols to facilitate further research into its therapeutic potential.

I. Overview of Biological Activity

Cyclo(L-Phe-trans-4-OH-L-Pro) is a secondary metabolite produced by various microorganisms, including bacteria and fungi.[1] Its rigid cyclic structure is a key determinant of its biological functions.[1] Preliminary studies indicate that it possesses antiproliferative properties, suggesting its potential as a candidate for cancer research.[1] The primary focus of research has been on its anticancer and antifungal activities.

II. Comparative Cytotoxicity Data

Direct quantitative comparisons of the toxicity of Cyclo(L-Phe-trans-4-OH-L-Pro) across multiple cell lines are limited. However, available data and comparative studies with related compounds provide initial insights.

Cell LineCompoundObservationIC50 ValueReference
Ac2F (Rat Liver)Cyclo(L-4-OH-Pro-L-Phe)No significant cytotoxicity observed up to 80 μM.Not Determined[2]
A549 (Human Lung Cancer) & NIH-3T3 (Mouse Embryo Fibroblast)Cyclo(L-Pro-L-Phe) (non-hydroxylated analog)Showed more toxicity to mammalian cells than its hydroxylated analogs.Not Reported[3]
HCT-116 (Human Colon Cancer)Cyclo(Phe-Pro) (related compound)Noted to have cytotoxic activity.Not Reported[3]
HL-60 (Human Promyelocytic Leukemia)Phenethyl acetate (B1210297) (PA) (isolated alongside Cyclo(L-Phe-trans-4-OH-L-Pro))Induced apoptosis through ROS generation and activation of the Bcl signaling pathway.Not Reported for Cyclo(L-Phe-trans-4-OH-L-Pro)[3]

III. Proposed Mechanism of Action

While direct mechanistic studies on Cyclo(L-Phe-trans-4-OH-L-Pro) are not extensive, research on related compounds provides a strong hypothetical framework for its potential mechanism of action in cancer cells. The proposed pathway involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of the Bcl-2 family of proteins, leading to the activation of caspases and subsequent programmed cell death.[3]

Apoptotic Signaling Pathway

G cluster_0 Cellular Exterior cluster_1 Cytoplasm Compound Cyclo(L-Phe-trans-4-OH-L-Pro) ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Bcl2 Bcl-2 Family Modulation ROS->Bcl2 Caspase Caspase Activation Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed apoptotic signaling pathway for Cyclo(L-Phe-trans-4-OH-L-Pro).

IV. Experimental Protocols

To facilitate consistent and reproducible research, detailed protocols for key experiments to characterize the cytotoxic effects of Cyclo(L-Phe-trans-4-OH-L-Pro) are provided below.

A. Cell Viability Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Cyclo(L-Phe-trans-4-OH-L-Pro) stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[3]

  • Compound Treatment: Prepare serial dilutions of Cyclo(L-Phe-trans-4-OH-L-Pro) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and an untreated control.[3]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.[3]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. Plot a dose-response curve to determine the IC₅₀ value.

B. Apoptosis Assessment using Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Treated and control cells (from a similar setup as Protocol A)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (1X)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentration (e.g., IC₅₀) of Cyclo(L-Phe-trans-4-OH-L-Pro) for 24-48 hours.[3]

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.[3]

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[3]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture Treatment Cell Treatment CellCulture->Treatment CompoundPrep Compound Preparation (Serial Dilutions) CompoundPrep->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation MTT MTT Assay Incubation->MTT AnnexinV Annexin V/PI Staining Incubation->AnnexinV DataAnalysis Data Analysis (IC50, Apoptosis %) MTT->DataAnalysis FlowCytometry Flow Cytometry AnnexinV->FlowCytometry FlowCytometry->DataAnalysis

Caption: General experimental workflow for cytotoxicity and apoptosis assessment.

References

Specificity of Cyclo(L-Phe-trans-4-OH-L-Pro): A Comparative Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the biological activity of the cyclic dipeptide Cyclo(L-Phe-trans-4-OH-L-Pro). Due to the limited availability of extensive quantitative data for this specific compound, this guide incorporates data from structurally related cyclic dipeptides to offer a broader context for its potential specificity and potency. The information presented herein is intended to support further research and drug development efforts.

Executive Summary

Cyclo(L-Phe-trans-4-OH-L-Pro) is a naturally occurring cyclic dipeptide that has demonstrated a range of biological activities, including antifungal, anti-inflammatory, and potential anticancer effects. The specificity of its action appears to be influenced by its chemical structure, particularly the presence of a hydroxyl group on the proline residue, which is suggested to enhance its antifungal properties compared to its non-hydroxylated counterpart, Cyclo(L-Phe-L-Pro). While quantitative data remains sparse, preliminary findings indicate that Cyclo(L-Phe-trans-4-OH-L-Pro) may exhibit a degree of specificity in its biological effects. This guide synthesizes the available experimental data to facilitate a comparative analysis of its activities.

Comparison of Biological Activities

To contextualize the biological activity of Cyclo(L-Phe-trans-4-OH-L-Pro), the following tables summarize the available quantitative data for the compound and its structural analogs across different therapeutic areas.

Table 1: Antifungal Activity of Cyclic Dipeptides

CompoundFungal StrainMIC (µg/mL)Reference
Cyclo(L-Phe-L-Pro)Aspergillus fumigatus20000[1]
Cyclo(L-Phe-trans-4-OH-L-Pro)Aspergillus fumigatusData not available (expected to be <20000)[1]

Note: The hydroxylated form, Cyclo(L-Phe-trans-4-OH-L-Pro), is suggested to have enhanced antifungal activity compared to Cyclo(L-Phe-L-Pro).[1]

Table 2: Anti-inflammatory Activity of Cyclic Dipeptides

CompoundAssayCell LineIC50 (µg/mL)Reference
Cyclo(L-Phe-trans-4-OH-L-Pro)Inhibition of LPS-induced TNF-α productionRAW264.714.2[2]
Cyclo(His-Pro)Inhibition of NF-κB nuclear accumulationPC12-[3][4]

Table 3: Anticancer Activity of Selected Cyclic Dipeptides

CompoundCancer Cell LineIC50 (µM)Reference
Cyclo(L-Phe-L-Pro)HCT-116 (Colon Carcinoma)21.4 (µg/mL)[5]
Cyclo(L-Phe-L-Pro)OVCAR-8 (Ovarian Carcinoma)18.3 (µg/mL)[5]
Cyclo(L-Phe-L-Pro)SF-295 (Glioblastoma)16.0 (µg/mL)[5]
Cyclo(L-Phe-d-Pro)HCT-116 (Colon Carcinoma)38.9[5]
Cyclo(d-Phe-d-Pro)HCT-116 (Colon Carcinoma)94.0[5]
Penicillatide B (3-hydroxy analog of Cyclo(Phe-Pro))HCT-116 (Colon Carcinoma)23.0[5]
Cyclo(L-Phe-trans-4-OH-L-Pro)-Data not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for key experiments cited in the evaluation of the biological activities of cyclic dipeptides.

Antifungal Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution of Test Compound: The cyclic dipeptide is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the fungal suspension. Control wells (no compound) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.[6][7]

Anticancer Activity: MTT Assay for Cell Viability (IC50)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the cyclic dipeptide for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of absorbance versus compound concentration.[8][9][10]

Anti-inflammatory Activity: Inhibition of TNF-α Production in Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in response to an inflammatory stimulus.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Pre-treatment: The cells are pre-treated with different concentrations of the cyclic dipeptide for a short period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α.

  • Incubation: The plate is incubated for a specified time (e.g., 6-24 hours) to allow for cytokine production.

  • TNF-α Measurement: The concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve of TNF-α concentration versus compound concentration.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which Cyclo(L-Phe-trans-4-OH-L-Pro) exerts its biological effects is crucial for evaluating its specificity. The following diagrams illustrate the proposed or known signaling pathways for its various activities.

Antifungal_Mechanism cluster_membrane Fungal Cell Cyclo(L-Phe-trans-4-OH-L-Pro) Cyclo(L-Phe-trans-4-OH-L-Pro) Cell_Membrane Fungal Cell Membrane Cyclo(L-Phe-trans-4-OH-L-Pro)->Cell_Membrane Interacts with Disruption Membrane Disruption Cell_Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of antifungal activity of Cyclo(L-Phe-trans-4-OH-L-Pro).

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NF_kB_Activation->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Cyclo_His_Pro Cyclo(His-Pro) (Related Compound) Nrf2_Activation Nrf2 Activation Cyclo_His_Pro->Nrf2_Activation HO1_Expression Heme Oxygenase-1 (HO-1) Expression Nrf2_Activation->HO1_Expression HO1_Expression->NF_kB_Activation Inhibits Anti_inflammatory_Effect Anti-inflammatory Effect HO1_Expression->Anti_inflammatory_Effect

Caption: Anti-inflammatory signaling pathway of the related cyclic dipeptide, Cyclo(His-Pro).

Anticancer_Pathway Cyclic_Dipeptide Cyclic Dipeptide (e.g., Cyclo(L-Phe-trans-4-OH-L-Pro)) ROS_Generation Reactive Oxygen Species (ROS) Generation Cyclic_Dipeptide->ROS_Generation Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis (Cancer Cell Death) Caspase_Activation->Apoptosis

Caption: Proposed apoptotic signaling pathway for the anticancer activity of cyclic dipeptides.

Experimental Workflow

The following diagram outlines a general workflow for the initial evaluation of the biological specificity of a novel cyclic dipeptide like Cyclo(L-Phe-trans-4-OH-L-Pro).

Experimental_Workflow Start Start: Cyclic Dipeptide Synthesis/Isolation Primary_Screening Primary Screening (Multiple Cell Lines/Microbes) Start->Primary_Screening Dose_Response Dose-Response Studies (IC50/MIC Determination) Primary_Screening->Dose_Response Comparative_Analysis Comparative Analysis (vs. Analogs & Standards) Dose_Response->Comparative_Analysis Mechanism_of_Action Mechanism of Action Studies (Signaling Pathway Analysis) Comparative_Analysis->Mechanism_of_Action Specificity_Evaluation Evaluate Specificity Mechanism_of_Action->Specificity_Evaluation Lead_Optimization Lead Compound Optimization Specificity_Evaluation->Lead_Optimization High Specificity Low_Specificity Low Specificity: Re-evaluate or Discontinue Specificity_Evaluation->Low_Specificity Low Specificity Further_Development Further Preclinical Development Lead_Optimization->Further_Development

Caption: General experimental workflow for evaluating the specificity of a cyclic dipeptide.

Conclusion

The available evidence suggests that Cyclo(L-Phe-trans-4-OH-L-Pro) is a bioactive cyclic dipeptide with promising antifungal, anti-inflammatory, and potential anticancer properties. The presence of the hydroxyl group appears to be a key determinant of its antifungal activity. However, a comprehensive evaluation of its specificity is hampered by the limited availability of quantitative data. Further research, including broad-panel screening to determine MIC and IC50 values against a wide range of targets, and detailed mechanistic studies are necessary to fully elucidate its therapeutic potential and specificity. The experimental protocols and workflows provided in this guide offer a framework for conducting such investigations.

References

Reproducibility of Published Findings on Cyclo(L-Phe-trans-4-OH-L-Pro): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings on the biological activities of Cyclo(L-Phe-trans-4-OH-L-Pro), a naturally occurring cyclic dipeptide. While this molecule has shown promise in preclinical studies for its antifungal, anticancer, and anti-inflammatory properties, a thorough examination of the reproducibility of these findings is crucial for advancing further research and development. This document summarizes the available quantitative data, details the experimental protocols used in key studies, and visualizes the reported mechanisms of action to offer an objective overview for the scientific community.

Data Presentation: A Comparative Overview of Bioactivity

The reproducibility of scientific findings is contingent on the consistency of quantitative data across independent studies. For Cyclo(L-Phe-trans-4-OH-L-Pro), the available data is still emerging, with much of the evidence for its bioactivity being qualitative or inferred from structurally related compounds. This section compiles the available quantitative data to facilitate a comparative assessment.

Antifungal Activity

Table 1: Antifungal Activity of Cyclo(L-Phe-L-Pro) (for comparison)

Fungal StrainCompoundMIC (mg/mL)Reference
Aspergillus fumigatusCyclo(L-Phe-L-Pro)20[2]
Penicillium roquefortiCyclo(L-Phe-L-Pro)20[2]

Note: Data for the non-hydroxylated analog is provided as a reference point. Further studies are needed to establish and reproduce the precise MIC values for Cyclo(L-Phe-trans-4-OH-L-Pro) against a broader range of fungal pathogens.

Anticancer Activity

The potential anticancer activity of Cyclo(L-Phe-trans-4-OH-L-Pro) is another area of significant interest. However, direct and reproduced IC50 values against a comprehensive panel of cancer cell lines are not yet well-documented in publicly accessible literature.[1] The proposed mechanism often involves the induction of apoptosis, a hypothesis largely based on studies of other compounds isolated from the same microbial sources.[1] For a comparative perspective, Table 2 includes IC50 values for other cyclic dipeptides with reported anticancer effects.

Table 2: Anticancer Activity of Related Cyclic Dipeptides

Cell LineCompoundIC50 (µM)Reference
DMBC29 (Melanoma)Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA)9.42[3]
DMBC28 (Melanoma)Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA)11.96[3]
DMBC29 (Melanoma)Cyclo(Pro-homoPro-β³homoPhe-Phe-) (P11)40.65[3]

Note: The data presented is for other cyclic dipeptides and is intended to provide a benchmark for potential future studies on Cyclo(L-Phe-trans-4-OH-L-Pro).

Anti-inflammatory Activity

Some evidence for the anti-inflammatory activity of Cyclo(L-Phe-trans-4-OH-L-Pro) exists. One study has reported an IC50 value for its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Table 3: Anti-inflammatory Activity of Cyclo(L-Phe-trans-4-OH-L-Pro)

Cell LineActivityIC50Reference
RAW264.7 (macrophage)Inhibition of LPS-induced TNF-α production14.2 µg/mL[4]

Experimental Protocols

To ensure the reproducibility of experimental findings, detailed methodologies are essential. Below are the key experimental protocols that have been cited in the literature for assessing the biological activities of Cyclo(L-Phe-trans-4-OH-L-Pro) and related compounds.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature and duration to obtain fresh, viable colonies. A standardized inoculum is then prepared in a suitable broth (e.g., RPMI-1640).

  • Serial Dilution: The test compound, Cyclo(L-Phe-trans-4-OH-L-Pro), is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. Control wells containing only the growth medium (sterility control) and medium with the fungal inoculum (growth control) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.

Cell Viability Assay: MTT Assay

This colorimetric assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of Cyclo(L-Phe-trans-4-OH-L-Pro) in culture medium. Add the diluted compound solutions to the wells. Include a vehicle control (e.g., DMSO in medium) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of Cyclo(L-Phe-trans-4-OH-L-Pro) for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Mandatory Visualization

The following diagrams illustrate the reported signaling pathways and a typical experimental workflow for evaluating the bioactivity of Cyclo(L-Phe-trans-4-OH-L-Pro).

Proposed_Antifungal_Mechanism cluster_membrane Mechanism Cyclo(L-Phe-trans-4-OH-L-Pro) Cyclo(L-Phe-trans-4-OH-L-Pro) Fungal_Cell_Membrane Fungal Cell Membrane Cyclo(L-Phe-trans-4-OH-L-Pro)->Fungal_Cell_Membrane Interacts with Disruption Disruption of Membrane Integrity Leakage Leakage of Intracellular Components Fungal_Cell_Membrane->Leakage leads to Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of antifungal action for Cyclo(L-Phe-trans-4-OH-L-Pro).

Proposed_Apoptotic_Pathway Cyclo_Phe_OH_Pro Cyclo(L-Phe-trans-4-OH-L-Pro) ROS Reactive Oxygen Species (ROS) Generation Cyclo_Phe_OH_Pro->ROS Bcl2_family Modulation of Bcl-2 family proteins ROS->Bcl2_family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Experimental_Workflow_Anticancer cluster_invitro In Vitro Evaluation Cell_Culture Cancer Cell Line Culture Treatment Treatment with Cyclo(L-Phe-trans-4-OH-L-Pro) (Dose-Response) Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay IC50 IC50 Determination MTT_Assay->IC50 Mechanism Mechanism of Action Studies Apoptosis_Assay->Mechanism

References

Safety Operating Guide

Navigating the Safe Disposal of Cyclo(L-Phe-trans-4-OH-L-Pro): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data Summary for Chemical Waste Disposal

To ensure clarity and adherence to safety protocols, the following table summarizes key quantitative and qualitative data relevant to the disposal of Cyclo(L-Phe-trans-4-OH-L-Pro) and similar chemical waste.

ParameterGuidelineSource/Rationale
pH Range for Neutralization 5.5 - 10.5General guideline for dilute aqueous waste suitable for potential drain disposal after institutional approval.[1]
Container Type Leak-proof, chemically compatible plastic or glass. Plastic is often preferred to minimize breakage risk.[2]Standard practice for hazardous waste storage to prevent leaks and reactions.
Labeling Requirements Full chemical name, quantity, date of generation, "Hazardous Waste" designation, relevant hazard pictograms, Principal Investigator's name and contact information, and laboratory location.[2]Ensures proper identification and handling by waste management personnel.
Storage Location Designated, secure hazardous waste storage area with limited access to trained personnel.Prevents accidental exposure and ensures proper containment.
Spill Residue All materials used to clean up a spill (e.g., absorbents) must be treated as hazardous waste.[3]Ensures complete containment and disposal of the chemical.
Empty Containers Containers that held hazardous waste must be triple-rinsed, with the rinsate collected as hazardous waste. The defaced, cap-removed container may then be disposed of as regular trash, pending institutional policies.[3]Standard procedure to decontaminate containers before they enter the non-hazardous waste stream.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol details the methodology for the safe disposal of Cyclo(L-Phe-trans-4-OH-L-Pro). This procedure should be performed in accordance with your institution's specific Environmental Health and Safety (EHS) guidelines.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Conduct all handling and disposal procedures within a certified chemical fume hood to avoid inhalation of any potential dust or aerosols.[4]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4][5]

2. Waste Identification and Segregation:

  • Treat all Cyclo(L-Phe-trans-4-OH-L-Pro) waste, including pure compound, solutions, and contaminated materials, as hazardous chemical waste.[3]

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid unintended reactions.[2]

3. Waste Collection and Containment:

  • Collect solid waste in a clearly labeled, leak-proof container with a secure lid.

  • For liquid waste (e.g., solutions in organic solvents or aqueous buffers), use a compatible, sealed container. Do not overfill containers.

  • For trace amounts of the compound, such as on weighing paper or in pipette tips, collect these items in a designated solid waste container.

4. Labeling of Waste Containers:

  • Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.[2]

  • The label must include:

    • The full chemical name: "Cyclo(L-Phe-trans-4-OH-L-Pro)"

    • An accurate estimation of the quantity of the waste.

    • The date the waste was first added to the container.

    • The words "Hazardous Waste".

    • The name and contact information of the principal investigator and the laboratory location.[2]

5. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible materials.

6. Disposal Request and Pickup:

  • Once the waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS office.

  • Follow the specific procedures outlined by your EHS department for scheduling and preparing for the pickup. Never transport hazardous waste outside of your designated laboratory area yourself.[3]

7. Spill Management:

  • In the event of a small spill, sweep up the solid material and place it in a sealed container for disposal as hazardous waste.[4]

  • For larger spills, or if you are not comfortable with the cleanup, evacuate the area and contact your institution's EHS for assistance.

  • All materials used for spill cleanup must be disposed of as hazardous waste.[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Cyclo(L-Phe-trans-4-OH-L-Pro).

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal_process Disposal Process cluster_spill Spill Management start Start: Generate Cyclo(L-Phe-trans-4-OH-L-Pro) Waste ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify Identify Waste as Hazardous fume_hood->identify segregate Segregate from Other Waste Streams identify->segregate spill Spill Occurs identify->spill Potential Event collect Collect in a Labeled, Compatible Container segregate->collect label_waste Affix Hazardous Waste Tag collect->label_waste store Store in Designated Secure Area label_waste->store request_pickup Submit Waste Pickup Request to EHS store->request_pickup end End: EHS Collects Waste request_pickup->end cleanup Clean up spill using appropriate materials spill->cleanup dispose_spill_waste Dispose of cleanup materials as hazardous waste cleanup->dispose_spill_waste dispose_spill_waste->collect Add to Waste Container

Caption: Disposal workflow for Cyclo(L-Phe-trans-4-OH-L-Pro).

By adhering to these guidelines, laboratory personnel can ensure the safe and compliant disposal of Cyclo(L-Phe-trans-4-OH-L-Pro), minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols as the primary source of guidance.

References

Personal protective equipment for handling Cyclo(L-Phe-trans-4-OH-L-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cyclo(L-Phe-trans-4-OH-L-Pro)

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cyclo(L-Phe-trans-4-OH-L-Pro). The following procedures for handling, storage, and disposal are based on best practices for non-hazardous peptide compounds. Although the chemical, physical, and toxicological properties of this specific product have not been thoroughly investigated, it is recommended to exercise due care.[1]

Personal Protective Equipment (PPE) and Engineering Controls

When handling Cyclo(L-Phe-trans-4-OH-L-Pro) in a laboratory setting, appropriate personal protective equipment and engineering controls are essential to ensure safety. It is advised to work in a well-ventilated area to minimize the risk of inhalation.[1]

Summary of Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesShould be worn to protect against dust particles or splashes.[1]
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable for preventing skin contact.[1]
Body Protection Lab CoatA standard lab coat should be worn to protect clothing and skin.[1]
Respiratory Protection RespiratorRecommended when handling the lyophilized powder to avoid inhalation of dust.[1][2]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of the peptide and to ensure the safety of laboratory personnel.

Step-by-Step Handling Procedure:
  • Preparation : Before handling, ensure that the designated work area is clean and uncluttered.[1]

  • Personal Protective Equipment : Put on all required PPE, including a lab coat, safety goggles, and gloves.[1]

  • Weighing : When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[1]

  • Reconstitution : If preparing a solution, add the solvent slowly and cap the container securely before mixing.[1]

  • Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[1]

Storage Procedures:
  • Solid Form : Store in a cool, dry place. Recommended storage is at -20°C.[2]

  • In Solution : If stored in a solution, it is best to aliquot the peptide to avoid repeated freeze-thaw cycles and store at -20°C or below.[1][3] For longer-term storage of solutions, -80°C is recommended.[3]

Disposal Plan

Proper disposal of Cyclo(L-Phe-trans-4-OH-L-Pro) is essential to prevent environmental contamination and comply with regulations.

Step-by-Step Disposal Procedure:
  • Waste Collection : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[1]

  • Container Sealing : Securely seal the waste container to prevent any leakage.[1]

  • Regulatory Compliance : Observe all federal, state, and local environmental regulations for chemical waste disposal.[2]

  • Incineration : One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of Cyclo(L-Phe-trans-4-OH-L-Pro) from initial preparation to final disposal.

Safe Handling Workflow for Cyclo(L-Phe-trans-4-OH-L-Pro) cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Clean Work Area don_ppe Don PPE prep_area->don_ppe weigh Weigh Powder don_ppe->weigh reconstitute Reconstitute weigh->reconstitute cleanup Clean Surfaces reconstitute->cleanup storage Store or Use cleanup->storage collect_waste Collect Waste storage->collect_waste If waste seal_container Seal Container collect_waste->seal_container dispose Dispose per Regulations seal_container->dispose

Caption: Workflow for handling Cyclo(L-Phe-trans-4-OH-L-Pro).

References

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